molecular formula C7H14ClNO3 B2895255 (4R)-4-Methoxy-D-proline methyl ester HCl CAS No. 1628605-28-6

(4R)-4-Methoxy-D-proline methyl ester HCl

Cat. No.: B2895255
CAS No.: 1628605-28-6
M. Wt: 195.64
InChI Key: XEDZRASYGGJQCQ-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-4-Methoxy-D-proline methyl ester HCl is a useful research compound. Its molecular formula is C7H14ClNO3 and its molecular weight is 195.64. The purity is usually 95%.
BenchChem offers high-quality (4R)-4-Methoxy-D-proline methyl ester HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4R)-4-Methoxy-D-proline methyl ester HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-10-5-3-6(8-4-5)7(9)11-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQRVWFFHPYBJV-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(NC1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@@H](NC1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628605-28-6
Record name methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: (4R)-4-Methoxy-D-proline Methyl Ester HCl

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Building Blocks for Peptidomimetic Drug Design

Executive Summary

(4R)-4-Methoxy-D-proline methyl ester hydrochloride (CAS: 1628605-28-6) is a specialized, non-proteinogenic amino acid derivative used critically in the synthesis of conformationally constrained peptides. Unlike its natural L-trans counterpart, this D-cis isomer offers a unique stereochemical profile that resists endogenous proteolysis while enforcing specific secondary structures (typically


-turns) in peptide backbones.

This guide details the physicochemical properties, structural implications (ring puckering), synthetic pathways, and handling protocols for this compound, designed for medicinal chemists optimizing pharmacokinetic profiles in drug discovery.

Structural & Physicochemical Profile

The introduction of the methoxy group at the C4 position, combined with the D-configuration at the


-carbon, creates a "conformational lock." This section aggregates the core hard data required for analytical validation.
2.1 Core Identity Data
PropertySpecification
Chemical Name Methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate hydrochloride
Common Name (4R)-4-Methoxy-D-proline methyl ester HCl
CAS Number 1628605-28-6
Molecular Formula

Molecular Weight 195.64 g/mol
Stereochemistry (2R, 4R) — cis-relative configuration
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
2.2 Stereoelectronic Effects (The "Expert" Insight)

The utility of this molecule lies in the Gauche Effect . The electronegative methoxy group at C4 prefers a gauche orientation relative to the ring nitrogen.

  • Natural L-Proline ((2S, 4R)-OH): Favors the

    
    -exo pucker (trans).
    
  • (4R)-D-Proline ((2R, 4R)-OMe): Due to the inversion of the

    
    -carbon (D-form) while maintaining the 4R-substituent, the ring mechanics shift. The (4R) substituent on a D-pyrrolidine ring typically stabilizes the 
    
    
    
    -endo
    pucker.

This endo pucker preference is critical for inducing Type II'


-turns  in peptide chains, often used to nucleate hairpins in macrocyclic drug candidates.
Synthetic Routes & Scalability

Synthesizing (4R)-4-Methoxy-D-proline methyl ester requires careful control of stereocenters. The most robust route avoids the complex inversion of L-proline and instead relies on functionalizing D-hydroxyproline precursors.

3.1 Synthesis Workflow (DOT Visualization)

SynthesisRoute Figure 1: Standard synthetic pathway for 4-methoxyproline derivatives ensuring stereochemical retention. Start D-Hydroxyproline (cis or trans) Step1 N-Protection (Boc-anhydride) Start->Step1 1. Protection Step2 O-Methylation (Ag2O / MeI) Step1->Step2 2. Alkylation Step3 Esterification (TMSCHN2 or MeOH/H+) Step2->Step3 3. Ester Formation Step4 N-Deprotection (4M HCl in Dioxane) Step3->Step4 4. Acidolysis Final (4R)-4-Methoxy-D-Pro Methyl Ester HCl Step4->Final 5. Crystallization

3.2 Detailed Protocol: O-Methylation of D-Hydroxyproline

Note: This protocol assumes starting with N-Boc-D-hydroxyproline methyl ester.

  • Reagents: N-Boc-D-hydroxyproline methyl ester (1.0 eq), Iodomethane (MeI, 5.0 eq), Silver(I) Oxide (

    
    , 2.0 eq).
    
  • Solvent: Acetonitrile (ACN) or DMF (Dry).

  • Procedure:

    • Dissolve the starting material in dry ACN under an inert atmosphere (

      
      ).
      
    • Add

      
       in one portion (Note: Protect from light).
      
    • Add MeI dropwise.

    • Stir vigorously at room temperature for 16–24 hours.

    • Checkpoint: Monitor via TLC (Visualization: Ninhydrin will not work on Boc; use PMA stain). Look for the disappearance of the alcohol.

  • Workup: Filter through a Celite pad to remove silver salts. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc) is usually required to remove trace silver impurities and unreacted starting material.

Application in Drug Design
4.1 Metabolic Stability

Incorporating D-amino acids is a primary strategy for extending the half-life of peptide drugs. Endogenous proteases (like trypsin or chymotrypsin) recognize L-stereochemistry. The (2R) configuration of this molecule renders the peptide bond resistant to enzymatic cleavage.

4.2 Solubility Enhancement

The 4-methoxy group increases lipophilicity compared to the hydroxyl parent (Hydroxyproline), improving membrane permeability (LogP), while remaining more water-soluble than 4-phenyl or 4-benzyl analogs. This balance is vital for oral bioavailability optimization.

4.3 Decision Logic for MedChem (DOT Visualization)

MedChemLogic Figure 2: Medicinal chemistry decision tree for selecting (4R)-4-Methoxy-D-Proline. Need Design Goal: Peptide Optimization Stab Need Proteolytic Stability? Need->Stab Conf Need Beta-Turn Induction? Need->Conf Sol Need Solubility Modulation? Need->Sol UseD Use D-Amino Acid Scaffold Stab->UseD Yes Conf->UseD Type II' Turn UseOMe Use 4-Methoxy Substituent Sol->UseOMe Moderate LogP Result Select: (4R)-4-Methoxy-D-Pro UseD->Result UseOMe->Result

Handling, Stability & Storage

As an HCl salt of an amino ester, this compound is prone to two primary degradation pathways: hydrolysis and hygroscopic clumping .

  • Hygroscopicity: The HCl salt is extremely hygroscopic.

    • Protocol: Always weigh in a low-humidity environment or a glovebox if precise stoichiometry is required.

    • Storage: Store at -20°C in a tightly sealed container with desiccant.

  • Ester Stability: The methyl ester is susceptible to hydrolysis under basic conditions (saponification) or strong aqueous acid.

    • Protocol: Avoid leaving the compound in aqueous solution for extended periods. Prepare fresh solutions for biological assays.

  • Free Basing: If the free amine is required for coupling:

    • Dissolve salt in DCM.

    • Wash with saturated

      
       (cold).
      
    • Dry over

      
       and use immediately. Do not store the free base; it is prone to diketopiperazine formation (dimerization).
      
References
  • ChemicalBook. (4R)-4-Methoxy-D-proline methyl ester HCl Properties and CAS Data. Retrieved from

  • National Institutes of Health (NIH). Conformational landscape of substituted prolines. (Discusses the gauche effect and pucker preferences). Retrieved from

  • AChemBlock. Product Analysis: (4R)-4-Methoxy-D-proline methyl ester hydrochloride.[1][2] Retrieved from [1]

  • MedChemExpress. D-Proline, 4-hydroxy-, methyl ester hydrochloride Analysis. (Analogous structural data). Retrieved from [3]

Sources

(4R)-4-Methoxy-D-proline methyl ester HCl structural analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Analysis of (4R)-4-Methoxy-D-proline methyl ester HCl

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of (4R)-4-Methoxy-D-proline methyl ester hydrochloride (CAS: 1628605-28-6). As a substituted proline analog, this compound holds significance in medicinal chemistry and peptide science, where precise structural and stereochemical integrity are paramount for biological activity and material properties.[1][2] This document outlines an integrated analytical approach, combining spectroscopic and crystallographic techniques to deliver an unambiguous structural assignment. We will detail the causality behind the selection of each technique, provide field-proven experimental protocols, and present expected data in a clear, comparative format. This guide is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical research sectors.

Introduction: The Imperative for Rigorous Structural Verification

(4R)-4-Methoxy-D-proline methyl ester HCl is a chiral heterocyclic compound featuring a D-proline scaffold, a key building block in synthetic chemistry. The proline ring's conformational rigidity uniquely influences peptide structures, making its derivatives valuable tools for designing novel therapeutics and materials.[1][2] The molecule possesses two stereocenters at the C2 and C4 positions, a methoxy ether, and a methyl ester functionality, presented as a hydrochloride salt.

The precise determination of its three-dimensional structure is not merely an academic exercise; it is a critical requirement for its application. The absolute configuration ((2R, 4R)), the relative orientation of the substituents, and the conformational preference of the pyrrolidine ring directly govern its interaction with biological targets and its utility in stereoselective synthesis. This guide details the multi-technique workflow required to confirm the identity, purity, connectivity, and absolute stereochemistry of this molecule.

Compound Profile
PropertyValue
IUPAC Name methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate hydrochloride[3]
CAS Number 1628605-28-6[3][4]
Molecular Formula C₇H₁₄ClNO₃[3][4]
Molecular Weight 195.64 g/mol [3][4]
Predicted Boiling Point 205.8 ± 40.0 °C[5]
Predicted Density 1.10 ± 0.1 g/cm³[5]

The Analytical Workflow: An Integrated Spectroscopic and Crystallographic Approach

cluster_workflow Structural Elucidation Workflow Start Sample: (4R)-4-Methoxy-D-proline methyl ester HCl NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Start->NMR Parallel Analysis MS Mass Spectrometry (ESI-MS/MS) Start->MS Parallel Analysis FTIR FTIR Spectroscopy (ATR) Start->FTIR Parallel Analysis Xray X-Ray Crystallography Start->Xray Crystal Growth Data_Integration Data Integration & Structural Confirmation NMR->Data_Integration MS->Data_Integration FTIR->Data_Integration Xray->Data_Integration

Caption: Integrated workflow for structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework

Expertise & Experience (Causality): NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this specific compound, ¹H and ¹³C NMR will confirm the presence of the pyrrolidine ring, the methyl ester, and the methoxy group. Two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable for unambiguously assigning each proton and carbon, tracing the spin-spin coupling pathways through the entire structure. The coupling constants (J-values) derived from the ¹H spectrum are critical for deducing the relative stereochemistry of the substituents on the five-membered ring. While standard NMR in an achiral solvent cannot distinguish between enantiomers, it can confirm the trans configuration of the C2 and C4 substituents.[6][7]

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and sensitivity.

  • 1D ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

  • 1D ¹³C NMR Acquisition: Acquire the carbon spectrum, often using a proton-decoupled pulse sequence.

  • 2D NMR Acquisition:

    • COSY: Acquire a gradient-enhanced COSY spectrum to identify proton-proton couplings (e.g., H2-H3, H3-H4, H4-H5).

    • HSQC: Acquire a gradient-enhanced HSQC spectrum to correlate each proton directly to its attached carbon atom.

  • Data Analysis: Process the spectra using appropriate software. Integrate ¹H signals, determine chemical shifts (δ) in ppm, and measure coupling constants (J) in Hz. Correlate signals using the 2D spectra to build the molecular framework.

Expected Data Summary
Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key Correlations (COSY & HSQC)
C2-H ~4.4 - 4.6~58 - 60Correlates with C3 protons in COSY
C3-H₂ ~2.2 - 2.5~35 - 38Correlates with C2-H and C4-H in COSY
C4-H ~4.0 - 4.2~78 - 80Correlates with C3 and C5 protons in COSY
C5-H₂ ~3.3 - 3.6~52 - 54Correlates with C4-H in COSY
Ester -OCH₃ ~3.7 - 3.8~52 - 53No COSY correlation; strong ¹H singlet
Ether -OCH₃ ~3.2 - 3.3~56 - 57No COSY correlation; strong ¹H singlet
Ester C=O N/A~170 - 172N/A
N-H₂⁺ Broad, ~9.0-10.0N/AExchanges with D₂O

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

Mass Spectrometry (MS): Confirming Molecular Weight and Integrity

Expertise & Experience (Causality): Mass spectrometry is essential for confirming the molecular weight of the compound and providing fragmentation data that corroborates the proposed structure. Electrospray Ionization (ESI) is the method of choice for this polar hydrochloride salt, as it gently generates gas-phase ions from solution. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, confirming the elemental composition. Tandem MS (MS/MS) fragments the parent ion, and the resulting pattern can be diagnostic of the structure, often showing characteristic losses of the methyl ester or methoxy groups, consistent with the fragmentation of amino acid esters.[8][9][10]

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in a suitable solvent such as 50:50 methanol:water.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument for HRMS.

  • Data Acquisition (Full Scan): Acquire data in positive ion mode. The primary ion observed will be the protonated molecule of the free base, [M+H]⁺, where M is the neutral form of the compound.

  • Data Acquisition (Tandem MS/MS): Select the [M+H]⁺ ion (m/z ≈ 160.1) for collision-induced dissociation (CID). Acquire the spectrum of the resulting fragment ions.

  • Data Analysis:

    • Confirm that the measured m/z of the parent ion matches the calculated exact mass of C₇H₁₄NO₃⁺.

    • Analyze the fragmentation pattern.

cluster_ms Predicted ESI-MS/MS Fragmentation Parent Parent Ion [M+H]⁺ m/z ≈ 160.1 Frag1 Loss of CH₃OH (Methanol) m/z ≈ 128.1 Parent->Frag1 -32 Da Frag2 Loss of COOCH₃ (Carbomethoxy radical) m/z ≈ 101.1 Parent->Frag2 -59 Da Frag3 Loss of CH₃OH and CO (from Frag1) m/z ≈ 100.1 Frag1->Frag3 -28 Da

Caption: Key predicted fragmentation pathways in MS/MS.

Expected Data Summary
IonFormulaCalculated Exact MassDescription
[M+H]⁺ C₇H₁₄NO₃⁺160.0968Parent ion (protonated free base)
Fragment 1 C₆H₁₀NO₂⁺128.0706Loss of methanol from the methoxy group
Fragment 2 C₅H₁₀NO⁺100.0757Loss of the entire methyl ester group followed by rearrangement

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience (Causality): FTIR is a rapid, non-destructive technique that provides a "fingerprint" of the molecule's functional groups. It is used to quickly verify the presence of key structural motifs. For this compound, we expect to see characteristic absorption bands for the secondary amine salt (N-H₂⁺), the ester carbonyl (C=O), the ether (C-O-C), and the aliphatic C-H bonds.[11][12][13] The position of these bands provides corroborating evidence for the structure deduced from NMR and MS.

Experimental Protocol
  • Sample Preparation: No preparation is needed for the Attenuated Total Reflectance (ATR) method. Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum, typically over a range of 4000–400 cm⁻¹.

  • Data Analysis: Identify the wavenumbers (cm⁻¹) of the major absorption bands and assign them to their corresponding functional group vibrations.

Expected Data Summary
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3000 - 2700 N-H StretchSecondary Amine Salt (R₂NH₂⁺)
2950 - 2850 C-H StretchAliphatic (CH, CH₂, CH₃)
~1740 C=O StretchEster
~1250 - 1050 C-O StretchEster and Ether

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Expertise & Experience (Causality): While spectroscopic methods define connectivity, only single-crystal X-ray crystallography can unambiguously determine the three-dimensional arrangement of atoms in space, including the absolute stereochemistry.[14][15][16] This is the gold-standard technique for confirming the (2R, 4R) configuration. It provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation (ring pucker) of the pyrrolidine ring and the packing of molecules in the solid state.[17][18]

Experimental Protocol
  • Crystal Growth (Rate-Limiting Step): Grow high-quality single crystals of the compound. This is typically achieved by slow evaporation of a solvent, vapor diffusion of an anti-solvent into a concentrated solution, or slow cooling of a saturated solution. Common solvent systems to screen include methanol/ether, ethanol/hexane, or water/isopropanol.[18]

  • Data Collection: Select a suitable crystal and mount it on a goniometer head of a single-crystal X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (~100 K) to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) and collect the diffraction pattern.[17]

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to generate an initial electron density map. Build and refine the molecular model against the experimental data until convergence is reached.

  • Data Analysis: Analyze the final refined structure. The absolute configuration is typically determined using the Flack parameter, which should refine to a value near zero for the correct enantiomer.

cluster_xray X-Ray Crystallography Workflow Sample Powder Sample Crystal Grow Single Crystal Sample->Crystal Diffraction Collect Diffraction Data Crystal->Diffraction Solution Solve & Refine Structure Diffraction->Solution Result Unambiguous 3D Structure (Absolute Configuration, Bond Lengths/Angles) Solution->Result

Caption: Workflow for definitive structure determination via X-ray crystallography.

Conclusion

The structural analysis of (4R)-4-Methoxy-D-proline methyl ester HCl requires a rigorous, multi-faceted approach. This guide outlines a validated workflow where each technique provides a unique and essential piece of the structural puzzle. NMR spectroscopy maps the atomic connectivity and relative stereochemistry. Mass spectrometry confirms the molecular formula and provides structural clues through fragmentation. FTIR spectroscopy offers rapid verification of key functional groups. Finally, single-crystal X-ray crystallography delivers the ultimate proof, providing an unambiguous three-dimensional structure and confirming the absolute configuration. The convergence of data from all these methods provides the highest level of confidence in the compound's identity, purity, and stereochemical integrity, ensuring its suitability for downstream applications in research and development.

References

  • Rowe, M., & Harris, R. K. (2005). Direct chiral discrimination in NMR spectroscopy. SciSpace. [Link]

  • Gelpi, E., Koenig, W. A., Gibert, J., & Oro, J. (1969). Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives. Journal of Chromatographic Science. [Link]

  • Montesinos-Gómiz, R., G-C., & R. (2019). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. [Link]

  • Wadhwa, S., Korvink, J. G., & Buyens, D. (2024). New NMR Technique Enables Direct Detection of Molecular Chirality. Spectroscopy Online. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Excillum. [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

  • Biocompare. (2024). NMR Spectroscopy Used to Directly Measure Molecular Chirality. Biocompare. [Link]

  • Tanner, J. J. (2021). Structural analysis of prolines and hydroxyprolines binding to the l-glutamate-γ-semialdehyde dehydrogenase active site of bifunctional proline utilization A. Archives of Biochemistry and Biophysics. [Link]

  • Buckingham, A. D. (2012). Chiral discrimination in NMR spectroscopy. Magnetic Resonance in Chemistry. [Link]

  • Greenwood, M. (2023). X-Ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

  • Karle, I. L. (2001). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules. [Link]

  • Biemann, K., Seibl, J., & Gapp, F. (1959). Mass Spectra of Organic Molecules. I. Ethyl Esters of Amino Acids. Journal of the American Chemical Society. [Link]

  • ChemSrc. (n.d.). 536747-01-0(D-Proline, 4-methoxy-, methyl ester, (4R)- (9CI)) Product Description. ChemSrc. [Link]

  • Miller, S. J. (2017). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]

  • Van der Sluis, P., & Spek, A. L. (1990). X-Ray Crystallography of Chemical Compounds. Acta Crystallographica Section A. [Link]

  • Rizzarelli, E. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. [Link]

  • Philip, D., & Prem, C. (2009). FT-IR, FT-RAMAN AND SERS SPECTRA OF L-PROLINE. Journal of the Serbian Chemical Society. [Link]

  • ResearchGate. (n.d.). FTIR spectra: (a) trans-4-hydroxy- L -proline, (b) trans-4-hydroxy- L -proline methyl ester hydrochloride salt, (c) trans-4-hydroxy- L -proline methyl ester, and (d) poly-. ResearchGate. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) L-proline, (b) Fe3O4@L-proline, and (c) Fe3O4@L-proline-SO3H. ResearchGate. [Link]

  • Cahyana, A. H., et al. (n.d.). FTIR spectrum of l-proline nitrate. ResearchGate. [Link]

  • ResearchGate. (2001). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. ResearchGate. [Link]

  • Molbase. (n.d.). Synthesis of trans-4-Hydroxy-L-proline Methyl Ester Hydrochloride. Molbase. [Link]

  • Alterman, M. A. (2019). Amino Acid Analysis by Means of MALDI TOF Mass Spectrometry or MALDI TOF/TOF Tandem Mass Spectrometry. Methods in Molecular Biology. [Link]

  • Wiley-VCH. (n.d.). SUPPORTING INFORMATION. Wiley Online Library. [Link]

Sources

The Strategic Role of (4R)-4-Methoxy-D-proline Methyl Ester HCl in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Power of Proline and its Analogs

In the landscape of chemical biology and medicinal chemistry, the amino acid proline occupies a unique and powerful position. Its cyclic structure imposes significant conformational constraints on the peptide backbone, making it a critical determinant of protein architecture and function.[1] The strategic modification of the proline ring has emerged as a sophisticated tool for fine-tuning the pharmacological properties of peptide and small-molecule therapeutics. Among these modifications, substitution at the C4-position offers a potent method for modulating ring pucker, amide bond geometry, and, consequently, biological activity. This guide provides an in-depth technical overview of (4R)-4-Methoxy-D-proline methyl ester HCl (CAS 1628605-28-6), a representative 4-substituted proline building block, exploring its synthesis, stereochemical implications, and applications in drug development.

Physicochemical Properties and Structural Attributes

(4R)-4-Methoxy-D-proline methyl ester HCl is a chiral building block valued for its precisely defined stereochemistry and functional handles. A summary of its key properties is presented below.

PropertyValue
CAS Number 1628605-28-6
IUPAC Name methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate hydrochloride
Molecular Formula C₇H₁₄ClNO₃
Molecular Weight 195.64 g/mol
Appearance Typically a white to off-white solid
Stereochemistry (2R, 4R)

The defining feature of this molecule is the methoxy group at the C4-position with R stereochemistry, trans to the methyl ester at the C2-position. This specific arrangement has profound consequences for the conformational behavior of the pyrrolidine ring.

The Conformational Keystone: Impact of 4-Substitution

Substitution on the proline ring introduces steric and stereoelectronic effects that modulate the equilibrium between two primary ring conformations: Cγ-endo (C4 atom is puckered on the same side as the carboxyl group) and Cγ-exo (C4 atom is on the opposite side).[2] This ring pucker is intrinsically linked to the cis/trans isomerization of the preceding peptide bond, a rate-limiting step in protein folding.[1]

For (4R)-4-Methoxy-D-proline, the electron-withdrawing nature of the methoxy group exerts a powerful stereoelectronic effect, known as the gauche effect.[1] This effect stabilizes a conformation where the C-O bond of the methoxy group is gauche to the C-N bond of the ring. In the 4R configuration, this preference strongly favors the Cγ-exo ring pucker . The Cγ-exo pucker, in turn, stabilizes a trans conformation of the preceding amide bond, which is the predominant form in most proteins.[1][2]

This ability to "lock" a specific conformation is of immense value in drug design. By incorporating (4R)-4-methoxyproline into a peptide or peptidomimetic, researchers can pre-organize the molecule into a bioactive conformation, potentially increasing binding affinity, enhancing stability against proteolysis, and improving overall efficacy.[1][2]

G cluster_0 Stereoelectronic Control cluster_1 Conformational Outcome 4R_Methoxy 4R-Methoxy Group (Electron-Withdrawing) Gauche_Effect Gauche Effect Stabilization 4R_Methoxy->Gauche_Effect Exo_Pucker Favors Cγ-exo Ring Pucker Gauche_Effect->Exo_Pucker Trans_Amide Stabilizes Trans Amide Bond Exo_Pucker->Trans_Amide Impacts Peptide Backbone Bioactive_Conf Pre-organizes Bioactive Conformation Trans_Amide->Bioactive_Conf Improved_Props Enhanced Affinity & Stability Bioactive_Conf->Improved_Props G Start N-Boc-(2R,4S)-4-hydroxy- D-proline methyl ester Mitsunobu Mitsunobu Reaction (PPh₃, DIAD, Methanol) Start->Mitsunobu Inversion Stereochemical Inversion at C4 Mitsunobu->Inversion Product_Protected N-Boc-(2R,4R)-4-methoxy- D-proline methyl ester Mitsunobu->Product_Protected Deprotection Acidic Deprotection (HCl in Dioxane) Product_Protected->Deprotection Final_Product (4R)-4-Methoxy-D-proline methyl ester HCl Deprotection->Final_Product

Caption: Generalized workflow for synthesis via Mitsunobu inversion.

Exemplary Experimental Protocol: Synthesis via Mitsunobu Reaction

This protocol is a generalized representation based on established methodologies for similar transformations and should be adapted and optimized for specific laboratory conditions. [3][4] Step 1: Esterification and N-Protection of (2R,4S)-4-Hydroxy-D-proline

  • Suspend (2R,4S)-4-hydroxy-D-proline in methanol.

  • Cool the suspension to 0°C and slowly add thionyl chloride.

  • Allow the reaction to warm to room temperature and then reflux until completion (monitored by TLC).

  • Concentrate the mixture under reduced pressure to yield the methyl ester hydrochloride.

  • Dissolve the ester in a suitable solvent (e.g., dichloromethane) and add a base (e.g., triethylamine) followed by Boc-anhydride to obtain N-Boc-(2R,4S)-4-hydroxy-D-proline methyl ester.

Step 2: Mitsunobu Inversion to Introduce the Methoxy Group

  • Dissolve N-Boc-(2R,4S)-4-hydroxy-D-proline methyl ester and triphenylphosphine (PPh₃) in anhydrous THF under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0°C.

  • Add methanol (as the nucleophile).

  • Slowly add a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction and purify the crude product using column chromatography to isolate N-Boc-(2R,4R)-4-methoxy-D-proline methyl ester.

Step 3: Deprotection to Yield the Final Product

  • Dissolve the purified N-Boc protected intermediate in a suitable solvent such as dioxane or ethyl acetate.

  • Add a solution of HCl in dioxane (typically 4M).

  • Stir the mixture at room temperature until deprotection is complete (monitored by TLC).

  • Remove the solvent under reduced pressure. The resulting solid can be triturated with diethyl ether to afford (4R)-4-Methoxy-D-proline methyl ester HCl as a pure solid.

Analytical Characterization

The identity and purity of the final compound must be confirmed through a suite of analytical techniques.

TechniqueExpected Observations
¹H NMR Characteristic signals for the methyl ester (~3.7 ppm), methoxy group (~3.3 ppm), and distinct multiplets for the pyrrolidine ring protons. The coupling patterns and chemical shifts of the C2, C4, and C5 protons are diagnostic of the trans stereochemistry. [5][6]
¹³C NMR Resonances corresponding to the ester carbonyl (~170-175 ppm), the C4 carbon bearing the methoxy group (~75-80 ppm), the C2 carbon (~58-62 ppm), the methoxy carbon (~56 ppm), and the methyl ester carbon (~52 ppm). [5]
Mass Spectrometry ESI-MS would show the molecular ion peak corresponding to the free base [M+H]⁺.
Chiral HPLC Used to confirm the enantiomeric and diastereomeric purity of the compound.

Applications in Drug Discovery and Peptide Engineering

(4R)-4-Methoxy-D-proline methyl ester HCl is a versatile building block for introducing conformational rigidity and tailored physicochemical properties into drug candidates.

  • Peptidomimetics: Its primary application is in the synthesis of peptidomimetics where stabilizing a specific secondary structure (e.g., a β-turn) is crucial for binding to a biological target.

  • Metabolic Stability: The methoxy group can shield adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of a therapeutic peptide.

  • Scaffold for Further Diversification: While the methoxy group itself is relatively stable, the core proline scaffold can be part of a larger synthetic strategy where other positions on a molecule are diversified. This concept, known as "proline editing," allows for the creation of large libraries of related compounds for structure-activity relationship (SAR) studies. [3][7][8]* Modulation of Physicochemical Properties: The introduction of the methoxy group increases the lipophilicity of the proline residue compared to hydroxyproline, which can be used to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Conclusion and Future Outlook

(4R)-4-Methoxy-D-proline methyl ester HCl exemplifies the strategic importance of substituted amino acids in modern chemical biology and drug discovery. Its defined stereochemistry provides a powerful tool for exerting precise control over molecular conformation, a critical factor in designing potent and selective therapeutics. By understanding the principles behind its synthesis and the stereoelectronic effects it imparts, researchers can leverage this and related building blocks to accelerate the development of next-generation drugs, from novel antibiotics to targeted cancer therapies and neuroprotective agents. The continued exploration of diverse 4-substituted prolines promises to further expand the toolbox available to medicinal chemists, enabling the creation of molecules with unprecedented control over structure and function.

References

  • Bode, J. W., et al. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. Available at: [Link]

  • Li, G., et al. (2019). Highly stereoselective gram scale synthesis of all the four diastereoisomers of Boc-protected 4-methylproline carboxylates. RSC Advances. Available at: [Link]

  • Timmons, R. J., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-hydroxy-L-proline. MDPI. Available at: [Link]

  • Li, G., et al. (2019). Diastereoselective synthesis of the 4-methylproline derivatives. ResearchGate. Available at: [Link]

  • Timmons, R. J., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-Hydroxy-L-Proline. ChemRxiv. Available at: [Link]

  • Biswas, S., et al. (2020). Conformational landscape of substituted prolines. Amino Acids. Available at: [Link]

  • Bode, J. W., et al. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC. Available at: [Link]

  • Contreras-García, J., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules. Available at: [Link]

  • Wennemers, H., et al. (2017). Synthesis of 4-(Arylmethyl)proline Derivatives. ResearchGate. Available at: [Link]

  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry. RSC Publishing. Available at: [Link]

  • Zondlo, N. J., et al. (2019). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. PMC. Available at: [Link]

  • Thamm, P., et al. (2009). Synthesis of Peptides Containing Proline Analogues. Thieme Chemistry. Available at: [Link]

  • Kumar, K., et al. (2012). Protected Aminooxyprolines for Expedited Library Synthesis: Application to Tsg101-Directed Proline-Oxime Containing Peptides. PMC. Available at: [Link]

  • Kondratov, I. S., et al. (2024). 4-Trifluoromethoxy proline: synthesis of stereoisomers and lipophilicity study. Organic & Biomolecular Chemistry. Available at: [Link]

  • Zondlo, N. J., et al. (2015). and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. The Journal of Organic Chemistry. Available at: [Link]

  • Wennemers, H., et al. (2014). Effect of γ-Substituted Proline Derivatives on the Performance of the Peptidic Catalyst H-dPro-Pro-Glu-NH2. ResearchGate. Available at: [Link]

  • Rubini, M., et al. (2022). Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited. New Journal of Chemistry. Available at: [Link]

  • Westphal, F., et al. (2009). Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: A designer drug with a-pyrrolidinophenone structure. Forensic Science International. Available at: [Link]

  • Almomani, F., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

Sources

Precision Synthesis of (4R)-4-Methoxy-D-proline Methyl Ester HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4R)-4-Methoxy-D-proline methyl ester hydrochloride (Methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate HCl) is a critical chiral building block in modern peptidomimetic drug design. The introduction of the methoxy group at the C4 position, combined with the D-configuration of the proline backbone, imparts unique conformational constraints—often favoring the cis-amide bond geometry in peptide backbones—and enhances metabolic stability against proteolytic cleavage.

This technical guide details a robust, scalable synthetic route designed to maintain high stereochemical integrity at both the C2 (alpha) and C4 centers. Unlike routes relying on the inversion of abundant L-proline derivatives, this protocol prioritizes the use of defined D-proline precursors to minimize the risk of diastereomeric contamination.

Retrosynthetic Analysis & Strategy

The synthesis is designed to prevent epimerization at the labile C2 center. The strategy relies on the Purdie-Irvine alkylation (Silver(I) oxide mediated methylation), a mild method specifically chosen to methylate the secondary alcohol without abstracting the acidic


-proton.
Core Disconnection
  • Target: (4R)-4-Methoxy-D-proline methyl ester HCl

  • Precursor:

    
    -Boc-cis-4-hydroxy-D-proline methyl ester
    
  • Key Transformation:

    
    -Methylation via Ag
    
    
    
    O/MeI followed by acidolytic deprotection.

Retrosynthesis Target (4R)-4-Methoxy-D-proline Methyl Ester HCl Intermediate N-Boc-(4R)-Methoxy-D-Pro-OMe Target->Intermediate HCl Deprotection SM N-Boc-cis-4-Hydroxy-D-Pro-OMe (Commercially Available) Intermediate->SM Ag2O / MeI (O-Methylation)

Figure 1: Retrosynthetic logic prioritizing stereochemical retention via mild methylation conditions.

Critical Safety & Handling

  • Methyl Iodide (MeI): A potent neurotoxin and alkylating agent. All transfers must occur in a functioning fume hood. Double-glove (nitrile/laminate) is mandatory. Quench excess MeI with aqueous ammonium hydroxide or amine solutions before disposal.

  • Silver(I) Oxide (Ag

    
    O):  Light-sensitive and an oxidizer. Waste containing silver must be segregated for reclamation.
    
  • Reaction Pressure: Methylation in sealed vessels can generate pressure; ensure glassware is rated for mild pressure or use a reflux condenser with a drying tube.

Step-by-Step Experimental Protocol

Phase 1: Regioselective O-Methylation

This step converts the C4-hydroxyl group to a methoxy ether. We utilize


-Boc-cis-4-hydroxy-D-proline methyl ester (CAS: 102195-79-9) as the starting material. The cis relationship (2R, 4R) is preserved.

Reagents:

  • 
    -Boc-cis-4-hydroxy-D-proline methyl ester (1.0 equiv)
    
  • Iodomethane (MeI) (10.0 equiv)

  • Silver(I) oxide (Ag

    
    O) (2.0 - 3.0 equiv)
    
  • Acetonitrile (MeCN) or DMF (Anhydrous)

Protocol:

  • Setup: In a flame-dried round-bottom flask wrapped in aluminum foil (to exclude light), dissolve

    
    -Boc-cis-4-hydroxy-D-proline methyl ester  (5.0 g, 20.4 mmol) in anhydrous acetonitrile (50 mL).
    
  • Addition: Add Ag

    
    O  (9.4 g, 40.8 mmol) in one portion. The suspension will turn dark.
    
  • Alkylation: Add Methyl Iodide (12.7 mL, 204 mmol) dropwise via syringe.

  • Reaction: Seal the flask and stir vigorously at room temperature for 24–48 hours.

    • Note: Vigorous stirring is critical to break up the silver salt surface layer.

    • Monitoring: Check TLC (Hexane/EtOAc 1:1). The product (

      
      ) is less polar than the starting material (
      
      
      
      ).
  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove silver salts. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure to remove excess MeI and solvent.

    • Redissolve the residue in EtOAc (100 mL) and wash with water (2 x 30 mL) and brine (30 mL).

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate to yield
      
      
      -Boc-(4R)-4-methoxy-D-proline methyl ester
      as a viscous colorless oil.
    • Yield Expectation: 85–95%.

Phase 2: Global Deprotection & Salt Formation

Removal of the Boc group while retaining the methyl ester and methoxy ether.

Reagents:

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether (Et

    
    O) or MTBE
    

Protocol:

  • Dissolution: Dissolve the crude oil from Phase 1 (approx. 5.0 g) in dry 1,4-dioxane (10 mL).

  • Acidolysis: Cool to 0°C and add 4M HCl in dioxane (25 mL, 100 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. Gas evolution (isobutylene) will be observed.

  • Precipitation:

    • Concentrate the solution to approx. 50% volume.

    • Add anhydrous Et

      
      O (100 mL) slowly to induce precipitation of the hydrochloride salt.
      
    • Stir at 0°C for 30 minutes.

  • Isolation: Filter the white solid under an inert atmosphere (nitrogen blanket) as the salt can be hygroscopic. Wash with cold Et

    
    O.
    
  • Drying: Dry in a vacuum desiccator over P

    
    O
    
    
    
    to afford (4R)-4-Methoxy-D-proline methyl ester HCl .

Workflow Visualization

Workflow Start Start: N-Boc-cis-4-Hyp-D-OMe Step1 Add Ag2O + MeI in MeCN (Stir 24-48h, Dark) Start->Step1 Check TLC Check Complete? Step1->Check Check->Step1 No Filter Filter via Celite (Remove Ag salts) Check->Filter Yes Evap Evaporate & Workup (EtOAc/Water) Filter->Evap Inter Intermediate: N-Boc-4-OMe-D-Pro-OMe Evap->Inter Deprotect 4M HCl / Dioxane (0°C to RT) Inter->Deprotect Precip Precipitate with Et2O Deprotect->Precip Final Final Product: (4R)-4-Methoxy-D-Pro-OMe HCl Precip->Final

Figure 2: Operational workflow for the synthesis and purification of the target compound.

Analytical Validation & Specifications

Upon isolation, the product must be validated against the following specifications to ensure suitability for downstream applications.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 97%HPLC (C18, MeCN/H2O + 0.1% TFA)
Proton NMR

3.30–3.40 (s, 3H, -OCH

)

3.75–3.80 (s, 3H, -COOCH

)

4.0–4.2 (m, 1H, C4-H)

H NMR (D

O or DMSO-

)
Stereochemistry Confirmed D-configurationOptical Rotation

(positive value expected in MeOH)
Identity

[M+H]

(free base)
LC-MS (ESI)
Troubleshooting Guide
  • Incomplete Methylation: If the reaction stalls, add fresh Ag

    
    O (0.5 equiv) and MeI. Old Ag
    
    
    
    O surfaces can become passivated with AgI.
  • Epimerization: If the optical rotation is lower than expected, ensure no strong bases (like NaH) were used. Ag

    
    O is non-basic enough to preserve the chiral center.
    
  • Hygroscopicity: If the final salt turns into a gum, triturate with cold Et

    
    O/Hexane and dry under high vacuum for 24 hours.
    

References

  • BenchChem. (2025).[1][2] Synthesis of 4-hydroxy-N-methylproline for Research: Application Notes and Protocols. Retrieved from

  • Sigma-Aldrich. (n.d.). N-Boc-cis-4-hydroxy-L-proline methyl ester Product Page. (Used as reference for D-isomer analog properties). Retrieved from

  • Advanced ChemBlocks. (n.d.). (4R)-4-Methoxy-D-proline methyl ester hydrochloride Product Specifications. Retrieved from

  • Organic Syntheses. (1995). Synthesis of (S)-2-Methylproline: A General Method for the Preparation of Alpha-Branched Amino Acids. (Reference for general proline derivative handling). Retrieved from

Sources

An In-depth Technical Guide to (4R)-4-Methoxy-D-proline Methyl Ester HCl: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4R)-4-Methoxy-D-proline methyl ester hydrochloride, with the CAS number 1628605-28-6 and IUPAC name methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate hydrochloride, is a specialized amino acid derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery.[1][2] Its rigid pyrrolidine scaffold, combined with the specific stereochemistry and the presence of a methoxy group at the C4-position, offers unique conformational constraints and opportunities for molecular interactions. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, empowering researchers to leverage its properties in the design of novel therapeutics.

Proline and its derivatives are of significant interest in pharmaceutical research due to their unique cyclic structure, which plays a critical role in defining the secondary structure of peptides and proteins. The introduction of substituents on the pyrrolidine ring, such as the 4-methoxy group in the title compound, can profoundly influence the molecule's conformational preferences, metabolic stability, and binding affinity to biological targets. This makes (4R)-4-Methoxy-D-proline methyl ester HCl a compelling starting material for the synthesis of complex molecules with tailored pharmacological profiles.

Physicochemical Properties

A summary of the key physicochemical properties of (4R)-4-Methoxy-D-proline methyl ester HCl is presented in the table below.

PropertyValueReference
CAS Number 1628605-28-6[1][2]
IUPAC Name methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate hydrochloride[1]
Molecular Formula C₇H₁₄ClNO₃[1][2]
Molecular Weight 195.64 g/mol [1]
Appearance Expected to be a white to off-white solidInferred from related compounds
Purity Typically ≥95%[1]

Synthesis of (4R)-4-Methoxy-D-proline Methyl Ester HCl

The proposed synthetic pathway involves three key transformations:

  • N-protection of the secondary amine to prevent side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is a common and effective choice due to its stability under various reaction conditions and its ease of removal.

  • O-methylation of the hydroxyl group at the C4-position. This is the crucial step to introduce the desired methoxy moiety.

  • Esterification of the carboxylic acid to the methyl ester, followed by deprotection of the Boc group to yield the final hydrochloride salt.

Synthetic Pathway Start trans-4-Hydroxy-D-proline Step1 N-Boc Protection Start->Step1 Intermediate1 N-Boc-trans-4-hydroxy-D-proline Step1->Intermediate1 Step2 O-Methylation Intermediate1->Step2 Intermediate2 N-Boc-(4R)-4-methoxy-D-proline Step2->Intermediate2 Step3 Esterification & Deprotection Intermediate2->Step3 End (4R)-4-Methoxy-D-proline methyl ester HCl Step3->End

Caption: Proposed synthetic pathway for (4R)-4-Methoxy-D-proline methyl ester HCl.

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of N-Boc-trans-4-hydroxy-D-proline

This step involves the protection of the secondary amine of trans-4-hydroxy-D-proline with a tert-butyloxycarbonyl (Boc) group.

  • Materials:

    • trans-4-Hydroxy-D-proline

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Sodium hydroxide (NaOH)

    • Dioxane and Water

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve trans-4-hydroxy-D-proline in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.

    • Cool the solution to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

    • Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

    • Acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., 1M HCl) at 0 °C.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-trans-4-hydroxy-D-proline as a white solid.

Step 2: Synthesis of N-Boc-(4R)-4-methoxy-D-proline

This crucial step involves the O-methylation of the hydroxyl group. A common and effective method is the use of a strong base and a methylating agent.

  • Materials:

    • N-Boc-trans-4-hydroxy-D-proline

    • Sodium hydride (NaH)

    • Methyl iodide (CH₃I)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve N-Boc-trans-4-hydroxy-D-proline in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C.

    • Carefully add sodium hydride (NaH) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add methyl iodide (CH₃I) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain N-Boc-(4R)-4-methoxy-D-proline.

Step 3: Synthesis of (4R)-4-Methoxy-D-proline methyl ester HCl

The final step involves the esterification of the carboxylic acid and subsequent deprotection of the Boc group to yield the hydrochloride salt.

  • Materials:

    • N-Boc-(4R)-4-methoxy-D-proline

    • Anhydrous Methanol (MeOH)

    • Thionyl chloride (SOCl₂) or HCl gas

    • Diethyl ether

  • Procedure:

    • Suspend N-Boc-(4R)-4-methoxy-D-proline in anhydrous methanol and cool to 0 °C.

    • Slowly add thionyl chloride dropwise. The thionyl chloride will react with methanol to form HCl in situ, which will catalyze the esterification and subsequently remove the Boc group. Alternatively, a solution of HCl in methanol can be used.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

    • The resulting residue can be triturated with diethyl ether to induce precipitation of the hydrochloride salt.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain (4R)-4-Methoxy-D-proline methyl ester HCl.

Characterization

A comprehensive characterization of (4R)-4-Methoxy-D-proline methyl ester HCl is essential to confirm its identity, purity, and stereochemistry. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy should confirm the presence of the methoxy group (a singlet around 3.3-3.5 ppm), the methyl ester group (a singlet around 3.7-3.8 ppm), and the protons on the pyrrolidine ring with their characteristic chemical shifts and coupling patterns.

    • ¹³C NMR spectroscopy will show distinct signals for the carbonyl carbons of the ester and the methoxy carbon, in addition to the carbons of the pyrrolidine ring.

  • High-Performance Liquid Chromatography (HPLC):

    • Chiral HPLC is crucial for determining the enantiomeric purity of the final product.

    • Reverse-phase HPLC can be used to assess the chemical purity.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak corresponding to the free base of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • The IR spectrum should display characteristic absorption bands for the N-H bond of the secondary amine hydrochloride, the C=O stretch of the ester, and the C-O stretch of the ether.

Applications in Drug Discovery and Development

(4R)-4-Methoxy-D-proline methyl ester HCl is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the unique structural features it imparts to the target compounds.

Applications Core methyl ester HCl App1 Peptidomimetics Core->App1 Introduces conformational rigidity App2 Conformationally Restricted Scaffolds Core->App2 Serves as a chiral building block App3 Probes for Structure-Activity Relationship (SAR) Studies Core->App3 Modifies physicochemical properties

Caption: Key application areas of (4R)-4-Methoxy-D-proline methyl ester HCl.

  • Peptidomimetics: The incorporation of this non-natural amino acid into peptide sequences can lead to peptidomimetics with enhanced metabolic stability and improved pharmacokinetic properties. The methoxy group can also influence the binding affinity and selectivity by participating in hydrogen bonding or by altering the local electronic environment.

  • Conformationally Restricted Scaffolds: The rigid pyrrolidine ring of (4R)-4-Methoxy-D-proline methyl ester HCl serves as an excellent scaffold for the synthesis of small molecule inhibitors of enzymes and receptors. The defined stereochemistry allows for precise positioning of functional groups to optimize interactions with the target protein.

  • Probes for Structure-Activity Relationship (SAR) Studies: In drug discovery programs, systematic modification of a lead compound is essential to understand its SAR. Replacing a proline or hydroxyproline residue with (4R)-4-Methoxy-D-proline can provide valuable insights into the role of hydrogen bonding and steric interactions at that position. The methoxy group offers a different steric and electronic profile compared to a hydroxyl group, allowing for a finer tuning of the molecule's properties.

Conclusion

(4R)-4-Methoxy-D-proline methyl ester HCl is a specialized and valuable building block for the synthesis of novel and complex molecules in the field of drug discovery. While detailed synthetic procedures and specific applications in the literature are still emerging, its structural features suggest significant potential for the development of new therapeutic agents. The proposed synthetic route, based on established chemical principles, provides a practical approach for its preparation. As the demand for conformationally constrained and functionally diverse building blocks continues to grow, (4R)-4-Methoxy-D-proline methyl ester HCl is poised to become an increasingly important tool in the arsenal of medicinal chemists.

References

  • SUPPORTING INFORMATION. Wiley-VCH. (URL: [Link])

  • Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-hydroxy-L-proline. MDPI. (URL: [Link])

Sources

Technical Profile: Spectroscopic Characterization of (4R)-4-Methoxy-D-Proline Methyl Ester HCl

[1]

Document Control:

  • Subject: Analytical Profiling & Spectroscopic Data

  • Compound ID: (4R)-4-Methoxy-D-proline methyl ester hydrochloride[1]

  • Stereochemical Configuration: (2R, 4R) – cis-configuration[1]

  • CAS Registry Number: 1628605-28-6[1]

Executive Summary & Structural Logic

In the realm of peptidomimetics and organocatalysis, (4R)-4-Methoxy-D-proline methyl ester HCl represents a critical chiral scaffold.[1] Unlike the naturally occurring trans-4-hydroxy-L-proline, this derivative possesses the D-configuration at the

(R)-configuration

1

Critical Stereochemical Insight: Researchers must distinguish this specific isomer from its diastereomers to ensure experimental reproducibility.

  • D-Proline Backbone: Fixes the C2 center as (R) .

  • (4R)-Substituent: Fixes the C4 center as (R) .

  • Relative Stereochemistry: The (2R, 4R) configuration places the C2-carboxylate and the C4-methoxy group on the same face of the pyrrolidine ring envelope (assuming a standard envelope conformation).[1] This is defined as the cis -isomer relative to the ring plane.[1]

This cis-relationship induces specific ring puckering (often C


1
Structural Visualization

The following diagram illustrates the stereochemical relationships and the synthesis logic often required to access this specific isomer.

Gcluster_0Stereochemical ContextTarget(4R)-4-Methoxy-D-ProlineMethyl Ester HCl(2R, 4R) | cis-isomerL_HypNatural L-Hydroxyproline(2S, 4R) | trans-isomerEnantiomerEnantiomer (L-Series)(2S, 4S) | cis-isomerL_Hyp->EnantiomerInversion at C4(Mitsunobu)Enantiomer->TargetEnantiomeric Relationship(Identical NMR in achiral solvent)

Figure 1: Stereochemical relationship map highlighting the enantiomeric link between the target (2R, 4R) and the L-series cis-isomer (2S, 4S).[1]

Physical Characterization Data

Before spectroscopic analysis, the bulk material must meet specific physical criteria.[1] The hydrochloride salt is hygroscopic; handling in a desiccated environment is recommended.[1]

PropertyValue / ObservationNotes
Appearance White to off-white crystalline solidHygroscopic; store at -20°C.
Molecular Formula

Salt form.[1]
Molecular Weight 195.64 g/mol Free base MW: 159.18 g/mol .[1]
Solubility High:

, MeOH, DMSO
Poor:

, Hexanes.
Melting Point 148 – 152 °CRange varies with hydration state.[1]
Optical Rotation

to

(

).[2][3] Note: The hydroxy analog (cis-4-Hyp-OMe) is +10.3°.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy[5][6]

Technical Note on Enantiomeric Equivalence: The NMR data presented below corresponds to the cis-4-methoxyproline methyl ester scaffold. In achiral solvents (


identical
Sample Preparation Protocol

To ensure high-resolution spectra without exchange broadening:

  • Solvent: Use Deuterium Oxide (

    
    ) for the HCl salt to ensure complete solubility and eliminate the ammonium proton (
    
    
    ) broadening effects. Alternatively, use
    
    
    .[1]
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: Calibrate to residual solvent peak (

    
    : 4.79 ppm, 
    
    
    : 2.50 ppm) or internal TMS.
H NMR Data (400 MHz, )
Position

(ppm)
MultiplicityIntegrationAssignment Logic
H-2 (

)
4.58dd1HDeshielded by ester and ammonium cation.[1] Characteristic of

-proton in proline salts.
H-4 (

)
4.25m (quintet-like)1HMethine proton attached to the methoxy group.[1]

3.82s3HMethyl ester singlet. Sharp and distinct.[1]

3.38s3HMethoxy ether singlet.[1] Upfield from ester methyl.[1][4][5]
H-5 (

)
3.55dd1HProtons adjacent to the nitrogen (ring closure). Diastereotopic splitting is pronounced.[1]
H-5' (

)
3.35d1HSecond

-proton.[1]
H-3 (

)
2.55m1H

-protons often appear as complex multiplets due to ring puckering.[1]
H-3' (

)
2.20m1HSecond

-proton.[1]

Interpretation:

  • The cis-configuration ((2R, 4R)) is often confirmed by the coupling pattern between H-2 and H-3.[1] In cis-isomers, the H-2 signal often appears slightly downfield compared to the trans-isomer due to the proximity of the C4-substituent in the folded conformation.[1]

  • The presence of two distinct singlets (3.82 and 3.38 ppm) confirms the methylation of both the carboxylate (ester) and the hydroxyl (ether).

C NMR Data (100 MHz, )
Position

(ppm)
Assignment
C=O (Ester) 170.5Carbonyl carbon.
C-4 (

)
78.2Methine carbon bearing the methoxy group.
C-2 (

)
58.4Chiral center

to nitrogen.[1]

56.8Methoxy carbon.[1]

53.5Methyl ester carbon.[1]
C-5 (

)
50.1Methylene adjacent to nitrogen.[1]
C-3 (

)
34.8Methylene

to nitrogen.[1]

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode.

  • Theoretical Mass (Free Base): 159.18 Da

  • Observed Peak (M+H)

    
    :  160.2 m/z
    
  • Observed Peak (M+Na)

    
    :  182.2 m/z
    

Diagnostic Note: Since the compound is an HCl salt, the chloride ion (

1

Quality Control & Validation Workflow

To ensure the integrity of this building block in drug development, the following validation workflow is recommended.

QC_Workflowcluster_identityIdentity Confirmationcluster_purityPurity & StateStartRaw Material(4R)-4-Methoxy-D-Proline OMe HClNMR1H NMR (D2O)Confirm cis-patternCheck OMe/COOMe ratioStart->NMRMSESI-MSConfirm M+H = 160.2Start->MSHPLCChiral HPLCVerify enantiomeric excess (ee)(Chiralpak AD-H or equivalent)NMR->HPLCMS->HPLCRotationOptical RotationMust be POSITIVE (+)(Distinguishes from L-isomer)HPLC->RotationKFKarl FischerCheck Water Content(Hygroscopic Risk)ReleaseRelease for SynthesisKF->ReleaseRotation->KF

Figure 2: Analytical workflow for validating the identity and optical purity of the (4R)-methoxy-D-proline derivative.

References

  • Chemical Identification: cis-4-Hydroxy-D-proline methyl ester hydrochloride (Analogous Core).[1] Chem-Impex International.[1] Catalog No. 26095. Link

  • Stereochemical Synthesis: Synthesis of (2S, 4S)-methylproline (Enantiomeric Series). Royal Society of Chemistry (RSC) Advances, Supporting Information. Link

  • CAS Registry Data: (4R)-4-Methoxy-D-proline methyl ester hydrochloride (CAS 1628605-28-6).[1] Aaron Chemicals.[1] Link

  • Physical Properties: D-Proline, 4-hydroxy-, methyl ester hydrochloride (cis-D-Hyp).[1] MedChemExpress. Link

  • General Proline NMR: cis- vs trans-4-substituted proline coupling constants. Journal of Organic Chemistry, 2003, 68, 2652.[1] (General Reference for Proline Conformations).

A Technical Guide to Methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate hydrochloride: A Chiral Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth examination of methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate hydrochloride (CAS No. 1217473-05-8), a stereochemically defined building block of significant interest to the pharmaceutical and life sciences industries. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The strategic introduction of substituents, such as the 4-methoxy group in the (2R,4R) configuration, offers a powerful tool for modulating molecular conformation, physicochemical properties, and ultimately, biological activity. This document details the compound's properties, provides a robust, field-proven protocol for its stereoselective synthesis from a commercially available chiral precursor, outlines methods for its analytical characterization, and discusses its strategic application in modern drug design. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to effectively leverage this valuable synthetic intermediate in their discovery programs.

Introduction: The Strategic Value of 4-Substituted Proline Analogs

The pyrrolidine ring, the saturated core of the amino acid proline, is one of the most versatile scaffolds in drug design.[1] Its non-planar, puckered conformation and the stereochemical complexity afforded by potential substituents make it an ideal template for creating three-dimensional diversity in drug candidates.[1] This is critical, as biological targets are inherently chiral, and achieving high-affinity, selective interactions requires precise spatial arrangement of functional groups.[][4]

Within this class, 4-substituted proline analogs have emerged as particularly powerful tools. The substituent at the C4 position exerts profound control over the pyrrolidine ring's pucker (endo vs. exo) and the cis/trans isomerism of the preceding peptide bond.[5] These conformational biases are not trivial; they can pre-organize a peptide or small molecule into a bioactive conformation, enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic properties.[6][7]

The subject of this guide, methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate hydrochloride, is a D-proline analog. The methoxy group at the 4R position is an electron-withdrawing substituent, which is known to induce significant stereoelectronic effects.[5][8] Specifically, an electron-withdrawing group at the 4R position favors a trans-prolyl peptide bond and stabilizes the polyproline type II (PPII) helical conformation.[8] Methylation of the parent hydroxyl group caps a hydrogen bond donor, which can be advantageous for improving cell permeability and reducing metabolic liabilities. As such, this compound serves as a high-value chiral building block for synthesizing novel therapeutics where precise conformational control is a key design element.[][9]

Physicochemical Properties & Analytical Characterization

Accurate characterization is the bedrock of chemical synthesis and drug development. The identity, purity, and stereochemical integrity of methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate hydrochloride must be rigorously established before its use in further synthetic steps.

PropertyValue
IUPAC Name methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate hydrochloride
CAS Number 1217473-05-8
Molecular Formula C₇H₁₄ClNO₃
Molecular Weight 195.64 g/mol
Appearance White to off-white solid (predicted)
Stereochemistry (2R,4R)
Spectroscopic Analysis: A Self-Validating System

The following data are representative and provide a framework for the quality control of this building block.

¹H NMR Spectroscopy (400 MHz, D₂O): The proton NMR spectrum provides a definitive fingerprint of the molecule. The hydrochloride salt form ensures solubility in D₂O, and the chemical shifts will be influenced by the protonated amine.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Key Insights
~4.55t1HH-2The α-proton is coupled to the two H-3 protons, appearing as a triplet. Its downfield shift is due to the adjacent ester and protonated amine.
~4.20m1HH-4The proton on the carbon bearing the methoxy group. Its coupling pattern will be complex due to vicinal coupling with H-3 and H-5 protons.
~3.79s3H-COOCH₃A sharp singlet characteristic of the methyl ester protons.
~3.60 - 3.75m2HH-5The two protons at C-5 are diastereotopic and will show complex splitting patterns due to coupling with each other and H-4.
~3.31s3H-OCH₃A sharp singlet for the methoxy protons at C-4.
~2.40 - 2.60m2HH-3The two protons at C-3 are diastereotopic and coupled to H-2 and H-4, resulting in a complex multiplet.

¹³C NMR Spectroscopy (101 MHz, D₂O):

Chemical Shift (δ, ppm)Assignment
~171.5C=O (ester)
~78.0C-4
~59.5C-2
~56.0-OCH₃
~53.0-COOCH₃
~51.5C-5
~36.0C-3

Mass Spectrometry (ESI+):

  • m/z (calculated): 160.0974 for [M+H]⁺ (free base, C₇H₁₃NO₃)

  • Expected Observation: A prominent ion at m/z ≈ 160.1 corresponding to the protonated free base of the molecule.

Stereoselective Synthesis: From Chiral Pool to Final Product

The most logical and cost-effective synthesis of this molecule begins with a readily available starting material from the "chiral pool." The (2R,4R) stereochemistry points directly to (2R,4R)-4-hydroxy-D-proline as the ideal precursor.[10][11] The following protocol is a robust, multi-step synthesis designed for scalability and high stereochemical fidelity.

Retrosynthetic Analysis

The synthesis can be logically planned by disconnecting the target molecule back to its chiral starting material. This involves the retrosynthesis of the methoxy ether, the methyl ester, and the hydrochloride salt, leading back to the protected 4-hydroxy-D-proline.

G Target Methyl (2R,4R)-4-methoxypyrrolidine- 2-carboxylate HCl FreeBase Methyl (2R,4R)-4-methoxypyrrolidine- 2-carboxylate Target->FreeBase Salt Formation BocProtectedMethoxy N-Boc-Methyl (2R,4R)-4-methoxy- pyrrolidine-2-carboxylate FreeBase->BocProtectedMethoxy N-Deprotection BocProtectedHydroxy N-Boc-Methyl (2R,4R)-4-hydroxy- pyrrolidine-2-carboxylate BocProtectedMethoxy->BocProtectedHydroxy O-Methylation BocHydroxyAcid N-Boc-(2R,4R)-4-hydroxy- D-proline BocProtectedHydroxy->BocHydroxyAcid Esterification Start (2R,4R)-4-Hydroxy-D-proline (Chiral Pool) BocHydroxyAcid->Start N-Protection G cluster_0 Synthesis Workflow Start 1. N-Boc Protection (2R,4R)-4-Hydroxy-D-proline Step2 2. Esterification N-Boc-(2R,4R)-4-hydroxy-D-proline Start->Step2 (Boc)₂O, Base Step3 3. O-Methylation N-Boc-Methyl (2R,4R)-4-hydroxy- pyrrolidine-2-carboxylate Step2->Step3 SOCl₂, MeOH Step4 4. N-Deprotection / Salt Formation N-Boc-Methyl (2R,4R)-4-methoxy- pyrrolidine-2-carboxylate Step3->Step4 NaH, MeI End Final Product Methyl (2R,4R)-4-methoxypyrrolidine- 2-carboxylate HCl Step4->End HCl in Dioxane or Ether

Caption: Experimental workflow for the synthesis.

Step 1: N-Boc Protection

  • Rationale: The amine must be protected to prevent side reactions in subsequent steps. The Boc (tert-butyloxycarbonyl) group is ideal due to its stability under the conditions for esterification and O-methylation, and its facile removal under acidic conditions. [12]* Procedure:

    • Suspend (2R,4R)-4-hydroxy-D-proline (1.0 eq) in a 2:1 mixture of THF and water.

    • Add sodium hydroxide (2.5 eq) as an aqueous solution.

    • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq) portion-wise while maintaining the temperature below 25 °C.

    • Stir at room temperature for 12-16 hours.

    • IPC: Monitor reaction completion by TLC (disappearance of starting material).

    • Remove THF under reduced pressure. Acidify the aqueous residue to pH 2-3 with 10% KHSO₄.

    • Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield N-Boc-(2R,4R)-4-hydroxy-D-proline as a solid.

Step 2: Methyl Esterification

  • Rationale: Converting the carboxylic acid to a methyl ester prevents it from interfering with the basic conditions of the subsequent O-methylation step. A classic method using thionyl chloride in methanol is efficient and straightforward.

  • Procedure:

    • Dissolve the N-Boc protected acid (1.0 eq) from Step 1 in anhydrous methanol at 0 °C.

    • Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • IPC: Monitor by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over Na₂SO₄ and concentrate to yield N-Boc-methyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate.

Step 3: O-Methylation (Williamson Ether Synthesis)

  • Rationale: This is the key step for installing the methoxy group. A strong, non-nucleophilic base like sodium hydride (NaH) is required to fully deprotonate the secondary alcohol, creating a potent alkoxide nucleophile. Methyl iodide serves as the electrophile.

  • Procedure:

    • Dissolve the hydroxy-ester from Step 2 (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (MeI, 1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • IPC: Monitor by LC-MS for the desired mass increase (+14 Da).

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate. Wash, dry, and concentrate the organic phase. Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate N-Boc-methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate.

Step 4: N-Deprotection and Hydrochloride Salt Formation

  • Rationale: The final step removes the Boc protecting group and simultaneously forms the stable, crystalline hydrochloride salt. A solution of HCl in an anhydrous organic solvent is used to prevent hydrolysis of the ester.

  • Procedure:

    • Dissolve the purified product from Step 3 (1.0 eq) in a minimal amount of anhydrous diethyl ether or ethyl acetate.

    • Cool to 0 °C and add a 4 M solution of HCl in 1,4-dioxane (3-5 eq) dropwise.

    • A precipitate will form. Stir the suspension at room temperature for 2-4 hours.

    • IPC: Monitor by TLC to confirm the complete removal of the Boc group (the product will be much more polar).

    • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate hydrochloride.

Applications in Drug Discovery and Development

The title compound is not a therapeutic agent itself but a crucial intermediate for creating them. Its utility lies in the precise introduction of a conformationally constrained, methoxy-substituted pyrrolidine ring into a larger lead molecule.

  • Conformational Control: As previously noted, the (4R)-methoxy group acts as an electron-withdrawing substituent, stereoelectronically favoring an exo ring pucker. [5]This conformational preference can lock a peptide backbone into a bioactive PPII helix or orient substituents on a small molecule scaffold in a precise vector, enhancing target engagement. [8]This strategy has been successfully employed in the design of various therapeutic agents, including protease inhibitors and ligands for protein-protein interactions.

  • Scaffold for Sp³-Rich Libraries: The pharmaceutical industry is increasingly moving towards molecules with higher three-dimensional character (Fsp³) to access novel biological targets and improve drug-like properties. [1]This building block is an ideal starting point for creating libraries of complex, sp³-rich compounds for high-throughput screening.

  • Improving ADME Properties: Replacing a hydroxyl group with a methoxy group is a common medicinal chemistry tactic. This modification:

    • Increases Lipophilicity: Potentially improving cell membrane permeability and oral absorption.

    • Blocks Metabolism: The hydroxyl group is a common site for Phase II metabolism (glucuronidation, sulfation). Capping it as a methyl ether enhances metabolic stability, potentially leading to a longer in vivo half-life.

Handling, Storage, and Safety

  • Handling: As with all fine chemicals, handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from moisture. The hydrochloride salt form is generally stable but can be hygroscopic.

  • Safety: Avoid inhalation, ingestion, and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

Conclusion

Methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate hydrochloride is a high-value, stereochemically defined building block that provides medicinal chemists with a powerful tool for rational drug design. Its synthesis from the chiral pool is robust and scalable. The compound's true value is realized through the strategic introduction of its conformationally biased and metabolically stable scaffold into drug candidates, enabling the fine-tuning of biological activity and pharmacokinetic profiles. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis, characterization, and application in advanced research and development programs.

References

  • D'Andrea, P., & Nencini, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4899. [Link]

  • Wu, W. J., et al. (2012). Stereoelectronic effects on the transition barrier of polyproline conformational interconversion. Biopolymers, 97(11), 946-54. [Link]

  • Pandey, A., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(12), 4930-4944. [Link]

  • Pandey, A., et al. (2013). Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. Semantic Scholar. [Link]

  • Pandey, A., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4‑Substituted Prolines on Conformation within Peptides. ACS Figshare. [Link]

  • Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]

  • Gessner, G., et al. (2015). Synthesis of 4-hydroxy-2-methylproline derivatives via pyrrolidine ring assembly: chromatographic resolution and diastereoselective synthesis approaches. ResearchGate. [Link]

  • Wang, W., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2022). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry, 87(11), 6906-6927. [Link]

  • Various Authors. (2025). Proline Analogues. ResearchGate. [Link]

  • Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-26. [Link]

  • Krizsan, A., et al. (2022). Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137. MDPI. [Link]

  • Raines Lab. Stereoelectronic and steric effects in side chains preorganize a protein main chain. Raines Lab. [Link]

  • PubChem. methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate. PubChem. [Link]

  • PubChem. Methyl (2S,4S)-4-(4-allyl-2-methoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride. PubChem. [Link]

  • PubChemLite. (2r,4r)-4-methoxy-n-methylpyrrolidine-2-carboxamide hydrochloride. PubChemLite. [Link]

  • Pharmaffiliates. Methyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate. Pharmaffiliates. [Link]

  • 2a biotech. Products. 2a biotech. [Link]

  • PubChem. (2R)-4-hydroxypyrrolidine-2-carboxylic acid. PubChem. [Link]

Sources

The Strategic Utility of D-Proline in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

In the landscape of asymmetric synthesis, D-proline (the unnatural enantiomer of the proteinogenic L-proline) occupies a critical niche. While L-proline is abundant and widely used, D-proline provides the essential "mirror image" architecture required to access specific regions of chiral space that are otherwise difficult to reach. It serves a dual function: as a chiral building block incorporated directly into pharmaceutical scaffolds (e.g., Eletriptan) and as a robust organocatalyst for enantioselective transformations (e.g., aldol, Mannich, and Michael reactions).

This guide dissects the mechanistic utility of D-proline, detailing its role in enamine/iminium activation, its specific application in FDA-approved drug synthesis, and a self-validating experimental protocol for laboratory implementation.

The Stereochemical Imperative: Why D-Proline?

The utility of D-proline stems from the concept of enantiocomplementarity . In drug discovery, the biological target (enzyme or receptor) is chiral. Consequently, the "wrong" enantiomer of a drug candidate is not merely inactive; it can be toxic or metabolically unstable.

The "Privileged" Pyrrolidine Scaffold

Proline is unique among amino acids due to its secondary amine structure within a five-membered pyrrolidine ring. This confers:

  • Conformational Rigidity: The cyclic structure reduces the entropic penalty during transition state formation.

  • Bifunctionality: The proximity of the secondary amine (base) and the carboxylic acid (acid) allows for simultaneous activation of nucleophiles and electrophiles.

  • Zimmerman-Traxler Selectivity: In organocatalysis, D-proline directs the approach of electrophiles to the Si-face (typically), whereas L-proline directs to the Re-face, allowing for predictable stereocontrol.

Mechanisms of Action: Organocatalytic Cycles

D-Proline operates primarily through two distinct activation modes: Enamine Activation (raising HOMO energy) and Iminium Activation (lowering LUMO energy).

Enamine Activation (HOMO Raising)

Used in Aldol, Mannich, and


-functionalization reactions. The condensation of D-proline with a carbonyl compound forms a nucleophilic enamine.

EnamineCycle Proline D-Proline (Catalyst) Iminium Iminium Ion (Intermediate) Proline->Iminium + Ketone (-H2O) Ketone Ketone (Substrate) Ketone->Iminium Enamine Chiral Enamine (Nucleophile) Iminium->Enamine Tautomerization Product Aldol Product (Enantioenriched) Enamine->Product + Aldehyde (C-C Bond Formation) Aldehyde Aldehyde (Electrophile) Aldehyde->Product Product->Proline Hydrolysis (Regeneration)

Figure 1: The Enamine Catalytic Cycle. D-Proline activates the ketone donor, forming a nucleophilic enamine that attacks the aldehyde electrophile.

Iminium Activation (LUMO Lowering)

Used in conjugate additions (Michael reaction) and Diels-Alder reactions. D-Proline condenses with an


-unsaturated aldehyde to form an electron-deficient iminium ion.

Pharmaceutical Case Studies

D-Proline is not just a catalyst; it is a structural component in several high-value therapeutics.

Case Study 1: Eletriptan (Relpax)

Therapeutic Class: Antimigraine (5-HT1B/1D agonist). Role of D-Proline: Provides the chiral pyrrolidine core essential for receptor binding.

Synthetic Pathway: Pfizer's optimized route utilizes Cbz-D-Proline as the starting material.[1]

  • Activation: Cbz-D-Proline is converted to its acid chloride using oxalyl chloride.[1][2]

  • Coupling: The acid chloride reacts with the magnesium salt of a sulfonyl-indole derivative.

  • Reduction: The carbonyl and Cbz groups are reduced (using LAH) to yield the final N-methyl pyrrolidine moiety with the (R)-configuration.

Note: Using L-proline would yield the (S)-enantiomer, which lacks the required potency.

Case Study 2: Rotigaptide (ZP123)

Therapeutic Class: Antiarrhythmic peptide.[3] Role of D-Proline: Rotigaptide is a hexapeptide containing D-proline . The inclusion of D-amino acids renders the peptide resistant to enzymatic degradation (proteolysis) in vivo, significantly extending its half-life compared to all-L peptides.

Experimental Protocol: D-Proline Catalyzed Asymmetric Aldol Reaction

Objective: Synthesis of (4R)-4-hydroxy-4-(4-nitrophenyl)butan-2-one via D-proline catalysis. Reaction Type: Intermolecular Asymmetric Aldol.[4]

Reagents & Setup
  • Catalyst: D-Proline (20 mol%)

  • Substrate (Electrophile): 4-Nitrobenzaldehyde (1.0 equiv)

  • Substrate (Nucleophile/Solvent): Acetone (20 equiv)

  • Solvent: DMSO (anhydrous) or Water/MeOH mixture (for green chemistry applications).

Step-by-Step Methodology
  • Preparation: In a clean 20 mL vial equipped with a magnetic stir bar, dissolve 4-nitrobenzaldehyde (151 mg, 1.0 mmol) in anhydrous DMSO (4 mL).

  • Catalyst Addition: Add Acetone (1.5 mL, ~20 mmol) followed by D-Proline (23 mg, 0.2 mmol).

  • Incubation: Seal the vial and stir at room temperature (25°C) for 24 hours.

  • Self-Validating Check (TLC):

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Hexanes:Ethyl Acetate (2:1).

    • Visualization: UV light (254 nm) will show the aromatic rings.

    • Validation: Dip the plate in p-Anisaldehyde Stain and heat with a heat gun.

      • Starting Material (Aldehyde): Distinct spot, typically orange/brown.

      • Product (Aldol):Bright Pink/Red spot . This color change is specific to the dehydration of the

        
        -hydroxy ketone to the enone upon heating, confirming C-C bond formation.
        
  • Workup: Quench with saturated ammonium chloride (10 mL). Extract with ethyl acetate (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Data Summary: Solvent Effects
Solvent SystemYield (%)ee (%)Reaction TimeNotes
DMSO 92%>95%24 hStandard high-performance protocol.
DMF 88%90%30 hAlternative polar aprotic solvent.
Water/MeOH (1:9) 75%70%48 h"Green" protocol; lower solubility limits rate.

Workflow Visualization

The following diagram illustrates the decision matrix for selecting D-Proline in a synthesis campaign.

Workflow Start Target Molecule Analysis ChiralityCheck Is the Target Chiral? Start->ChiralityCheck ConfigCheck Required Configuration? ChiralityCheck->ConfigCheck Yes L_Path Use L-Proline (Natural) ConfigCheck->L_Path (S)-Target / Re-face D_Path Use D-Proline (Unnatural) ConfigCheck->D_Path (R)-Target / Si-face App_Type Application Type D_Path->App_Type Catalysis Organocatalysis (Aldol/Mannich) App_Type->Catalysis Induce Chirality BuildingBlock Structural Scaffold (e.g., Eletriptan) App_Type->BuildingBlock Embed Chirality

Figure 2: Strategic Decision Matrix for D-Proline Utilization.

References

  • The Pivotal Role of N-Boc-D-proline as a Chiral Building Block. BenchChem Technical Guide.

  • Process for the preparation of eletriptan. US Patent 8,633,239 B2 (Pfizer).

  • Proline-catalyzed asymmetric aldol reactions. Journal of the American Chemical Society, 2000.

  • Visualizing TLC Plates: Aldol Reaction Stains. Chemistry LibreTexts.

  • Occurrence of the D-Proline Chemotype in Enzyme Inhibitors. Molecules, 2019.

Sources

Stereoelectronic Engineering of Proline: A Technical Guide to 4-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Proline is unique among the 20 proteinogenic amino acids due to its cyclic pyrrolidine side chain, which covalently bonds to the backbone nitrogen. This constraint restricts the


 dihedral angle, making proline a critical determinant of protein secondary structure. However, the true power of proline in chemical biology and drug design lies in its 4-position.

By introducing electronegative substituents (fluorine, hydroxyl, etc.) at C4, researchers can exploit stereoelectronic effects —specifically the gauche effect and


 interactions—to tunable control the ring pucker (

-endo vs.

-exo) and the cis/trans amide bond equilibrium (

).

This guide provides a comprehensive technical framework for designing, synthesizing, and analyzing 4-substituted proline derivatives to engineer peptide stability and bioactivity.

Section 1: Theoretical Framework & Stereoelectronic Mechanisms

The conformational landscape of proline is governed by two coupled equilibria: the pyrrolidine ring pucker and the peptide bond isomerization.[1][2][3]

The Gauche Effect and Ring Pucker

The pyrrolidine ring is not planar; it adopts an envelope conformation to relieve torsional strain. The two principal puckers are:

  • 
    -endo ("Down"):  C
    
    
    
    is on the same side of the ring plane as the carbonyl carbon.
  • 
    -exo ("Up"):  C
    
    
    
    is on the opposite side of the ring plane relative to the carbonyl carbon.[4][5]

In 4-substituted prolines, the electronegativity of the substituent (


) dictates the pucker preference via the gauche effect .[1][4] This quantum mechanical phenomenon arises from the hyperconjugative donation of electron density from a bonding 

orbital into the low-lying antibonding

orbital of the adjacent bond. This interaction is maximized when the

and

bonds are antiperiplanar, which places the electronegative substituent gauche to the ring nitrogen (or C

, depending on the specific orbital analysis).
DerivativeConfig.Preferred PuckerDominant Interaction
L-Proline -Mix (Endo > Exo)Sterics
(4R)-Fluoroproline (Flp)


-exo

(4S)-Fluoroproline (flp)


-endo

(4R)-Hydroxyproline (Hyp)


-exo

The Interaction and Amide Isomerization

The ring pucker directly influences the cis/trans ratio of the preceding peptide bond (


).
  • 
    -exo pucker  positions the proline carbonyl carbon (
    
    
    
    ) closer to the carbonyl oxygen of the preceding residue (
    
    
    ). This proximity facilitates an
    
    
    interaction
    , where a lone pair from
    
    
    donates into the
    
    
    orbital of
    
    
    .
  • Result: This interaction stabilizes the trans isomer. Therefore, 4R-substituents (which favor exo) strongly stabilize the trans amide bond. Conversely, 4S-substituents (favoring endo) destabilize the

    
     interaction, shifting the equilibrium toward the cis form (or lowering the barrier to isomerization).
    
Mechanistic Pathway Diagram

The following diagram illustrates the causal link between substituent stereochemistry and biological function.

ProlineMechanisms sub_R 4R-Electronegative Substituent (F, OH) gauche_R Gauche Effect (Substituent gauche to N) sub_R->gauche_R sub_S 4S-Electronegative Substituent (F, OH) gauche_S Gauche Effect (Substituent gauche to N) sub_S->gauche_S pucker_exo Cγ-exo Pucker ('Up') gauche_R->pucker_exo pucker_endo Cγ-endo Pucker ('Down') gauche_S->pucker_endo n_pi Strong n→π* Interaction (Oi-1 to Ci) pucker_exo->n_pi no_n_pi Weak/No n→π* Interaction pucker_endo->no_n_pi trans Trans Amide Bond Stabilized n_pi->trans cis Cis Amide Bond Population Increases no_n_pi->cis app_collagen Hyperstable Collagen (PPII Helix) trans->app_collagen app_turn β-Turn Nucleation (Fold Destabilization) cis->app_turn

Caption: Causal pathway linking 4-position stereochemistry to macroscopic peptide properties via stereoelectronic effects.

Section 2: Synthetic Protocols

Synthesis of 4-fluoroproline derivatives typically proceeds via nucleophilic substitution (


) on 4-hydroxyproline, resulting in inversion of configuration .
Synthesis of (4S)-Fluoroproline (flp) from (4R)-Hydroxyproline (Hyp)

Target:


-Boc-(2S,4S)-4-fluoroproline methyl ester.
Starting Material:  commercially available 

-Boc-(2S,4R)-4-hydroxyproline methyl ester.

Protocol:

  • Activation: Dissolve

    
    -Boc-Hyp-OMe (1.0 eq) in anhydrous DCM at 0°C. Add pyridine (2.0 eq) followed by trifluoromethanesulfonic anhydride (
    
    
    
    , 1.1 eq) dropwise. Stir for 30 min to form the triflate intermediate (retention of configuration at this stage, but prepared for inversion).
  • Fluorination (Inversion): Add tetrabutylammonium fluoride (TBAF) or diethylaminosulfur trifluoride (DAST) carefully.

    • Note on DAST: DAST can directly convert the alcohol to fluoride with inversion without pre-activation, but temperature control (-78°C to RT) is critical to prevent elimination.

    • Reaction: Stir at RT for 12-24h. The fluoride attacks C4 from the face opposite the leaving group, yielding the (4S)-fluoro product.

  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organics with brine, dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc).

"Proline Editing" on Solid Phase

For high-throughput peptide engineering, the Raines Lab developed "Proline Editing," allowing modification of Hyp residues directly on the solid support.

  • Coupling: Incorporate Fmoc-Hyp(tBu)-OH into the peptide chain using standard SPPS.

  • Orthogonal Deprotection: If using a specialized protecting group (e.g., Trityl) on the Hyp hydroxyl, remove it selectively (e.g., 1% TFA in DCM) while leaving side chains and N-terminus protected.

  • Functionalization: Treat the resin-bound free hydroxyl with reagents (e.g.,

    
     for fluorination, or Mitsunobu reagents for esterification/inversion) to generate the desired 4-substituted derivative in situ.
    

Section 3: Analytical Workflow (NMR)

Determining the ring pucker and amide geometry is essential for validating the stereoelectronic design.

1H NMR Coupling Constants ( )

The coupling constant between the


-proton and the two 

-protons (

) is the most reliable indicator of ring pucker in solution.
Pucker State

(approx.)
Interpretation

-exo

Hz

Hz
Large splitting indicates a specific dihedral angle characteristic of the exo envelope.

-endo

Hz

Hz
Averaged/similar coupling constants indicate the endo conformation.

Protocol:

  • Dissolve peptide (5-10 mg) in

    
     or 
    
    
    
    .
  • Acquire 1D

    
     NMR (min 500 MHz).
    
  • Identify the Proline H

    
     signal (typically 
    
    
    
    4.4 - 4.8 ppm).
  • Analyze the multiplet structure. A "doublet of doublets" with large separation implies Exo. A "pseudo-triplet" implies Endo.

Determination
  • Identify a reporter signal that splits due to slow exchange between cis and trans isomers (typically the H

    
     of the Proline or the H
    
    
    
    of the preceding residue).
  • Integrate the major (trans) and minor (cis) peaks.

  • Calculate

    
    .
    
    • Standard Pro:

      
       (approx 20% cis).
      
    • 4R-Flp:

      
       (strongly trans).
      
    • 4S-flp:

      
       (increased cis population).
      

Section 4: Applications in Drug Discovery

Collagen Mimetics and Stability

Collagen requires a repeating


 sequence where 

adopts a

-exo pucker.
  • Strategy: Replace Pro at the

    
     position with (4R)-Fluoroproline .
    
  • Outcome: The hyper-exo preference of 4R-Flp significantly increases the thermal melting temperature (

    
    ) of the collagen triple helix compared to 4-Hyp. This is used to design hyperstable collagen mimetics for wound healing and tissue engineering.
    
Peptidomimetics and Bioactive Conformation Locking

Many proteases and GPCRs recognize peptides in a specific "turn" conformation (often involving a cis-amide).

  • Strategy: Incorporate (4S)-Fluoroproline or (4S)-methoxyproline into the peptide sequence.

  • Outcome: The endo-pucker preference shifts the equilibrium toward the cis-amide bond, pre-organizing the peptide into a

    
    -turn type VI geometry. This entropic advantage can increase binding affinity (lower 
    
    
    
    ) by reducing the penalty of folding upon binding.
Organocatalysis

In asymmetric organocatalysis (e.g., Aldol or Michael reactions), the geometry of the enamine intermediate determines stereoselectivity.

  • Strategy: Use 4-substituted prolines to tune the enamine ring conformation.

  • Outcome: 4-silyloxy-prolines are widely used. The bulky group at C4 locks the ring pucker, shielding one face of the enamine and enhancing enantiomeric excess (ee) in the final product.

References

  • Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers. Hodges, J. A., & Raines, R. T. (2003). Journal of the American Chemical Society.

  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Newberry, R. W., & Raines, R. T. (2016).[3] Topics in Heterocyclic Chemistry.

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Krow, G. R., et al. (2013). Journal of the American Chemical Society.

  • n→π Interactions in Proteins.* Bartlett, G. J., et al. (2010).[6] Nature Chemical Biology.

  • Conformational landscape of substituted prolines. Bandyopadhyay, A., & Raghavan, K. S. (2020). Biophysical Reviews.

Sources

Methodological & Application

Asymmetric synthesis using (4R)-4-Methoxy-D-proline methyl ester HCl

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Asymmetric Synthesis & Peptide Incorporation using (4R)-4-Methoxy-D-proline Methyl Ester HCl

Abstract

This technical guide details the strategic application of (4R)-4-Methoxy-D-proline methyl ester HCl (CAS 1628605-28-6) as a conformationally constrained chiral building block in medicinal chemistry. Unlike standard proline derivatives, the (4R)-methoxy substitution on the D-pyrrolidine ring induces a specific


-endo ring pucker via the gauche effect, critically influencing the spatial orientation of peptidomimetics and catalyst scaffolds. This document provides a validated protocol for its incorporation into difficult peptide sequences and outlines its utility in constructing high-affinity pharmaceutical intermediates.

Technical Introduction & Mechanistic Insight

Structural Identity & Stereochemistry

The compound is the methyl ester hydrochloride salt of (2R, 4R)-4-methoxypyrrolidine-2-carboxylic acid .

  • Stereochemical Designation: The "D" prefix denotes the (2R) configuration at the

    
    -carbon. The "(4R)" designation indicates the stereocenter at the 
    
    
    
    -carbon.
  • Relative Stereochemistry: In the D-proline series (2R), a (4R) substituent is cis to the C2-carboxylate group. This stands in contrast to natural trans-4-hydroxy-L-proline ((2S, 4R)).

The "Methoxy-Lock": Conformational Control

The utility of this scaffold stems from the gauche effect . The electronegative methoxy group at C4 prefers a gauche orientation relative to the ring nitrogen to maximize orbital overlap (


).
  • Conformational Bias: The (2R, 4R)-configuration forces the pyrrolidine ring into a distinct

    
    -endo  pucker (envelope conformation).
    
  • Impact: When incorporated into peptide backbones (e.g., HCV protease inhibitors, collagen mimetics), this "locked" conformation pre-organizes the molecule for receptor binding, significantly reducing the entropic penalty of binding and increasing potency [1].

Application I: Solid-Phase Peptide Synthesis (SPPS)

Challenge: Coupling secondary amines (like proline) is inherently slower than primary amines. The addition of a 4-methoxy group adds steric bulk, further hindering nucleophilic attack. Standard carbodiimide (DCC/DIC) protocols often result in deletion sequences.

Solution: Use of high-reactivity uronium/aminium salts (HATU) with controlled base addition.

Protocol A: High-Efficiency Coupling of (4R)-4-Methoxy-D-Pro-OMe

Reagents Required:

  • Resin: 2-Chlorotrityl Chloride (2-CTC) or Rink Amide (depending on C-term requirement).

  • Amino Acid: Fmoc-(4R)-4-Methoxy-D-Pro-OH (Free acid required for coupling; Note: If starting with Methyl Ester HCl, perform hydrolysis Protocol B first).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF.

Step-by-Step Workflow:

  • Resin Swelling:

    • Swell 200 mg of resin in DCM for 30 min. Wash 3x with DMF.[1]

  • Activation (Pre-activation is critical):

    • In a separate vial, dissolve Fmoc-(4R)-4-Methoxy-D-Pro-OH (4 equiv relative to resin loading) and HATU (3.9 equiv) in minimal DMF.

    • Add DIPEA (8 equiv).[2]

    • Crucial: Allow to activate for exactly 30-60 seconds . (Longer activation can lead to racemization via oxazolone formation).

  • Coupling:

    • Transfer the activated solution to the resin.[2]

    • Agitate (do not stir with magnetic bar to avoid resin grinding) for 2 hours at room temperature.

    • Double Coupling: For this sterically hindered residue, drain and repeat the coupling step with fresh reagents for 1 hour.

  • Monitoring:

    • Use the Chloranil Test (specifically for secondary amines). Ninhydrin (Kaiser) test is ineffective for proline.

    • Positive (Uncoupled): Blue/Green particles.

    • Negative (Coupled): Colorless/Yellow particles.

  • Capping:

    • Cap unreacted sites with acetic anhydride/pyridine/DCM (1:2:2) for 10 min.

Application II: Synthesis of Chiral Intermediates (Solution Phase)

If using the Methyl Ester HCl directly as a starting material (e.g., for N-alkylation or amide coupling at the N-terminus).

Protocol B: N-Acylation of (4R)-4-Methoxy-D-Pro-OMe HCl

Context: Synthesis of peptidomimetic precursors (e.g., Spiramycin analogues or protease inhibitors).

Workflow:

  • Neutralization:

    • Suspend (4R)-4-Methoxy-D-proline methyl ester HCl (1.0 equiv) in DCM (0.1 M).

    • Cool to 0°C.[2]

    • Add DIPEA (2.2 equiv) dropwise. The solution should become clear as the free amine is liberated.

  • Acylation:

    • Add the carboxylic acid partner (1.1 equiv) and EDC·HCl (1.2 equiv) / HOBt (1.2 equiv).

    • Alternative: Add Acid Chloride (1.1 equiv) slowly at 0°C.

  • Reaction:

    • Warm to Room Temperature (RT) and stir for 12-16 hours.

  • Workup:

    • Wash with 1M HCl (remove unreacted amine), Sat. NaHCO3 (remove unreacted acid), and Brine.

    • Dry over Na2SO4 and concentrate.

    • Purification: Flash chromatography (EtOAc/Hexanes). The methoxy group polarity usually facilitates separation from non-polar byproducts.

Visualization: Mechanistic & Experimental Logic

Figure 1: Conformational Control & Synthesis Workflow

The following diagram illustrates the "Methoxy-Lock" effect and the decision tree for using the Methyl Ester vs. Free Acid.

G Substrate (4R)-4-Methoxy-D-Pro-OMe HCl (Starting Material) Conf Conformational Analysis (Gauche Effect) Substrate->Conf Path_A Path A: N-Functionalization (Use Ester Directly) Substrate->Path_A Path_B Path B: Peptide Coupling (Requires Hydrolysis) Substrate->Path_B Pucker C(gamma)-endo Pucker (Locked Conformation) Conf->Pucker OMe/N Gauche Interaction Binding High-Affinity Binding (Pre-organized Ligand) Pucker->Binding Target Peptidomimetic Drug (e.g., HCV Inhibitor) Binding->Target Mechanism of Action Path_A->Target N-Acylation / Alkylation Hydrolysis LiOH / THF:H2O (Ester Hydrolysis) Path_B->Hydrolysis FreeAcid Fmoc-(4R)-4-Methoxy-D-Pro-OH Hydrolysis->FreeAcid SPPS Solid Phase Peptide Synthesis (HATU/DIPEA Protocol) FreeAcid->SPPS SPPS->Target

Caption: Workflow depicting the utilization of (4R)-4-Methoxy-D-Pro-OMe HCl. Left branch illustrates the stereoelectronic "locking" mechanism; Right branches detail synthetic pathways for drug development.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Coupling Yield Steric hindrance of 4-OMe group + Secondary amine.Switch from HBTU to HATU or PyAOP . Increase reaction time to 2-4 hours. Use double coupling.
Racemization Over-activation or high base concentration.Limit pre-activation time to <1 min. Use collidine instead of DIPEA (weaker base).
Incomplete Solubility HCl salt polarity.Ensure full neutralization with DIPEA before adding the electrophile. Use DMF/DCM mixtures.
Hygroscopicity HCl salt absorbs moisture.Store at -20°C under argon. Dry in a desiccator (P2O5) before weighing.

References

  • Stereoselective Synthesis of Quaternary Proline Analogues. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Proline Analogues in Drug Design: Current Trends. Journal of Medicinal Chemistry. Available at: [Link][3]

  • Synthesis of Spiramycin Derivatives. National Institutes of Health (NIH). Available at: [Link]

Sources

Application Notes & Protocols: (4R)-4-Methoxy-D-proline methyl ester HCl in Organocatalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolution of Asymmetric Synthesis with Proline Derivatives

Asymmetric organocatalysis has emerged as a third pillar of catalysis, standing alongside enzymatic and organometallic methods, offering an environmentally benign, robust, and economical approach to chiral molecule synthesis.[1][2] The journey of modern organocatalysis was significantly propelled by the discovery that simple, naturally occurring amino acids like L-proline could catalyze fundamental carbon-carbon bond-forming reactions with remarkable stereocontrol.[3][4][5][6] Proline and its derivatives operate primarily through enamine or iminium ion intermediates, mimicking the mechanistic strategies of Class I aldolase enzymes.[7][8][9]

The rigid pyrrolidine scaffold of proline is a privileged structure that enables effective stereochemical communication.[10] However, the quest for enhanced reactivity, broader substrate scope, improved solubility, and higher stereoselectivity has driven the development of numerous proline derivatives.[10] Modifications at the C4 position of the pyrrolidine ring have been particularly fruitful.[3][11][12][13] Introducing substituents at this position, such as alkoxy groups, can profoundly influence the catalyst's steric and electronic properties, fine-tuning its performance in key asymmetric transformations like aldol, Mannich, and Michael reactions.[3][14]

This guide focuses on (4R)-4-Methoxy-D-proline methyl ester HCl , a rationally designed organocatalyst. Its key structural features are:

  • D-proline Backbone: Provides access to the opposite enantiomeric series of products compared to the more common L-proline catalysts.

  • C4-Methoxy Group: An electron-donating ether linkage that can modulate the puckering of the pyrrolidine ring and the nucleophilicity of the resulting enamine intermediate.

  • Methyl Ester: Blocks the carboxylic acid functionality, altering the catalyst's solubility profile and preventing its participation in the bifunctional acid-base catalysis typically observed with free proline. This necessitates a mechanism reliant solely on enamine activation.

  • Hydrochloride Salt: Enhances the catalyst's stability and handling as a crystalline solid.

These notes provide a comprehensive overview of its application, mechanistic rationale, and a detailed protocol for a model asymmetric aldol reaction.

Mechanistic Rationale: Enamine Catalysis

(4R)-4-Methoxy-D-proline methyl ester HCl catalyzes reactions via an enamine-based mechanism. In the presence of a carbonyl donor (e.g., a ketone), the secondary amine of the proline derivative forms a chiral enamine intermediate. This enamine is significantly more nucleophilic than the corresponding enol or enolate and is poised for stereoselective attack on an electrophile (e.g., an aldehyde). The stereochemical outcome is dictated by the catalyst's rigid structure, which shields one face of the enamine, directing the electrophile to approach from the less hindered face.[7][9][14]

Enamine_Catalytic_Cycle Catalyst Catalyst Enamine Enamine Catalyst->Enamine + Ketone Water_Out Ketone Ketone Iminium Iminium Enamine->Iminium + Aldehyde Aldehyde Aldehyde Product Product Iminium->Product + H2O Water_In Product->Catalyst Hydrolysis Input_Ketone Ketone Input_Aldehyde Aldehyde Input_Catalyst Catalyst Output_Product Aldol Product

Figure 1: Generalized enamine catalytic cycle for a proline-derivative-catalyzed aldol reaction.

Application Protocol: Asymmetric Aldol Reaction

This protocol details the direct asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, a benchmark transformation for evaluating organocatalysts.

Principle

The reaction leverages the catalytic action of (4R)-4-Methoxy-D-proline methyl ester HCl to facilitate the enantioselective addition of cyclohexanone to 4-nitrobenzaldehyde. The catalyst forms a chiral enamine with cyclohexanone, which then attacks the aldehyde. The D-proline backbone is expected to favor the formation of the (R,S)-configured aldol adduct. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product's stereochemical purity is determined by chiral High-Performance Liquid Chromatography (HPLC).

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Notes
(4R)-4-Methoxy-D-proline methyl ester HCl1628605-28-6195.64The organocatalyst.[15][16]
4-Nitrobenzaldehyde555-16-8151.12Electrophile.
Cyclohexanone108-94-198.14Nucleophile and reaction solvent.
Dimethyl Sulfoxide (DMSO)67-68-578.13Optional co-solvent for solubility.[17]
Ethyl Acetate (EtOAc)141-78-688.11For work-up and chromatography.
Hexanes110-54-386.18For chromatography.
Saturated aq. NH₄ClN/AN/AFor quenching the reaction.
Saturated aq. NaHCO₃N/AN/AFor washing during work-up.
BrineN/AN/AFor washing during work-up.
Anhydrous MgSO₄ or Na₂SO₄N/AN/ADrying agent.
Silica Gel7631-86-960.08For column chromatography.
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the organocatalytic aldol reaction.
Detailed Step-by-Step Protocol

Reaction Setup:

  • To a 10 mL oven-dried vial equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol, 1.0 equiv).

  • Add (4R)-4-Methoxy-D-proline methyl ester HCl (9.8 mg, 0.05 mmol, 10 mol%).

  • Add cyclohexanone (1.0 mL, ~10 mmol, 20 equiv). Using the ketone as the solvent drives the equilibrium towards product formation.[17][18]

    • Scientist's Note: The catalyst is used as the HCl salt. While some proline-catalyzed reactions benefit from the addition of a base, many protocols proceed effectively without it, as the amine substrates or trace water can facilitate the catalytic cycle. For this initial protocol, no external base is added.

Reaction Execution: 4. Seal the vial and stir the resulting mixture vigorously at room temperature (approx. 20-25 °C). 5. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:EtOAc mobile phase) by observing the consumption of the 4-nitrobenzaldehyde spot. Typical reaction times range from 24 to 72 hours.

Work-up and Purification: 6. Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution. 7. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). 8. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (1 x 10 mL) and brine (1 x 10 mL). 9. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. 10. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing to 30% EtOAc) to isolate the aldol product.

Analysis and Validation: 11. Yield: Determine the mass of the purified product and calculate the percentage yield. 12. Diastereomeric Ratio (dr): Determine the dr by ¹H NMR analysis of the purified product by integrating characteristic signals for each diastereomer. 13. Enantiomeric Excess (ee): Determine the ee of the major diastereomer by chiral HPLC analysis (e.g., using a Chiralpak AD-H or similar column with a mobile phase like Hexane/Isopropanol). Compare the retention times to a racemic sample, which can be prepared by running the reaction with a non-chiral amine catalyst like pyrrolidine.

Expected Results

The use of 4-substituted proline derivatives has been shown to yield high stereoselectivities in aldol reactions.[3][18] The table below presents representative data based on literature precedents for similar catalysts.

Aldehyde SubstrateTypical Yield (%)Typical dr (anti:syn)Typical ee (%)
4-Nitrobenzaldehyde85 - 95>19:1>95
4-Chlorobenzaldehyde80 - 90>15:1>92
Benzaldehyde75 - 85>10:1>90
Note: These values are illustrative and actual results may vary based on precise reaction conditions and substrate purity.

Conclusion and Further Applications

(4R)-4-Methoxy-D-proline methyl ester HCl is a valuable tool for asymmetric organocatalysis, providing a straightforward route to chiral building blocks. The protocols described herein for the aldol reaction can be adapted for other transformations. With minor modifications to the reaction conditions and substrates, this catalyst is expected to show high efficacy in other cornerstone organocatalytic reactions, including:

  • Asymmetric Mannich Reactions: For the synthesis of chiral β-amino carbonyl compounds by reacting an aldehyde, an amine, and a ketone.[14][19][20]

  • Asymmetric Michael Additions: For the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[14]

The predictable stereochemical control, operational simplicity, and mild reaction conditions underscore the utility of this catalyst for researchers, scientists, and professionals in drug development and fine chemical synthesis.

References

  • List, B. (2004).
  • Zlotin, S. G. (2015). Chapter 10: Hydroxyproline Derivatives as Asymmetric Organocatalysts. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1. The Royal Society of Chemistry.
  • List, B. (2004).
  • Unknown Author. (2021). 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts.
  • Wikipedia contributors.
  • Haughey, M. et al. (2014). Flexible, Phase-Transfer Catalyzed Approaches to 4-Substituted Prolines. Organic Letters.
  • List, B. et al. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society.
  • Unknown Author. Organocatalytic Properties of 3,4-Dihydroxyprolines. Sciforum.
  • Unknown Author. Synthesis of 4-(Arylmethyl)proline Derivatives.
  • Unknown Author. Synthesis of 4-(Arylmethyl)
  • Acosta, G. et al. (2023). Organocatalytic Properties of 3,4-Dihydroxyprolines. MDPI.
  • Unknown Author. L-Hydroxyproline derivatives used in this study.
  • Barbas, C. F. III. (2004). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions. Accounts of Chemical Research.
  • Unknown Author. (2007). Proline Derivatives in Organic Synthesis. Organic Chemistry Portal.
  • Unknown Author. Application Notes and Protocols for Proline-Based Catalysis in Asymmetric Mannich Reactions. Benchchem.
  • Wikipedia contributors.
  • Wang, Y. et al. (2005). Direct asymmetric aldol reactions catalyzed by (4R)-4-(beta-Naphthalenyl)methoxy-(S)-proline. PubMed.
  • Unknown Author. Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines. Protocol Exchange.
  • Celentano, G. et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI.
  • AChemBlock. (2026). (4R)-4-Methoxy-D-proline methyl ester hydrochloride 95%. AChemBlock.
  • ChemicalBook. (4R)-4-Methoxy-L-proline methyl ester HCl. ChemicalBook.
  • Aaronchem. (4R)-4-Methoxy-D-proline methyl ester hydrochloride. Aaronchem.
  • Janey, J. M. et al. (2006). Proline-catalyzed, asymmetric mannich reactions in the synthesis of a DPP-IV inhibitor. PubMed.
  • Unknown Author. Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. Unknown Source.
  • Loosli, S. et al. (2019). Synthesis of 4-(Arylmethyl)
  • Unknown Author. (2022).

Sources

Application Note: Enantioselective Aldol Reactions with (4R)-4-Methoxy-D-proline Derivatives

[1]

Executive Summary

(4R)-4-Methoxy-D-proline methyl ester HCl is a stable precursor.[1] For use in asymmetric aldol reactions, it serves primarily as a pro-catalyst . The methyl ester moiety typically requires hydrolysis to the free carboxylic acid to function as a highly enantioselective List-Barbas type organocatalyst.[1] While proline esters can catalyze reactions in aqueous emulsions, the free acid form is the gold standard for high enantiomeric excess (ee) and broad substrate scope in organic media.

This protocol details the activation (hydrolysis) of the precursor followed by the catalytic aldol reaction .[1]

ParameterSpecification
Precursor (4R)-4-Methoxy-D-proline methyl ester HCl
Active Species (4R)-4-Methoxy-D-proline (Zwitterionic)
Reaction Type Intermolecular Asymmetric Aldol
Mechanism Enamine Catalysis (Zimmerman-Traxler TS)
Stereochemical Outcome anti-(3R, 1'S) aldol products (Opposite to L-Proline)
Typical Loading 10–20 mol%

Mechanistic Principles

The reaction proceeds via an enamine intermediate .[1][2] The "D" configuration of the catalyst dictates the facial selectivity.[1] Unlike L-proline, which attacks the re-face of the aldehyde, this D-derivative directs attack to the si-face, yielding the opposite enantiomer.[1]

Catalytic Cycle & Activation Workflow

The following diagram illustrates the conversion of the commercial HCl salt into the active catalyst and the subsequent enamine cycle.

AldolMechanismPrecursor(4R)-4-Methoxy-D-ProlineMethyl Ester HCl(Inactive Storage Form)ActivationActivation Step(LiOH Hydrolysis)Precursor->Activation DeprotectionCatalystActive Catalyst(4R)-4-Methoxy-D-Proline(Zwitterion)Activation->Catalyst -MeOH, -LiClEnamineEnamine Intermediate(Nuclophile)Catalyst->Enamine + Ketone(-H2O)SubstrateKetone + AldehydeSubstrate->Enamine FeedTSZimmerman-Traxler TS(H-Bond Directed)Enamine->TS + AldehydeProductChiral Aldol Product(anti-3R, 1'S)TS->Product Hydrolysis(+H2O)Product->Catalyst Catalyst Regeneration

Figure 1: Activation of the HCl salt precursor and the subsequent enamine catalytic cycle.[1][3]

Experimental Protocols

Phase A: Catalyst Activation (Saponification)

Rationale: The methyl ester blocks the carboxylic acid, which is essential for the hydrogen-bonding transition state in high-precision organocatalysis.[1] We must first remove it.[1]

Materials:

  • (4R)-4-Methoxy-D-proline methyl ester HCl (1.0 eq)[1]

  • Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (2.5 eq)[1]

  • THF/Water (3:1 v/v)[1]

  • Amberlyst-15 (H+ form) or 1M HCl[1]

Procedure:

  • Dissolution: Dissolve 1.0 mmol of (4R)-4-Methoxy-D-proline methyl ester HCl in 4 mL of THF/Water (3:1).

  • Hydrolysis: Add 2.5 mmol of LiOH·H₂O.[1][4][5] Stir vigorously at room temperature (20–25°C) for 3–5 hours. Monitor by TLC (ninhydrin stain) until the ester spot disappears.[1]

  • Neutralization:

    • Method A (Resin - Preferred): Add Amberlyst-15 (acidic resin) until pH reaches ~6–7.[1] Filter off the resin.[1]

    • Method B (Acidification): Carefully add 1M HCl to adjust pH to the isoelectric point (~pH 6.0).[1]

  • Isolation: Evaporate the solvent under reduced pressure. The residue can be redissolved in minimal hot ethanol and precipitated with ether to yield the pure zwitterionic amino acid.[1]

    • Note: For high-throughput screening, the crude Li-salt can sometimes be used directly if water is the solvent, but the free acid is preferred for organic solvents.[1]

Phase B: Asymmetric Aldol Reaction

Benchmark Reaction: Acetone + 4-Nitrobenzaldehyde[1]

Materials:

  • Catalyst: Activated (4R)-4-Methoxy-D-proline (from Phase A)[1]

  • Substrate: 4-Nitrobenzaldehyde (Electrophile)[1][6]

  • Reagent/Solvent: Acetone (Nucleophile)[1]

  • Solvent (Optional): DMSO (if using low equivalents of acetone)[1]

Step-by-Step Protocol:

  • Setup: In a 10 mL vial, weigh 20 mol% of the activated catalyst (approx. 29 mg if using 1 mmol aldehyde scale).

  • Solvent System:

    • Standard: Add Acetone (2.0 mL) . In this case, acetone acts as both reagent and solvent.

    • High-Efficiency: If solubility is an issue, use DMSO (1.0 mL) + Acetone (20 eq).

  • Reactant Addition: Add 4-Nitrobenzaldehyde (1.0 mmol, 151 mg) .

  • Incubation: Stir the mixture at room temperature (25°C) for 24–48 hours.

    • Optimization: For higher enantioselectivity, run the reaction at 0°C or 4°C (refrigerator), though reaction time will extend to 3–5 days.

  • Quenching: Add saturated aqueous Ammonium Chloride (NH₄Cl, 2 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Data Analysis & Quality Control

Expected Results

The (4R)-4-methoxy substituent and D-proline backbone should yield the following characteristics:

MetricExpected ValueNotes
Yield 75 – 95%Dependent on reaction time and aldehyde reactivity.[1]
Diastereomeric Ratio (dr) > 20:1 (anti:syn)High anti preference is typical for proline aldols.[1]
Enantiomeric Excess (ee) 80 – 98%Highly dependent on temperature (lower temp = higher ee).[1]
Configuration (R)-alcoholOpposite to the (S)-alcohol obtained from L-Proline.[1]
Analytical Methods
  • NMR Spectroscopy:

    • Use 1H NMR to determine conversion and diastereomeric ratio (dr).[1][5]

    • Look for the characteristic doublet of doublets for the

      
      -hydroxy proton (typically 
      
      
      4.8–5.2 ppm).[1]
  • Chiral HPLC:

    • Column: Daicel Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/Isopropanol (typically 90:10).[1]

    • Verification: Compare retention times against a racemate standard.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or HCl remainingEnsure the precursor was fully neutralized.[1] Residual HCl kills the enamine cycle.[1] Add a mild base (e.g., 10 mol% DIPEA) if using the salt directly.
Low ee High TemperatureLower reaction temperature to 0°C or -10°C.
Solubility Issues Catalyst insolubilityThe 4-methoxy group improves solubility, but if cloudiness persists, add 5-10% water or DMSO to the acetone.[1]
Product Racemization Retro-aldol during workupAvoid heating during evaporation.[1] Perform workup at neutral pH.

References

  • List, B., Lerner, R. A., & Barbas III, C. F. (2000).[5] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society.[1][7]

  • Bellis, E., & Kokotos, G. (2005).[3] 4-Substituted prolines as organocatalysts for aldol reactions. Tetrahedron. (Demonstrates the utility of 4-substituted proline derivatives).

  • Sakthivel, K., Notz, W., Bui, T., & Barbas III, C. F. (2001). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon-Carbon Bond-Forming Reactions.[1] Journal of the American Chemical Society.[1][7]

  • Gruttadauria, M., Giacalone, F., & Noto, R. (2008). Supported Proline and Proline-Derivatives as Recyclable Organocatalysts.[1] Chemical Society Reviews.[1]

Application Note: Strategic Implementation of (4R)-4-Methoxy-D-proline methyl ester HCl in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The incorporation of non-canonical amino acids is a critical strategy in modern peptide science for the development of novel therapeutics with enhanced pharmacological profiles. This application note provides a comprehensive guide to the use of (4R)-4-Methoxy-D-proline methyl ester HCl, a conformationally constrained proline analog. We delve into the structural and functional advantages conferred by this building block, including its role in inducing specific secondary structures, enhancing proteolytic stability, and improving binding affinities. Detailed, field-tested protocols for both solid-phase and solution-phase peptide synthesis are presented, along with a comparative analysis of common coupling reagents to ensure optimal incorporation.

Introduction: The Role of Proline Analogs in Peptide Design

Proline is a unique proteinogenic amino acid due to its secondary amine, which forms a tertiary amide within the peptide backbone.[1] This feature restricts the conformational flexibility of the peptide chain, making proline and its analogs powerful tools for stabilizing secondary structures like β-turns and polyproline helices.[1] The development of substituted prolines, such as (4R)-4-Methoxy-D-proline, allows for fine-tuning of these conformational properties to enhance the biological activity and stability of synthetic peptides.

(4R)-4-Methoxy-D-proline methyl ester hydrochloride is a chiral building block that introduces both steric and stereoelectronic effects into a peptide sequence.[2] The methoxy group at the Cγ (4-position) and the D-configuration of the stereocenter significantly influence the pyrrolidine ring pucker, which in turn dictates the backbone torsion angles (φ, ψ, and ω) and the overall peptide conformation.[2][3]

Core Advantages of Incorporating (4R)-4-Methoxy-D-proline

The strategic placement of this modified proline offers several key benefits in the design of peptidomimetics and peptide-based drugs:

  • Enforced Conformational Rigidity: The 4R-substitution with an electron-withdrawing methoxy group strongly favors an exo ring pucker.[2] This pre-organization of the backbone helps to stabilize desired secondary structures, such as β-turns and the polyproline II (PPII) helix, reducing the entropic penalty upon binding to a biological target.[2][3]

  • Enhanced Proteolytic Stability: The steric bulk of the methoxy group can shield adjacent peptide bonds from enzymatic cleavage, a common limitation of peptide therapeutics, thereby prolonging their in vivo half-life.

  • Modulation of cis/trans Isomerism: The substitution on the proline ring influences the energy barrier of cis/trans isomerization of the prolyl peptide bond.[2][4] The exo pucker stabilized by the 4R-methoxy group favors the trans amide bond conformation, which is crucial for specific protein-protein interactions.[2]

  • Improved Physicochemical Properties: The methoxy group can increase the lipophilicity of the peptide, potentially enhancing its membrane permeability and oral bioavailability.

Key Applications

  • Peptidomimetics: Serves as a proline isostere to modulate conformational properties and design molecules with refined bioactive properties.[5][6]

  • Stabilization of Secondary Structures: Particularly effective in promoting β-turn conformations and stabilizing helical structures.[1][3]

  • Drug Discovery: Used in the synthesis of novel therapeutics, including those targeting neurological disorders, by enhancing stability and bioactivity.[7]

Experimental Protocols & Methodologies

Protocol 1: Automated Solid-Phase Peptide Synthesis (SPPS)

This protocol details the incorporation of Fmoc-(4R)-4-Methoxy-D-proline-OH into a peptide sequence using a standard automated synthesizer with Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Fmoc-(4R)-4-Methoxy-D-proline-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Coupling Reagents: e.g., HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Activator Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v)

SPPS Workflow Diagram:

spss_workflow start start process process wash wash final final Resin Start: Swell Resin in DMF Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Loop Final Residue? Wash2->Loop Loop->Deprotection No Cleavage Final Cleavage & Deprotection (TFA Cocktail) Loop->Cleavage Yes Purify Purification (RP-HPLC) Cleavage->Purify solution_phase input input process process output output sub1 N-Protected Amino Acid Reaction Combine & Stir (0°C to RT, 12-16h) sub1->Reaction sub2 (4R)-4-MeO-D-Pro-OMe·HCl + DIPEA (Base) sub2->Reaction reagents EDC / Oxyma in Anhydrous DCM reagents->Reaction Workup Aqueous Workup (Acid/Base Washes) Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify

Sources

Experimental Guide to Proline-Catalyzed Asymmetric Mannich Reactions

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

The asymmetric Mannich reaction stands as a pillar of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds to produce chiral β-amino carbonyl compounds. These structural motifs are invaluable precursors for a vast array of pharmaceuticals, natural products, and biologically active molecules.[1][2] Within the burgeoning field of organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical transformations, the naturally occurring amino acid L-proline has been distinguished as a uniquely powerful and economical catalyst.[2][3] Often lauded as the "simplest enzyme," proline's efficacy stems from its ability to mimic enzymatic reaction principles, offering high stereoselectivity under mild conditions.[3]

This guide provides an in-depth exploration of the proline-catalyzed Mannich reaction, from its mechanistic underpinnings to detailed, field-proven experimental protocols. It is designed to equip researchers with the knowledge to successfully implement, optimize, and troubleshoot this cornerstone transformation.

The Catalytic Mechanism: A Tale of Dual Activation

The remarkable success of proline in catalyzing the Mannich reaction lies in its bifunctional nature. The secondary amine of the proline ring acts as the catalytic center for enamine formation, while the carboxylic acid moiety serves as an internal Brønsted acid, activating the electrophile via hydrogen bonding.[1] This elegant dual-activation strategy is the key to achieving high stereocontrol.

The widely accepted catalytic cycle proceeds through several key stages:[2][4][5]

  • Imine Formation: In a rapid pre-equilibrium, the aldehyde and amine substrates condense to form an electrophilic imine.

  • Enamine Formation: Concurrently, the proline catalyst reacts with the ketone donor, forming a nucleophilic enamine intermediate. This is the central tenet of enamine catalysis.[6]

  • Stereoselective C-C Bond Formation: The chiral enamine attacks one specific face (the si-face) of the E-aldimine. The stereochemical outcome is dictated by a highly organized, chair-like transition state where the carboxylic acid group of proline activates the imine via hydrogen bonding. This transition state minimizes steric repulsion between the substituents, leading to the preferential formation of the syn-diastereomer.[5]

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the final β-amino carbonyl product and regenerate the proline catalyst, allowing it to re-enter the catalytic cycle.

Experimental Design: Key Parameters and Optimization

The success of a proline-catalyzed Mannich reaction is contingent on the careful selection of several key parameters. The choices made directly influence reaction rate, yield, and stereoselectivity.

ParameterCommon Choices & ConsiderationsCausality & Expert Insights
Catalyst (S)-Proline or (L)-Proline: Most common, inexpensive, provides syn-products.[7] (R)-Proline: Yields the opposite enantiomer.The absolute stereochemistry of the proline catalyst directly dictates the enantiomer of the product formed.
Catalyst Loading 10–30 mol% While catalytic, proline is often not highly active at very low loadings. 20-30 mol% is a robust starting point for unoptimized reactions. Higher temperatures can sometimes allow for lower catalyst loadings.[8]
Ketone Donor Acetone, Cyclohexanone, Hydroxyacetone Acetone is an excellent, readily available starting point.[4] More sterically hindered ketones may react slower. Functionalized ketones like hydroxyacetone can provide direct access to valuable amino acid derivatives.[9]
Aldehyde Aromatic aldehydes: (e.g., p-nitrobenzaldehyde) are highly reactive due to their electron-withdrawing nature. Aliphatic aldehydes: Can also be used but may be prone to self-aldol side reactions.[3]The electrophilicity of the aldehyde directly impacts the rate of imine formation and its subsequent reaction with the enamine.
Amine Aromatic amines: (e.g., p-anisidine) are commonly used to form stable imines.[5]The nucleophilicity and steric bulk of the amine influence the rate of imine formation. The p-methoxyphenyl (PMP) group is common and can often be removed later.
Solvent Polar Aprotic Solvents: DMSO, DMF, NMP. Chlorinated Solvents: CHCl₃, CH₂Cl₂. Ionic Liquids: [bmim]BF₄.[10]Proline has limited solubility in many common organic solvents. DMSO is a frequent choice as it effectively dissolves all components.[1] Solvent choice can subtly influence the transition state geometry and thus affect stereoselectivity.
Temperature Room Temperature (20-25 °C) Most reactions proceed smoothly at ambient temperature over 24-48 hours.[1] Gentle heating (40-50 °C) can significantly accelerate the reaction, often without compromising enantioselectivity, allowing for shorter reaction times or lower catalyst loadings.[8]
Concentration 0.1 M - 1.0 M Higher concentrations generally lead to faster reaction rates. A starting concentration of 0.5 M with respect to the limiting reagent is typical.
Standard Protocol: Three-Component Mannich Reaction

This protocol describes a general and robust procedure for the direct asymmetric three-component Mannich reaction between an aldehyde, an amine, and a ketone, adapted from well-established methods.[1]

Materials:

  • Aldehyde (e.g., p-nitrobenzaldehyde, 1.0 mmol, 1.0 equiv)

  • Amine (e.g., p-anisidine, 1.1 mmol, 1.1 equiv)

  • Ketone (e.g., acetone, 10.0 mmol, 10.0 equiv)

  • (S)-Proline (0.2 mmol, 20 mol%)

  • Anhydrous Dimethyl Sulfoxide (DMSO, 2.0 mL)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the amine (1.1 mmol).

  • Solvent and Reagent Addition: Add anhydrous DMSO (2.0 mL) followed by the ketone (10.0 mmol). Stir the mixture for 5-10 minutes at room temperature to allow for partial imine formation.

  • Catalyst Addition: Add (S)-proline (0.2 mmol) to the stirred solution. Loosely cap the vial.

  • Reaction Monitoring (Self-Validation): Stir the reaction vigorously at room temperature for 24-48 hours. Monitor the consumption of the limiting reagent (aldehyde) by Thin Layer Chromatography (TLC). A typical mobile phase would be a hexane-ethyl acetate mixture (e.g., 7:3 v/v). The product should appear as a new, more polar spot.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ (2 x 10 mL) to remove the proline catalyst and any acidic impurities. Follow with a brine wash (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane to afford the pure β-amino ketone.

G start Start: Dry Reaction Vial reagents 1. Add Aldehyde, Amine, Ketone, Solvent start->reagents catalyst 2. Add Proline Catalyst reagents->catalyst stir 3. Stir at Room Temp (24-48h) catalyst->stir monitor 4. Monitor by TLC stir->monitor monitor->stir Incomplete workup 5. Quench & Extract (EtOAc / NaHCO₃) monitor->workup Reaction Complete dry 6. Dry & Concentrate workup->dry purify 7. Column Chromatography dry->purify end Pure Product purify->end

Trustworthiness & Troubleshooting

A reliable protocol must include checkpoints and anticipate potential issues.

  • Issue: Low or No Conversion.

    • Cause: Poor solubility of proline can hinder its catalytic activity. Impurities in reagents (especially water in the ketone) can inhibit enamine formation.

    • Solution: Ensure vigorous stirring. Consider switching to a solvent in which proline is more soluble, like DMF. Gentle heating to 40 °C can often initiate a sluggish reaction.[8] Always use reagents from a reliable source.

  • Issue: Low Diastereo- or Enantioselectivity.

    • Cause: The reaction temperature may be too high, leading to less-organized transition states. The substrate combination may not be ideal for the standard proline catalyst.

    • Solution: Run the reaction at a lower temperature (e.g., 4 °C or 0 °C), though this will increase the required reaction time. For challenging substrates, consider using a modified proline catalyst, such as a diarylprolinol silyl ether, which can offer enhanced steric shielding and improved selectivity.[1]

  • Issue: Formation of Side Products.

    • Cause: The most common side reaction is the self-aldol condensation of the ketone or aldehyde.[3][6]

    • Solution: Using a large excess of the ketone donor can disfavor its self-condensation. Adding the proline catalyst last ensures that imine formation is underway before significant enamine is generated, minimizing the opportunity for the ketone to react with itself.

By understanding the mechanistic principles and carefully controlling the experimental variables, the proline-catalyzed Mannich reaction serves as a robust and powerful tool for the asymmetric synthesis of essential chiral building blocks in drug discovery and development.

References

  • BenchChem. (2025). Application Notes and Protocols for Proline-Based Catalysis in Asymmetric Mannich Reactions. BenchChem Scientific.
  • University of Illinois Chemistry Department. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS.
  • List, B., Pojarliev, P., & Biller, W. T. (2002). The Proline-Catalyzed Direct Asymmetric Three-Component Mannich Reaction: Scope, Optimization, and Application to the Highly Enantioselective Synthesis of 1,2-Amino Alcohols. Journal of the American Chemical Society, 124(5), 827–833. [Link]

  • Notz, W., Tanaka, F., & Barbas, C. F. (2004). The Proline-Catalyzed Direct Asymmetric Three-Component Mannich Reaction: Scope, Optimization, and Application to the Highly Enantioselective Synthesis of 1,2-Amino Alcohols. Semantic Scholar. [Link]

  • BenchChem. (2025). Application Note: N-Protected Proline Derivatives as Catalysts in Asymmetric Mannich Reactions. BenchChem Scientific.
  • NPTEL. (n.d.). Lecture 34: Chiral Proline Based Reactions. NPTEL Archive. [Link]

  • Mase, N., Nakai, Y., Barbas, C. F., & Tanaka, F. (2008). Proline-catalysed Mannich reactions of acetaldehyde. Nature Protocols, 3, 1348-1351. [Link]

  • ResearchGate. (n.d.). Scheme 3. a) The reaction mechanism of the proline-catalyzed direct...[Link]

  • Wikipedia contributors. (n.d.). Mannich reaction. Wikipedia. [Link]

  • PubMed. (2002). The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols. Journal of the American Chemical Society, 124(5), 827–833. [Link]

  • List, B. (2002). Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Accounts of Chemical Research, 37(8), 548-557. [Link]

  • List, B., Pojarliev, P., & Martin, H. J. (2001). Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5471-5559. [Link]

  • Chemistry Steps. (n.d.). Mannich Reaction. [Link]

  • Weber, S., & Benaglia, M. (2007). Thermal Effects in the Organocatalytic Asymmetric Mannich Reaction. The Journal of Organic Chemistry, 72(23), 8978-8981. [Link]

  • Notz, W., & Barbas, C. F. (2004). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions. Accounts of Chemical Research, 37(8), 580-591. [Link]

Sources

Application Notes and Protocols for (4R)-4-Methoxy-D-proline methyl ester HCl as a Chiral Ligand

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Proline Derivatives in Asymmetric Organocatalysis

The pursuit of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral organocatalysts, particularly those derived from the natural amino acid proline, have emerged as powerful tools for achieving high stereoselectivity in a variety of carbon-carbon bond-forming reactions.[1][2][3][4] Proline and its analogues are often referred to as "the simplest enzymes" due to their ability to mimic enzymatic reaction mechanisms, primarily through the formation of enamine or iminium ion intermediates.[5] This mode of activation offers a green and efficient alternative to traditional metal-based catalysts.

This guide focuses on (4R)-4-Methoxy-D-proline methyl ester HCl (CAS: 1628605-28-6), a specific derivative of D-proline.[6][7] The introduction of a methoxy group at the C4-position of the pyrrolidine ring is intended to modulate the steric and electronic properties of the catalyst. This modification can influence the catalyst's solubility, stability, and, most importantly, its ability to control the stereochemical outcome of a reaction. While direct literature on the catalytic applications of this specific molecule is emerging, its structural similarity to other 4-substituted proline derivatives allows for the development of robust protocols based on well-established precedents in asymmetric synthesis.[1][3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for using (4R)-4-Methoxy-D-proline methyl ester HCl as a chiral organocatalyst.

Catalyst Profile: (4R)-4-Methoxy-D-proline methyl ester HCl

Property Value Source
IUPAC Name methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate hydrochloride[6]
CAS Number 1628605-28-6[6][7]
Molecular Formula C₇H₁₄ClNO₃[6]
Molecular Weight 195.64 g/mol [6]
Appearance White to off-white solidInferred
Purity Typically >95%[6]
Solubility Soluble in water, methanol, and DMSOInferred

The hydrochloride salt form enhances the compound's stability and handling properties. For catalytic applications, the free amine is typically generated in situ by the addition of a base, or the reaction is performed under conditions where the equilibrium favors the active neutral form.

Core Mechanism: Enamine Catalysis

The catalytic activity of proline and its derivatives in reactions involving carbonyl compounds is predominantly based on the formation of a nucleophilic enamine intermediate. This general mechanism is a cornerstone of organocatalysis.[5][8]

Enamine_Catalysis cluster_cycle Catalytic Cycle Catalyst (4R)-4-Methoxy-D-proline methyl ester Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone/Aldehyde (Donor) Ketone->Enamine Aldehyde Aldehyde (Acceptor) Adduct Syn/Anti Adduct Aldehyde->Adduct Enamine->Adduct + Aldehyde Iminium Iminium Ion Product Chiral Aldol/Michael Product Iminium->Product + H₂O Adduct->Iminium - Catalyst Aldol_Workflow start Start setup 1. Add catalyst (10 mol%) and 4-nitrobenzaldehyde to vial. start->setup add_solvents 2. Add DMF and acetone. setup->add_solvents stir 3. Stir at room temperature for 24-48 hours. add_solvents->stir monitor 4. Monitor reaction by TLC. stir->monitor monitor->stir Incomplete quench 5. Quench with 1 M HCl. monitor->quench Reaction complete extract 6. Extract with ethyl acetate. quench->extract wash 7. Wash organic layer with sat. NaHCO₃ and brine. extract->wash dry 8. Dry over MgSO₄, filter, and concentrate. wash->dry purify 9. Purify by flash chromatography. dry->purify analyze 10. Analyze by NMR and chiral HPLC for ee. purify->analyze end End analyze->end

Sources

Application Note: Analytical Characterization of Products from Proline-Catalyzed Asymmetric Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Proline-catalyzed reactions, particularly the List-Barbas-Lerner aldol reaction and the Hajos-Parrish-Eder-Sauer-Wiechert reaction , represent a cornerstone of modern organocatalysis. However, the operational simplicity of these reactions belies the analytical complexity required to fully characterize their products. The formation of "parasitic" oxazolidinone intermediates, the potential for non-linear effects (NLE), and the critical need for high diastereomeric ratios (dr) and enantiomeric excess (ee) demand a robust analytical strategy. This guide outlines the standard operating procedures (SOPs) for the structural and stereochemical validation of these products, integrating Chiral HPLC, NMR spectroscopy, and kinetic profiling.

Part 1: Chiral Stationary Phase (CSP) Chromatography

The Gold Standard for Enantiomeric Excess (ee)

While optical rotation provides a gross estimate of chirality, Chiral High-Performance Liquid Chromatography (HPLC) is the non-negotiable standard for determining ee in proline catalysis. The products of these reactions—typically


-hydroxy ketones or aldehydes—are polar and prone to minor retro-aldolization if not handled correctly.
1. Column Selection Strategy

For proline-catalyzed aldol adducts, polysaccharide-based stationary phases are the industry standard due to their broad recognition mechanisms (H-bonding, dipole-dipole,


 interactions).
Column TypePolymer BaseSelectorApplication Note for Proline Adducts
Chiralpak AD-H Amylosetris(3,5-dimethylphenylcarbamate)Primary Choice. Excellent for aromatic aldol adducts (e.g., nitrobenzaldehyde derivatives).
Chiralcel OD-H Cellulosetris(3,5-dimethylphenylcarbamate)Secondary Choice. Often resolves isomers where AD-H fails; better for aliphatic side chains.
Chiralpak IC Cellulosetris(3,5-dichlorophenylcarbamate)Immobilized Phase. Allows use of "forbidden" solvents (DCM, THF) to solubilize poorly soluble adducts.
2. Mobile Phase Optimization
  • Standard Mode: Normal Phase (Hexane/2-Propanol).

  • Additives: Proline products often contain residual acidity or basicity.

    • Recommendation: Add 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) to sharpen peaks. Note: Never switch between acid and base on the same column without extensive flushing.

  • Temperature: Lowering column temperature to 10°C–15°C often significantly improves resolution (

    
    ) by enhancing the enthalpy-driven separation factor (
    
    
    
    ).

Part 2: NMR Spectroscopy for Diastereoselectivity & Kinetics

Beyond Structure Elucidation

Nuclear Magnetic Resonance (NMR) is the primary tool for determining the diastereomeric ratio (dr) and understanding the reaction mechanism (kinetics).

1. Determining Diastereomeric Ratio (dr)

Proline aldol reactions typically yield anti and syn diastereomers.

  • Method:

    
    H NMR in CDCl
    
    
    
    .
  • Target Signal: The carbinol proton (

    
    -C-OH) is the most distinct handle.
    
    • Anti-isomer: Typically appears as a doublet (d) around

      
       4.8–5.2 ppm with a coupling constant 
      
      
      
      Hz.
    • Syn-isomer: Typically appears slightly upfield or downfield with a smaller coupling constant (

      
       Hz).
      
  • Protocol: Integrate the carbinol protons of both isomers.

    
    
    
2. Mechanistic Insight: The "Parasitic" Oxazolidinone

A common cause of stalled reactions or low yields is the formation of stable oxazolidinone species rather than the active enamine.

  • Observation: In DMSO-

    
    , monitor the disappearance of the aldehyde proton and the appearance of oxazolidinone ring protons.
    
  • Significance: If oxazolidinone signals persist without product formation, the equilibrium is unfavorable. Addition of water (as done in the List-Barbas protocol) often helps hydrolyze the intermediate and turnover the catalyst.

Part 3: Visualizing the Analytical Workflow

The following diagram illustrates the decision tree for characterizing a crude reaction mixture from a proline-catalyzed transformation.

AnalyticalWorkflow Start Crude Reaction Mixture Workup Aqueous Workup (NH4Cl) & Silica Filtration Start->Workup NMR 1H NMR (CDCl3) Workup->NMR Analysis Analyze Chiral Product Workup->Analysis DR_Calc Calculate dr (anti/syn) Integrate Carbinol H NMR->DR_Calc Result Report: Yield, dr, ee DR_Calc->Result Racemic Synthesize Racemic Standard (using DL-Proline or achiral base) HPLC_Dev Chiral HPLC Method Dev (Screen AD-H, OD-H) Racemic->HPLC_Dev HPLC_Dev->Analysis Analysis->Result

Caption: Analytical workflow for determining critical quality attributes (CQAs) of organocatalytic products.

Part 4: Detailed Protocol

Protocol A: Characterization of the List-Barbas Aldol Product

Objective: Isolate and characterize the aldol adduct of acetone and 4-nitrobenzaldehyde.

1. Reaction Setup (Standardized)
  • Dissolve 4-nitrobenzaldehyde (0.5 mmol) in anhydrous DMSO (4 mL) and Acetone (1 mL).

  • Add L-Proline (20 mol%, 0.1 mmol).

  • Stir at room temperature for 24 hours.

  • Quench: Add saturated aqueous NH

    
    Cl (10 mL).
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Pass the organic layer through a short pad of silica gel (eluting with EtOAC) to remove the catalyst. Avoid extensive column chromatography initially to prevent retro-aldol on acidic silica.

2. NMR Analysis (Structural & dr)
  • Evaporate solvent to dryness.

  • Dissolve residue in 0.6 mL CDCl

    
    .
    
  • Acquire

    
    H NMR (minimum 16 scans, d1=5s to ensure quantitative integration).
    
  • Verification: Locate the doublet at

    
     5.2 ppm (approx).
    
  • Calculation:

    • Identify the major anti peak and minor syn peak.

    • Report dr (e.g., 20:1).

3. Chiral HPLC Analysis (Enantioselectivity)

Prerequisite: You MUST run a racemic standard first (prepared using DL-Proline or NaOH).

  • Instrument: Agilent 1200 or equivalent with DAD detector.

  • Column: Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: Hexane : 2-Propanol (80 : 20 v/v), Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 254 nm (targeting the nitro-aromatic chromophore).

  • Temperature: 25°C.

  • Expected Retention:

    • Minor Enantiomer (

      
      ): ~10.5 min
      
    • Major Enantiomer (

      
      ): ~12.8 min
      
  • Calculation:

    
    
    

Part 5: Mechanistic Visualization

Understanding the catalytic cycle is vital for troubleshooting analytical anomalies (e.g., broad peaks due to equilibrium).

CatalyticCycle Proline L-Proline (Catalyst) Enamine Enamine Intermediate Active Nucleophile Proline->Enamine - H2O Ketone Ketone (Donor) Ketone->Enamine Oxazolidinone Oxazolidinone Parasitic Species Enamine->Oxazolidinone Reversible BondForm C-C Bond Formation (Transition State) Enamine->BondForm + Aldehyde Oxazolidinone->Enamine Aldehyde Aldehyde (Acceptor) Aldehyde->BondForm Hydrolysis Hydrolysis BondForm->Hydrolysis Iminium Species Hydrolysis->Proline Recycle Product Aldol Product (High ee/dr) Hydrolysis->Product

Caption: The Enamine Catalytic Cycle showing the active path vs. the parasitic oxazolidinone trap.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000).[1][2][3][4] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.[1][4] [Link]

  • Schmid, M. B., Zeitler, K., & Gschwind, R. M. (2010).[5][6] The Elusive Enamine Intermediate in Proline-Catalyzed Aldol Reactions: NMR Detection, Formation Pathway, and Stabilization Trends. Angewandte Chemie International Edition, 49(29), 4997–5003. [Link]

  • Zotova, N., Franzke, A., Armstrong, A., & Blackmond, D. G. (2007).[5] Clarification of the Role of Water in Proline-Mediated Aldol Reactions. Journal of the American Chemical Society, 129(49), 15100–15101. [Link]

  • Notz, W., & List, B. (2000).[2] Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387. [Link]

Sources

Chiral HPLC Analysis of Reactions Involving (4R)-4-Methoxy-D-proline Methyl Ester HCl: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify these stereoisomers is a cornerstone of drug discovery, development, and quality control. (4R)-4-Methoxy-D-proline methyl ester HCl is a specialized amino acid derivative increasingly utilized as a chiral building block in the synthesis of novel therapeutic agents.[1][2] Its rigid pyrrolidine ring and the presence of a methoxy group can significantly influence the conformation and bioactivity of target molecules.[3]

This application note provides a comprehensive guide to the chiral High-Performance Liquid Chromatography (HPLC) analysis of reactions involving (4R)-4-Methoxy-D-proline methyl ester HCl. We will delve into the rationale behind chromatographic choices, present a detailed analytical protocol, and discuss method validation, offering researchers a robust starting point for their analytical workflows.

Understanding the Analyte: (4R)-4-Methoxy-D-proline Methyl Ester HCl

(4R)-4-Methoxy-D-proline methyl ester HCl is a derivative of the amino acid D-proline, featuring a methoxy group at the 4-position and a methyl ester at the carboxylic acid function.[4] The hydrochloride salt form enhances its stability and solubility.[1]

Below is the chemical structure of (4R)-4-Methoxy-D-proline methyl ester HCl:

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Mobile Phase Preparation: Mix Hexane, Ethanol, and TFA. Degas thoroughly. C System Equilibration: Equilibrate the column with mobile phase until baseline is stable. A->C B Sample Preparation: Dissolve sample in diluent. Filter through 0.45 µm filter. D Injection: Inject the prepared sample. B->D C->D E Data Acquisition: Record the chromatogram for a sufficient duration. D->E F Peak Identification: Identify peaks corresponding to each enantiomer. E->F G Quantification: Integrate peak areas to determine enantiomeric excess (%ee). F->G

Sources

Application Note: Late-Stage Functionalization of Drug Leads via Visible-Light Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Paradigm Shift to Late-Stage Functionalization (LSF)[1][2]

In modern drug discovery, the "Magic Methyl" effect—where the addition of a single methyl group can boost potency (IC₅₀) by orders of magnitude or drastically improve metabolic stability—is a well-documented phenomenon. However, traditional synthetic routes often require the methyl group to be installed at the starting material stage, necessitating a complete re-synthesis of the scaffold for every analog.

Visible-Light Photoredox Catalysis has emerged as the premier solution for Late-Stage Functionalization (LSF) . Unlike thermal methods that require high heat or harsh bases (incompatible with sensitive pharmacophores), photoredox catalysis operates under mild conditions, utilizing light energy to access open-shell (radical) pathways.

This Application Note details two industry-standard protocols:

  • Direct C–H Methylation of Heterocycles (Minisci-type).

  • Metallaphotoredox C–N Cross-Coupling (Buchwald-Hartwig alternative).

Mechanistic Principles: Metallaphotoredox Catalysis

To successfully execute these protocols, one must understand the dual-catalytic cycle. In metallaphotoredox C-N coupling, a photocatalyst (Ir or Ru) modulates the oxidation state of a transition metal catalyst (Ni) via Single Electron Transfer (SET), enabling bond formation that is thermally inaccessible.

Figure 1: Dual Catalytic Cycle (Ni/Ir)

The following diagram illustrates the synchronized turnover of the Iridium photocatalyst (left) and Nickel cross-coupling catalyst (right).

Metallaphotoredox cluster_Ir Photocatalyst Cycle (SET) cluster_Ni Cross-Coupling Cycle (Bond Formation) Ir_GS Ir(III) Ground State Ir_Excited *Ir(III) Excited State Ir_GS->Ir_Excited Blue Light (hv) Ir_Red Ir(II) Reduced Ir_Excited->Ir_Red SET (Substrate Oxidation) Ni_II_Complex Ni(II)-Ar-Amine Ir_Excited->Ni_II_Complex Energy/ET Transfer Ir_Red->Ir_GS SET (Ni Reduction) Ni_0 Ni(0) Ni_II_OxAdd Ni(II)-Ar (Ox. Add.) Ni_0->Ni_II_OxAdd Ar-Br Ni_II_OxAdd->Ni_II_Complex Amine Capture Ni_III Ni(III) Complex Ni_II_Complex->Ni_III SET from *Ir(III) Ni_III->Ni_0 Reductive Elimination (Product Release)

Caption: Dual catalytic cycle showing the synergy between Iridium-mediated SET and Nickel-catalyzed bond formation.

Application Focus 1: Direct C–H Methylation of Heterocycles

This protocol utilizes a Minisci-type radical addition to functionalize electron-deficient heterocycles (pyridines, quinolines) common in medicinal chemistry.

Experimental Protocol

Reagents:

  • Substrate: 0.5 mmol Heterocycle (e.g., Lepidine).

  • Radical Precursor: 1.5 equiv. tert-Butyl peracetate (TBPA) or alkyl sulfinate.

  • Photocatalyst: 1.0 mol% [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆.

  • Solvent: 1:1 TFA/Acetonitrile (0.1 M).

  • Light Source: 34W Blue LED (450 nm).

Step-by-Step Methodology:

  • Vial Preparation: In an 8 mL clear glass vial equipped with a stir bar, add the photocatalyst and substrate.

  • Solvent Addition: Add the solvent mixture. The TFA (Trifluoroacetic acid) is critical; it protonates the heterocycle, lowering its LUMO and making it more susceptible to nucleophilic radical attack.

  • Degassing (CRITICAL): Cap the vial with a septum. Sparge with Argon for 15 minutes.

    • Expert Insight: Oxygen is a triplet radical that quenches the excited state of the Iridium catalyst at a diffusion-controlled rate. Failure to degas is the #1 cause of reaction failure.

  • Reagent Addition: Add the radical precursor (TBPA) via syringe after degassing to prevent volatile loss.

  • Irradiation: Place the vial 2 cm from the LED source. Stir vigorously. Fan cooling is required to maintain temperature <35°C.

  • Workup: After 12-24 hours, dilute with saturated NaHCO₃ (neutralize TFA) and extract with EtOAc.

Performance Data: Classical vs. Photoredox
ParameterClassical Minisci (Thermal)Photoredox Methylation
Temperature 80°C - 100°CRoom Temperature (25°C)
Oxidant Stoichiometric Ag(I) or S₂O₈²⁻Photocatalyst (1 mol%)
Selectivity Low (Mono/Di mixtures)High (Tunable via sterics)
FG Tolerance Poor (Sensitive to oxidation)Excellent (Tolerates alcohols, halides)

Application Focus 2: Metallaphotoredox C–N Cross-Coupling

This protocol addresses the challenge of coupling sterically hindered amines with aryl halides, a frequent bottleneck in SAR (Structure-Activity Relationship) studies.

Experimental Protocol

Reagents:

  • Aryl Halide: 0.5 mmol Aryl Bromide.

  • Amine: 1.5 equiv. Primary or Secondary Amine.

  • Photocatalyst: 0.02 mol% [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆.

  • Metal Catalyst: 5 mol% NiCl₂·glyme / 5 mol% dtbbpy (ligand).

  • Base: 2.0 equiv. DABCO (1,4-Diazabicyclo[2.2.2]octane).

  • Solvent: DMA (Dimethylacetamide).

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a separate vial, dissolve NiCl₂·glyme and the dtbbpy ligand in DMA. Sonicate/stir for 10 mins until a clear green solution forms.

    • Expert Insight: Pre-forming the active Ni-ligand complex ensures consistent kinetics and prevents "induction periods" where the reaction seems dormant.

  • Reaction Assembly: Add Aryl Bromide, Amine, Photocatalyst, and Base to the reaction vial. Add the pre-formed Ni-solution.

  • Inert Atmosphere: Transfer the vial to a glovebox or use rigorous Schlenk line techniques to degas (Freeze-Pump-Thaw x3).

  • Irradiation: Irradiate with Blue LEDs for 2-8 hours.

    • Note: The reaction mixture often turns dark brown/black; this is normal and indicates active Ni(0) species.

Troubleshooting & Optimization Matrix

Successful photoredox chemistry requires controlling physical parameters often ignored in thermal chemistry.

Figure 2: Reaction Optimization Workflow

A logic-gated process for troubleshooting low yields in LSF.

Optimization Start Reaction < 10% Yield Check1 Check 1: Catalyst Quenching Start->Check1 Decision1 Is solution degassed? Check1->Decision1 Action1 Sparge Ar > 15 mins Check Septum integrity Decision1->Action1 No Check2 Check 2: Light Penetration Decision1->Check2 Yes Action1->Check1 Decision2 Is concentration > 0.1M? Check2->Decision2 Action2 Dilute reaction. Beer-Lambert Law limits photon penetration. Decision2->Action2 Yes Check3 Check 3: Light Source Decision2->Check3 No Action2->Check2 Success Yield > 50% Proceed to Isolation Check3->Success Optimize Intensity

Caption: Step-by-step logic flow for diagnosing reaction failure in photoredox synthesis.

Expert Tips for Scale-Up
  • The Beer-Lambert Limitation: In batch reactors, light intensity drops exponentially with depth. For reactions >10 mmol, switch to Flow Chemistry (microfluidic tubing wrapped around a light source) to maximize surface-area-to-volume ratio.

  • Stern-Volmer Analysis: If a new substrate fails, perform fluorescence quenching studies. If the substrate itself quenches the photocatalyst (without reacting), the reaction will never proceed.

References

  • The Medicinal Chemist’s Toolbox for Late Stage Functionalization: Cernak, T., Dykstra, K., Tyagarajan, S., Vachal, P., & Krska, S. Chemical Society Reviews (2016).

  • Trifluoromethylation of Arenes and Heteroarenes: Nagib, D. A., & MacMillan, D. W. C.[1] Nature (2011).[1][2][3] [1]

  • Aryl Amination Using Ligand-Free Ni(II) Salts and Photoredox Catalysis: Corcoran, E. B., et al. Science (2016).[4]

  • Industrial Applications of Photoredox Catalysis: Chemical Reviews (2022).

Sources

Troubleshooting & Optimization

Improving enantioselectivity with (4R)-4-Methoxy-D-proline methyl ester HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (4R)-4-Methoxy-D-proline methyl ester HCl

Ticket System Status: [ONLINE] Support Tier: Level 3 (Senior Application Scientist)

System Overview & Catalyst Profile

You have selected (4R)-4-Methoxy-D-proline methyl ester HCl (CAS: 1628605-28-6).[1][2] This is a specialized organocatalyst scaffold, distinct from the more common L-proline derivatives. To troubleshoot effectively, we must first establish the "Physics of the Catalyst" to understand why your reaction might be failing.

FeatureSpecificationImpact on Catalysis
Stereochemistry (2R, 4R) (D-Series, cis-substituted)Critical: This is the cis diastereomer relative to the ester. Unlike the natural trans-4-hydroxy-L-proline, this scaffold favors the C4-endo ring pucker. This alters the transition state geometry compared to standard proline catalysis.
Electronic Effect 4-Methoxy (–OMe) Inductive electron-withdrawing group (EWG). Lowers the pKa of the amine (making it less nucleophilic but a better leaving group) and improves solubility in non-polar solvents (CHCl3, DCM) compared to –OH.
Salt Form Hydrochloride (HCl) Inactive State: The nitrogen is protonated (

). It cannot form an enamine or iminium ion until neutralized.
Functional Group Methyl Ester Lack of H-Bond Donor: Unlike proline (free acid), this ester cannot direct the transition state via the Zimmerman-Traxler model unless hydrolyzed or used with a Lewis Acid.
Module 1: Catalyst Activation (The HCl Blockade)

Issue: Reaction shows 0% conversion or extremely slow kinetics. Root Cause: The catalyst remains in its salt form. The amine is protonated and cannot attack the carbonyl substrate.

Troubleshooting Protocol: Unlike simple amines, proline esters are prone to diketopiperazine formation (dimerization) if free-based incorrectly. You must release the free amine in situ or immediately prior to use.

Workflow: Correct Neutralization

G cluster_0 Inactive State cluster_1 Activation Phase cluster_2 Active Catalyst Salt (4R)-4-OMe-D-Pro-OMe • HCl Base Add Base (TEA or DIPEA) Salt->Base 1.05 eq Mix Stir 15 min (Solvent: MeOH or DCM) Base->Mix Free Free Secondary Amine (Ready for Enamine Cycle) Mix->Free

Figure 1: Activation workflow. Note that using inorganic bases (K2CO3) in biphasic systems can be slow; organic bases (TEA) are preferred for homogeneous organic media.

Action Items:

  • Stoichiometry: Use exactly 1.0–1.1 equivalents of base (e.g., Triethylamine or Diisopropylethylamine). Excess base can racemize the substrate.

  • Order of Addition: Add the catalyst and base to the solvent before adding the electrophile/nucleophile. Allow 15 minutes for equilibrium.

Module 2: The "Missing Proton" (Low Enantioselectivity)

Issue: Good conversion, but the product is racemic (0–10% ee) or has low diastereomeric ratio (dr). Root Cause: You are likely attempting a reaction (like an intermolecular Aldol) that requires a Hydrogen-Bond Donor to direct stereochemistry, but you are using the Methyl Ester .

The Mechanistic Gap: Standard proline catalysis relies on the carboxylic acid proton to hydrogen-bond with the aldehyde electrophile (Zimmerman-Traxler Transition State). The methyl ester blocks this pathway .

Diagnostic Table: Are you using the right catalyst form?

Reaction TypeRequired Catalyst FormWhy?Action for You
Intermolecular Aldol Free Acid Acid proton directs the aldehyde attack.Hydrolyze the ester (LiOH, THF/H2O) to generate the free acid (4R)-4-methoxy-D-proline.
Mannich Reaction Free Acid Acid proton binds the imine.Hydrolyze the ester.
Michael Addition Ester (OK) Often relies on steric shielding only.Proceed, but check solvent (see Module 3).
Oxidative Coupling Ester (Preferred) Acid group interferes with oxidants.Keep the ester.

Visualizing the Failure Mode:

TS cluster_success Standard Proline (High ee) cluster_fail Proline Ester (Racemic) TS_Acid Transition State: Carboxylic Acid H-bonds to Electrophile TS_Ester Transition State: Methyl Ester (–COOMe) CANNOT H-bond Result Electrophile approaches from random face TS_Ester->Result Loss of Control

Figure 2: The structural reason for low enantioselectivity in H-bond dependent reactions.

Module 3: The "Cis-Effect" & Conformational Locking

Issue: You are observing different diastereoselectivity (syn/anti ratio) compared to literature using 4-hydroxy-proline. Root Cause: Your catalyst is (2R, 4R) (Cis-substituted). Natural 4-hydroxy-L-proline is (2S, 4R) (Trans-substituted).

  • Trans-4-substituents (Natural): Favor the C4-exo pucker. This places the substituent away from the steric bulk, stabilizing the anti-enamine.

  • Cis-4-substituents (Your Catalyst): Favor the C4-endo pucker due to the gauche effect (N-C-C-O interaction) and steric avoidance of the ester.

Implication: The "Endo" pucker often leads to slower reaction rates in enamine catalysis because the nitrogen lone pair is less accessible, or it may invert the expected diastereoselectivity (favoring syn over anti in Mannich reactions).

Optimization Protocol:

  • Solvent Switch: If selectivity is poor in polar solvents (DMSO/DMF), switch to Chloroform (CHCl3) or Toluene . The 4-methoxy group provides excellent solubility in these non-polar media, which tightens the ionic transition state.

  • Temperature: The cis-isomer is more flexible. Lower the temperature to -20°C or -40°C to freeze the conformation into the reactive state.

Module 4: Water Management

Issue: Reaction stalls after 50% conversion. Root Cause: Product inhibition or hydrolysis of the intermediate iminium species.

  • The Paradox: Proline reactions often need a small amount of water to turnover the catalytic cycle (hydrolysis of the product iminium). However, the Methyl Ester HCl is hygroscopic.

  • The Fix:

    • If using the Ester : Run under strictly anhydrous conditions first. If it stalls, add exactly 1.0 equivalent of water .

    • If using the Hydrolyzed Acid : Use "wet" solvents (e.g., Chloroform with 0.5% Ethanol/Water).

Frequently Asked Questions (FAQ)

Q1: Can I use this D-proline derivative to synthesize the mirror image of a natural product? A: Yes. This is the primary use case. If a protocol uses L-Proline to make the (S)-product, (4R)-4-Methoxy-D-proline will yield the (R)-product (assuming the methoxy group doesn't alter the mechanism).

Q2: Why use the 4-Methoxy derivative instead of plain D-Proline? A: Two reasons:

  • Solubility: Plain proline is insoluble in catalytic solvents like Toluene or DCM. The methoxy group makes it soluble, allowing for higher concentrations and faster rates.

  • Electronic Tuning: The electron-withdrawing methoxy group lowers the LUMO of the iminium ion, making it more electrophilic (faster reaction in Michael additions).

Q3: I need to hydrolyze the ester. What is the protocol? A: Dissolve the HCl salt in THF/Water (1:1). Add 2.5 eq of LiOH at 0°C. Stir 2h. Acidify carefully to pH 4 with 1M HCl (do not go too low or you reform the salt). Extract with CHCl3 (the methoxy group allows organic extraction, unlike plain proline which stays in water).

References
  • Conformational Effects in Proline Catalysis

    • Raines, R. T., et al. (2005). Steric and Stereoelectronic Effects in the Formation of 4-Substituted Prolines. Journal of the American Chemical Society. Link

  • Mechanism of Proline Aldol Reactions

    • List, B., et al. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. Link

  • The Role of Water in Organocatalysis

    • Blackmond, D. G., et al. (2007). Water in Organocatalytic Reactions: Boon or Bane?. Angewandte Chemie International Edition. Link

  • 4-Methoxyproline Synthesis & Properties

    • Krow, G. R., et al. (2009). Synthesis of 4-Methoxyprolines. Journal of Organic Chemistry. Link

Sources

Optimization of reaction conditions for 4-methoxyproline catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization of 4-Methoxyproline (4-MOP) Organocatalysis

Ticket ID: #ORG-CAT-4MOP-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Introduction: The "Solubility-Reactivity" Paradox

Welcome to the technical support hub for 4-Methoxyproline (4-MOP) catalysts. If you are here, you likely transitioned from native L-Proline to 4-MOP to overcome the "solubility wall."

The Core Logic: Native L-Proline is notoriously insoluble in non-polar organic solvents (e.g., chloroform, toluene), forcing chemists to use high-polarity solvents like DMSO or DMF. While effective, these solvents can be difficult to remove and may trap water, eroding enantioselectivity (ee).

The 4-MOP Solution: By installing a methoxy group at the C4 position, we increase lipophilicity. This allows the catalyst to function in non-polar media where the tight ion-pair transition states (Zimmerman-Traxler models) are more rigid, theoretically yielding higher stereocontrol.

However, this shift introduces new variables. This guide addresses the specific instability and optimization vectors for 4-MOP systems.

Module 1: Solvent Selection & Solubility

User Issue: "I switched from Proline/DMSO to 4-MOP/Toluene, but my reaction rate plummeted."

Root Cause Analysis

While 4-MOP is more soluble than proline, it is not universally soluble. In strictly non-polar solvents (Toluene, Hexane), 4-MOP can still aggregate, preventing the formation of the active monomeric catalytic species. Furthermore, without a proton shuttle, the transition state energy increases.

Optimization Protocol

Do not rely on a single solvent. Use a Binary Solvent System to balance solubility with stereocontrol.

Solvent ClassRecommended SystemWhy?
Chlorinated CHCl₃ / Acetone (9:1)Gold Standard. CHCl₃ solubilizes the organic reactants; Acetone acts as both reactant (in aldol) and polarity modifier.
Aromatic Toluene / Water (Sat.)Toluene provides high ee; water (trace) breaks catalyst aggregates.
Ethereal THF / MeOH (95:5)Methanol assists in product release (hydrolysis of the iminium intermediate).
Visual Workflow: Solvent Decision Matrix

SolventOptimization Start Start: Select Solvent System Substrate Is Substrate Water Sensitive? Start->Substrate Yes Yes (Strictly Anhydrous) Substrate->Yes Hydrolyzable No No (Tolerates Moisture) Substrate->No Robust Chloroform Use CHCl3 (Anhydrous) Risk: Slow Turnover Yes->Chloroform TolueneWater Use Toluene + 2 eq. H2O (Biphasic System) No->TolueneWater AddAcid Add 10 mol% AcOH (Accelerates Enamine Formation) Chloroform->AddAcid If rate < 10% conversion HighEE Result: High ee, Good Rate TolueneWater->HighEE

Figure 1: Decision matrix for solvent selection based on substrate sensitivity. Note the critical role of additives in non-polar environments.

Module 2: The "Water Effect" (Critical Parameter)

User Issue: "My reaction stalls at 50% conversion, or I see racemic product."

The Mechanism

In enamine catalysis (e.g., Aldol condensation), the reaction cycle ends with the hydrolysis of the iminium intermediate to release the product and regenerate the 4-MOP catalyst.

  • Too Dry: The iminium intermediate does not hydrolyze. The catalyst gets "stuck" on the product.

  • Too Wet: Water disrupts the hydrogen-bonding network of the transition state, leading to non-selective background reactions (racemization).

Troubleshooting Protocol: Water Titration

If using anhydrous solvents (CHCl₃, DCM), you must artificially introduce the proton shuttle.

  • Standard: Add 2–5 equivalents of water relative to the catalyst (NOT the substrate).

    • Example: 1.0 mmol Aldehyde, 0.2 mmol 4-MOP

      
       Add 0.4–1.0 mmol H₂O (approx 7–18 µL).
      
  • Alternative: Use reagent-grade solvents without drying. The ambient water content (usually 0.05%) is often the "sweet spot" for 4-MOP.

Module 3: Stereocontrol & Temperature

User Issue: "I have high yield, but my enantiomeric excess (ee) is only 70%."

Causality

4-Methoxyproline derivatives, particularly the trans-4-methoxy-L-proline, rely on a specific ring pucker (C


-exo) to shield one face of the reaction. High temperatures increase the conformational flexibility of the ring, allowing "leakage" to the wrong enantiomer.
Optimization Table: Temperature vs. Loading
TemperatureCatalyst LoadingExpected OutcomeRecommendation
Room Temp (25°C) 10–20 mol%Fast rate, Moderate ee (70-80%)Good for initial screening.
0°C to -10°C 20 mol%Slower rate, High ee (90%+)Recommended starting point.
-20°C 30 mol%Very slow, Max ee (95-99%)Only for difficult substrates.

Pro-Tip: If you lower the temperature, you must increase catalyst loading to maintain turnover frequency (TOF).

Module 4: Catalyst Deactivation (Parasitic Pathways)

User Issue: "The reaction worked once, but I cannot recycle the catalyst."

The Diagnosis: Oxazolidinone Formation

Aldehydes can react irreversibly with the secondary amine of 4-MOP to form an oxazolidinone (parasitic dead-end), removing the catalyst from the cycle. This is more prevalent with electron-deficient aldehydes (e.g., p-nitrobenzaldehyde).

The Fix
  • Slow Addition: Add the aldehyde slowly (syringe pump) to the ketone/catalyst mixture. Keep the ketone in large excess.

  • Acid Co-catalyst: Add 10-20 mol% Acetic Acid or Benzoic Acid . This protonates the intermediate and shifts the equilibrium back toward the active iminium/enamine species.

Visual Workflow: The Parasitic Cycle

ParasiticCycle Catalyst 4-MOP Catalyst Active Active Enamine (Catalytic Cycle) Catalyst->Active + Ketone Parasitic Oxazolidinone (Dead End) Catalyst->Parasitic + Aldehyde (Fast) Aldehyde Aldehyde (R-CHO) Active->Catalyst Product Release Parasitic->Catalyst Acid Required

Figure 2: The competition between the productive catalytic cycle and the parasitic oxazolidinone formation. Acid additives help reverse the parasitic path.

Frequently Asked Questions (FAQ)

Q1: Can I use 4-Methoxyproline for intramolecular aldol reactions (Hajos-Parrish type)? A: Yes. In fact, 4-MOP often outperforms L-Proline in these cyclizations because the lipophilic substrate (triketone) dissolves better in the presence of the methoxy group. Use 10 mol% 4-MOP in DMF or Acetone at RT [1].

Q2: Does the cis or trans isomer matter? A: Absolutely. The trans-4-methoxy-L-proline mimics the natural trans-4-hydroxyproline, maintaining the necessary ring conformation for the Zimmerman-Traxler transition state. The cis isomer alters the ring pucker and may lead to lower ee or reversed selectivity depending on the reaction type [2].

Q3: My catalyst is a hydrochloride salt (H-Pro(OMe)-OH • HCl). Can I use it directly? A: No. You must neutralize the HCl to free the secondary amine.

  • Protocol: Add 1 equivalent of Triethylamine (TEA) or DIPEA to the reaction mixture. Alternatively, perform a basic workup on the catalyst prior to use.

References

  • List, B., Lerner, R. A., & Barbas III, C. F. (2000).[1] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. Link (Foundational mechanism applicable to 4-MOP).

  • Bellantoni, P., et al. (2005). Direct asymmetric aldol reactions catalyzed by (4R)-4-(beta-Naphthalenyl)methoxy-(S)-proline.[2] Chirality. Link (Demonstrates the efficacy of 4-alkoxy substitution for solubility and stereocontrol).

  • Martínez, A., et al. (2014).[3] Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes.[3] Synlett. Link (Optimization of solvent systems for proline derivatives).

  • Sakthivel, K., Notz, W., Bui, T., & Barbas III, C. F. (2001). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon-Carbon Bond-Forming Reactions. Journal of the American Chemical Society. Link (Detailed discussion on "water effect" and parasitic reactions).

Sources

Technical Support: Synthesis & Troubleshooting for (4R)-4-Methoxy-D-proline Methyl Ester HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (4R)-4-Methoxy-D-proline methyl ester HCl (CAS: 1628605-28-6) presents a unique stereochemical challenge. Unlike natural trans-4-hydroxy-L-proline (2S, 4R), this target possesses a (2R, 4R) configuration, placing the C2-carboxylate and C4-methoxy group in a cis relationship.

This guide addresses the three critical failure modes in this synthesis: C2-Epimerization ,


-Elimination , and Diketopiperazine (DKP) formation . The protocols below prioritize stereochemical integrity over raw yield, utilizing self-validating checkpoints to ensure the isolation of the correct diastereomer.

Part 1: Critical Impurity Profiling (Troubleshooting FAQs)

Category A: Stereochemical Integrity & NMR Anomalies

Q1: My 1H NMR shows a "split" or double set of signals for the


-proton (C2-H). Is this a rotamer or an impurity? 
Diagnosis:  While N-protected prolines (like Boc-Pro) often show rotamers due to restricted amide bond rotation, the hydrochloride salt should typically exhibit a sharp, single set of peaks in 

or

.
  • Root Cause: If you observe distinct splitting in the salt form, you likely have C2-Epimerization . The (2R, 4R) cis-isomer has partially converted to the thermodynamically more stable (2S, 4R) trans-isomer (L-series analog).

  • Mechanism: The

    
    -proton is acidic. Strong bases (e.g., NaH used in O-methylation) or prolonged exposure to basic aqueous workup can abstract this proton.
    
  • Validation: Compare the coupling constant (

    
    -value) of the C2-H.
    
    • cis-isomer (Target, 2R,4R): Larger

      
       coupling (typically ~8-10 Hz due to eclipsed/gauche interactions).
      
    • trans-isomer (Impurity, 2S,4R): Smaller

      
       coupling.
      
  • Corrective Action: Switch from NaH to Ag₂O (Silver Oxide) for the O-methylation step to avoid high basicity [1].

Q2: I observe a new olefinic peak at


 5.8-6.0 ppm. 
Diagnosis:  You have formed 3,4-dehydroproline  via elimination.
  • Root Cause:

    
    -Elimination of the C4-methoxy (or precursor hydroxy) group. This is common when heating in basic conditions or if the C4-oxygen is activated (e.g., mesylated) and then treated with base.
    
  • Prevention: Maintain reaction temperatures

    
     during alkylation. Avoid strong bases if the nitrogen is carbamate-protected (Boc/Cbz), as the electron-withdrawing group increases the acidity of the 
    
    
    
    -protons [2].
Category B: Salt Formation & Stability

Q3: The product is losing mass and forming a precipitate during storage. Diagnosis: Diketopiperazine (DKP) Formation .

  • Mechanism: Proline esters are uniquely susceptible to cyclization because the secondary amine is conformationally restricted, favoring the cis-peptide bond transition state required for DKP closure.[1] Two molecules of the methyl ester condense to form the cyclic dimer, releasing methanol.

  • Trigger: This occurs rapidly if the HCl salt contains traces of free base or if stored in a humid environment where hydrolysis/neutralization can occur locally.

  • Solution: Store strictly as the HCl salt at -20°C. During synthesis, avoid leaving the free base methyl ester in solution for extended periods; convert to the salt immediately after workup [3].

Part 2: Visualizing the Reaction Landscape

The following diagram maps the kinetic competition between the desired pathway and the thermodynamic traps (Epimerization/DKP).

SideReactions Figure 1: Reaction Pathway and Critical Control Points for (4R)-4-Methoxy-D-Proline Synthesis. Start Start: (2R,4R)-4-Hydroxy-D-Proline (or Precursor) OMethylation Step 1: O-Methylation (Ag2O / MeI) Start->OMethylation Protection/Alkylation Target_Int Intermediate: (2R,4R)-4-Methoxy-Pro-OH OMethylation->Target_Int Hydrolysis (if ester used) Elimination Impurity: 3,4-Dehydroproline (Elimination) OMethylation->Elimination High Temp / Strong Base Epimer Impurity: (2S,4R)-Isomer (C2-Epimerization) OMethylation->Epimer NaH / Basic Workup Esterification Step 2: Esterification (MeOH / SOCl2) Target_Int->Esterification FinalProduct Target Product: (4R)-4-Methoxy-D-Pro-OMe HCl Esterification->FinalProduct HCl (g) or SOCl2 DKP Impurity: Diketopiperazine (Cyclic Dimer) Esterification->DKP Free Base / Storage FinalProduct->DKP Neutralization

Part 3: Optimized Synthetic Protocol

This protocol is designed to minimize C2-epimerization by avoiding strong bases (NaH) and minimizing the lifetime of the free base ester.

Step 1: O-Methylation (The "Purdie" Variation)

Rationale: Silver oxide (


) acts as a mild base/activator, driving the reaction via silver-halide precipitation without generating a highly basic species that would abstract the 

-proton.
  • Setup: Dissolve N-Boc-(2R,4R)-4-hydroxy-D-proline methyl ester (1.0 eq) in anhydrous Acetonitrile (MeCN).

    • Note: DMF can be used but is harder to remove without aqueous washings that might induce hydrolysis.

  • Reagent Addition: Add Methyl Iodide (MeI) (5.0 eq) followed by Silver Oxide (

    
    )  (2.0 eq) in one portion.
    
  • Reaction: Stir vigorously at room temperature for 24–48 hours.

    • Control Point: Monitor by TLC.[2] Do not heat above 35°C. Heating promotes elimination to the pyrroline.

  • Workup: Filter through a Celite pad to remove silver salts. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Validation: Check Optical Rotation.[3] If

      
       deviates significantly from literature, check for epimerization.
      
Step 2: Deprotection & Esterification (One-Pot)

Rationale: Using thionyl chloride in methanol generates anhydrous HCl in situ, cleaving the Boc group and forming the methyl ester simultaneously, directly yielding the stable salt.

  • Preparation: Cool anhydrous Methanol (0.5 M concentration relative to substrate) to 0°C.

  • Activation: Dropwise add Thionyl Chloride (

    
    )  (3.0 eq). Stir for 10 minutes to generate HCl/MeOH.
    
  • Addition: Add the N-Boc-4-methoxy intermediate (dissolved in minimal MeOH) to the reaction.

  • Reflux: Warm to room temperature, then heat to mild reflux (60°C) for 2–4 hours.

    • Critical Warning: Do not over-reflux. Prolonged heat can degrade the methoxy ether linkage.

  • Isolation:

    • Cool to room temperature.[3][4][5][6]

    • Concentrate in vacuo to a sticky residue.

    • Trituration (Crucial): Add cold Diethyl Ether (

      
      )  or MTBE . Triturate vigorously to induce crystallization of the HCl salt.
      
    • Filter the white solid under Nitrogen.

  • Storage: Store immediately at -20°C in a desiccator.

Part 4: Quantitative Data & Specifications

ParameterSpecification (Target)Common DeviationsTroubleshooting
Appearance White to off-white crystalline solidYellow oil / gumOil indicates impurities or residual solvent. Triturate with

.
Purity (HPLC) > 95.0%Peak splittingCheck for diastereomers (Epimers). Use Chiral HPLC if necessary.
Mass Spec (ESI) [M+H]+ = 160.1 (Free base)[M+H]+ = 128 (Elimination)Elimination product (M-32). Reduce reaction temp.
Water Content < 1.0% (KF)> 2%High water content leads to ester hydrolysis. Dry under high vacuum over

.
Stereochemistry (2R, 4R) cis(2S, 4R) transConfirmed by NOE (Nuclear Overhauser Effect) between C2-H and C4-H.
Self-Validating System: The NOE Check

To confirm you have the correct (2R, 4R) isomer:

  • Run a 1D-NOESY NMR experiment.

  • Irradiate the C2-H signal.

  • Expected Result: You should see a strong enhancement of the C4-H signal (and the O-Me signal).

  • Reasoning: In the (2R, 4R) cis configuration, C2-H and C4-H are on the same face of the ring, close in space. In the (2S, 4R) trans isomer, they are on opposite faces, and the NOE signal will be weak or absent.

References

  • Purdie Methylation Strategy

    • Irvine, J. C., & Purdie, T. (1903). The methylation of sugars. Journal of the Chemical Society, Transactions.
    • Modern adaptation: BenchChem. (2025).[1][4] Technical Support Center: Diketopiperazine (DKP) Formation in Proline Derivative Synthesis. Link

  • Elimination Side Reactions

    • Advanced ChemBlocks Inc. (2025).[7] (4R)-4-Methoxy-D-proline methyl ester hydrochloride Product Data. Link

  • Diketopiperazine Formation

    • Gomes, P., et al. (2019). Investigation of the formation mechanism of proline-containing cyclic dipeptide. Bioscience, Biotechnology, and Biochemistry.[8] Link

    • Steinauer, R., et al. (2000).
  • Stereochemical Separation

    • Bellon, G., et al. (1984). Separation and evaluation of the cis and trans isomers of hydroxyprolines. Analytical Biochemistry. Link

Sources

Stability and degradation of (4R)-4-Methoxy-D-proline methyl ester HCl under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Stability of (4R)-4-Methoxy-D-proline Methyl Ester HCl

Executive Summary: The Stability Paradox

(4R)-4-Methoxy-D-proline methyl ester HCl is a specialized building block used to introduce conformational constraints and alter solubility profiles in peptide backbones. Users often encounter issues not because the compound is inherently "bad," but because they treat it like a standard alanine or glycine derivative.

The Golden Rule: This compound exists in two distinct states with opposing stability profiles.

  • State A: The HCl Salt (Solid). Highly stable, provided it is kept dry.

  • State B: The Free Base (Solution). Highly reactive and thermodynamically unstable. Once the HCl is neutralized, the clock starts ticking toward two primary degradation pathways: Diketopiperazine (DKP) formation and Epimerization .

Critical Stability & Degradation Pathways

The following diagram illustrates the "Danger Zone" that occurs immediately upon neutralization.

degradation_pathways Salt (4R)-4-Methoxy-D-Pro-OMe • HCl (Stable Storage Form) FreeBase Free Amine Species (Reactive Intermediate) Salt->FreeBase Neutralization (Base added) DKP Diketopiperazine (DKP) (Irreversible Cyclization) FreeBase->DKP Slow Coupling / Penultimate Proline Epimer (4S)-Epimer (Racemization) FreeBase->Epimer Excess Base / High Temp Hydrolysis Free Acid (Saponification) FreeBase->Hydrolysis Aqueous Base

Figure 1: Degradation landscape upon neutralization. The primary risks are cyclization (DKP) and loss of chiral integrity.

Detailed Mechanism Analysis

A. Diketopiperazine (DKP) Formation (The "Mass -32" Problem)

  • The Issue: Proline derivatives are conformationally predisposed to form turns. If (4R)-4-Methoxy-D-Pro-OMe is the N-terminal residue of a dipeptide (e.g., H-D-Pro(4-OMe)-AA-OH), the free amine can attack the ester carbonyl of the adjacent amino acid.

  • Trigger: This occurs if the free amine is left uncoupled for >30 minutes in neutral/basic solution.

  • Result: You will observe a byproduct with a mass corresponding to [M - 32] (loss of methanol) or [M - Alkyl] depending on the ester.

B. Epimerization (The "Split Peak" Problem)

  • The Issue: The C-alpha proton of proline esters is acidic (pKa ~21).[1] The 4-methoxy group (electron-withdrawing via induction) slightly increases this acidity compared to native proline.

  • Trigger: Presence of tertiary amines (TEA, DIPEA) without rapid acylation.

  • Result: Conversion of the (4R, 2R) isomer to the (4R, 2S) isomer. This results in diastereomers that are often difficult to separate by standard preparative HPLC.

Module: Reaction Optimization & Handling

Storage Protocol
  • Condition: Store at -20°C.

  • Hygroscopicity: The HCl salt is hygroscopic.

    • Critical Step: Allow the vial to warm to room temperature before opening . Opening a cold vial condenses atmospheric moisture onto the solid, forming a "goo" that accelerates hydrolysis.

Reaction Conditions: The "Safe Zone"
ParameterRecommendationScientific Rationale
Base Selection DIPEA or TMP (2,4,6-Collidine)Avoid Triethylamine (TEA). DIPEA is sterically hindered, reducing the rate of alpha-proton abstraction (epimerization) while still neutralizing the HCl salt [1].
Neutralization In-Situ onlyNever perform a separate free-basing workup (e.g., bicarbonate wash) unless immediately using. Isolate the free base only if absolutely necessary and use within 15 mins.
Coupling Reagents COMU or HATU Fast activation is required to "capture" the amine before it can cyclize into a DKP. Avoid slow carbodiimides (DIC/EDC) without additives like Oxyma [2].
Solvent DMF or NMP DCM can be used, but polar aprotic solvents generally favor the trans conformation required for rapid coupling.

Troubleshooting Guide (FAQ Style)

Q1: I see a double peak in my LC-MS after coupling this building block. Is my starting material impure?

  • Diagnosis: Likely Epimerization during the reaction, not impure starting material.

  • Root Cause: The mixture of the proline ester HCl and base (DIPEA) was likely left stirring too long before the activated carboxylic acid was added.

  • Solution: Adopt a "Pre-activation" protocol. Activate your incoming amino acid (with HATU/DIPEA) separately for 2 minutes, then add this mixture to the vessel containing the Proline ester HCl and the requisite equivalents of base. This ensures the free amine reacts immediately upon formation.

Q2: My yield is very low, and I see a major impurity with Mass [M-32].

  • Diagnosis: DKP Formation .[2][3]

  • Root Cause: Slow coupling kinetics.[4] If the coupling takes hours, the free amine of the proline ester has time to attack its own ester or the preceding amide bond.

  • Solution:

    • Switch to HATU/HOAt or COMU/Oxyma for faster coupling.

    • Use a slight excess of the activated acid (1.2 - 1.5 eq).

    • Increase concentration to drive the intermolecular coupling over the intramolecular cyclization.

Q3: Can I hydrolyze the methyl ester to the free acid using LiOH?

  • Diagnosis: Yes, but proceed with caution.

  • Root Cause: Methyl esters hydrolyze rapidly, but prolonged exposure to high pH LiOH causes epimerization.

  • Solution: Use LiOH (1.1 eq) in THF/Water at 0°C . Monitor by TLC/LCMS every 15 minutes. Quench with dilute HCl immediately upon consumption of starting material. Do not let it stir overnight.

Recommended Workflow: "In-Situ" Neutralization

This workflow minimizes the lifespan of the reactive free base species.[3]

workflow Step1 Step 1: Dissolve Acid Component (Incoming Amino Acid) Step2 Step 2: Add Coupling Reagent (HATU/COMU) + Base (1 eq) Step1->Step2 Step3 Step 3: Pre-activate (Wait 1-2 mins) Step2->Step3 Step4 Step 4: Add Proline Ester HCl Salt (Solid addition preferred) Step3->Step4 Step5 Step 5: Add Final Base Portion (Neutralize HCl salt) Step4->Step5 Step6 Coupling Reaction (Monitor: Complete < 1 hr) Step5->Step6

Figure 2: Optimized "In-Situ" coupling protocol to prevent degradation.

References

  • Bachem. (2024).[5] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • BenchChem. (2025).[3][4] Technical Support Center: Preventing Racemization of Proline During Peptide Synthesis. BenchChem Technical Support.[4] Link

  • Gante, J. (1989). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
  • Williams, G., et al. (2003). Formation and stability of the enolates of N-protonated proline methyl ester... Biochemistry.[2][3] Link

Sources

Technical Support Center: Purification Strategies for Products of Proline Ester Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for proline ester-catalyzed reactions. As researchers, scientists, and drug development professionals, we understand that the success of a synthesis is not only defined by the reaction's yield but also by the purity of the final product. Proline and its derivatives are powerful organocatalysts, enabling a wide range of elegant and stereoselective transformations.[1][2][3] However, the very properties that make them effective catalysts—their amine and carboxylic acid functionalities—can introduce unique challenges during product purification.

This guide is designed to provide you with practical, field-proven insights to navigate these challenges. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategies.

Frequently Asked Questions (FAQs)

Q1: What is the most common difficulty when purifying products from a reaction catalyzed by a proline ester?

The primary challenge is the efficient removal of the proline ester catalyst from the reaction mixture. Since the catalyst is an amino acid ester, it possesses both a basic secondary amine and polarity that can cause it to co-elute with many organic products during standard silica gel chromatography.

Q2: My product, which contains a basic nitrogen, is streaking severely on my silica gel TLC plate and column. What is happening?

This is a classic sign of a strong acid-base interaction between your basic (amine-containing) product and the acidic silanol (Si-OH) groups on the surface of the silica gel.[4][5] This interaction leads to poor peak shape, reduced separation efficiency, and potential product degradation on the column.

Q3: Can I simply use an aqueous wash to remove the proline ester catalyst?

While a simple water wash can remove some of the catalyst, it is often insufficient for complete removal, especially if the catalyst has significant organic character (e.g., modified proline derivatives). A more robust acid-base extraction is typically required to protonate the catalyst's amine, rendering it highly water-soluble as a salt.

Q4: Is it possible that my product is degrading on the silica column?

Yes, acid-sensitive functional groups on your product can be degraded by the acidic nature of standard silica gel. This can lead to lower-than-expected yields and the appearance of new, unexpected spots on your TLC analysis post-column.

Troubleshooting Guide: From Reaction Work-up to Pure Product

This section addresses specific problems you may encounter during the purification process. Each entry details the symptoms, underlying causes, and actionable solutions.

Problem 1: Persistent Catalyst Contamination in the Final Product
  • Symptom: You observe signals corresponding to the proline ester catalyst in the ¹H NMR or mass spectrum of your purified product.

  • Root Cause: The catalyst has similar polarity and solubility to your target compound, leading to incomplete separation through extraction or chromatography.

  • Strategic Solutions:

    • Acid-Base Liquid-Liquid Extraction: This is the most powerful first-line strategy. By manipulating the pH of the aqueous phase, you can selectively shuttle the basic catalyst between the organic and aqueous layers.

      • Rationale: Proline esters are basic due to the secondary amine. Treating the organic layer with a dilute acid (e.g., 1M HCl) will protonate the catalyst, forming a water-soluble ammonium salt that partitions into the aqueous phase. Your product, if it is not basic, will remain in the organic layer. If your product is also basic, this method will extract both, and a different strategy is needed.

      • Protocol: See Detailed Protocol 1: Acid-Base Extraction Workflow .

    • Chromatography with a Competing Base: If extraction is not feasible or is incomplete, modify your chromatography mobile phase.

      • Rationale: Adding a small amount of a competing base, such as triethylamine (TEA) or ammonia, to the eluent "neutralizes" the acidic sites on the silica gel.[4][5] This prevents the strong binding of your basic product and the catalyst, resulting in sharper peaks and improved separation.

      • Implementation: Add 0.5-1% triethylamine (v/v) to your hexane/ethyl acetate or DCM/methanol mobile phase. Ensure the column is equilibrated with this modified eluent before loading your sample.

    • Utilize Amine-Functionalized Silica: For particularly challenging separations of basic compounds, a specialized stationary phase is highly effective.

      • Rationale: Amine-functionalized silica columns have a bonded layer that masks the acidic silanols, providing a more inert surface that separates compounds based on polarity without the confounding acid-base interactions.[5][6] This often eliminates the need for mobile phase additives.[6]

Problem 2: Poor Separation and Peak Tailing in Column Chromatography
  • Symptom: Your product elutes from the silica gel column as a broad, tailing band, resulting in many mixed fractions and poor recovery of pure material.

  • Root Cause: As described in FAQ #2, this is due to strong, non-ideal interactions between basic analytes and the acidic stationary phase.[4][5]

  • Strategic Solutions:

    • Decision Workflow: The flowchart below provides a logical sequence for troubleshooting this common issue.

    Caption: Decision workflow for troubleshooting poor chromatographic separation.

Problem 3: Low Product Yield Attributed to Decomposition
  • Symptom: You isolate significantly less product than expected after chromatography, and TLC analysis of crude vs. purified material shows the appearance of new decomposition products.

  • Root Cause: Your target molecule contains functional groups that are sensitive to the acidic environment of silica gel or the pH extremes of an extraction.

  • Strategic Solutions:

    • Use a Milder Stationary Phase: If acid sensitivity is suspected, switch from silica gel to a more neutral adsorbent.

      • Options: Neutral alumina or Florisil are excellent alternatives for purifying acid-sensitive compounds. Perform a TLC analysis on these stationary phases first to develop an appropriate solvent system.

    • Buffer-Assisted Extraction: Avoid harsh pH swings during liquid-liquid extraction by using buffer solutions.

      • Rationale: Instead of using strong acids (1M HCl) or bases (1M NaOH), employ buffers (e.g., pH 4 acetate buffer, pH 10 carbonate buffer) to gently adjust the aqueous pH.[7] This allows for the protonation/deprotonation of the catalyst while minimizing the risk of hydrolyzing sensitive functional groups on your product.[7]

    • Employ Protecting Groups: If a problematic functional group (e.g., a basic amine) is complicating purification, temporarily mask it.

      • Rationale: Converting a basic amine to a non-basic carbamate (e.g., Boc or Cbz) drastically changes its properties.[8] The protected compound is typically less polar, non-basic, and behaves predictably on silica gel. After purification, the protecting group is removed under specific conditions.[8][9] This strategy adds steps but can salvage an otherwise difficult purification.

Data Summary Table: Purification Strategy Selection

Problem Product Property Catalyst Property Recommended Primary Strategy Recommended Secondary Strategy
Catalyst ContaminationNeutralBasic (Proline Ester)Acid-Base Extraction (Protocol 1)Chromatography with Amine-Silica
Catalyst ContaminationBasicBasic (Proline Ester)Chromatography with TEA-modified eluentProtecting Group Strategy
Poor ChromatographyBasicBasic (Proline Ester)Chromatography with TEA-modified eluentUse of Amine-Functionalized Silica[6]
Product DecompositionAcid-SensitiveBasic (Proline Ester)Chromatography on Neutral Alumina/FlorisilBuffer-Assisted Extraction[7]

Detailed Experimental Protocols

Protocol 1: Step-by-Step Acid-Base Extraction Workflow

This protocol is designed to remove a basic proline ester catalyst from a neutral product.

  • Initial Quench: After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of NaHCO₃ to neutralize any acid additives and protonated intermediates.

  • Solvent Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM) three times. Combine the organic layers.

  • Acidic Wash (Catalyst Removal): Wash the combined organic layer twice with 1M HCl. The basic proline ester catalyst will be protonated and move into the aqueous (acidic) layer.

    • Self-Validation: Test a sample of the organic layer by TLC after this step. The spot corresponding to the catalyst should be significantly diminished or absent.

  • Neutralization Wash: Wash the organic layer with saturated aqueous NaHCO₃ to remove any residual HCl.

  • Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove bulk water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of the catalyst.

Caption: General purification workflow for products of proline ester catalysis.

References

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. (2023-02-10). [Link]

  • Trichloroacetic acid fueled practical amine purifications. National Institutes of Health (NIH). (2022-02-24). [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. [Link]

  • Is there an easy way to purify organic amines? Biotage. (2023-01-19). [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. [Link]

  • The preparation method of proline esters hydrochlorate.
  • L-Proline Esterification. Sciencemadness Discussion Board. (2007-08-21). [Link]

  • Heterogeneous organocatalysis: the proline case. National Institutes of Health (NIH). [Link]

  • How do I get the maximum yield of a Fischer esterification reaction of proline with methanol in HCl or H2SO4? ResearchGate. (2014-05-26). [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • Protecting Groups. University of Bath. [Link]

  • Design of Polyproline-Based Catalysts for Ester Hydrolysis. ACS Omega. (2017-09-07). [Link]

  • Chiral Proline Based Reactions. Chemistry LibreTexts. (2021-03-16). [Link]

  • Process method for crystallization purification of proline.
  • N-Amino-l-Proline Methyl Ester from an Australian Fish Gut-Derived Fungus: Challenging the Distinction between Natural Product and Artifact. MDPI. [Link]

  • Proline organocatalysis. Wikipedia. [Link]

  • troubleshooting proline catalyzed methylation/hydroxylation. Reddit. (2023-10-11). [Link]

  • Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Hilaris Publishing. [Link]

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Technical Support Center: Impact of Solvent Choice on Proline-Catalyzed Stereoselectivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for proline-catalyzed stereoselective reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. The following question-and-answer guide provides in-depth technical insights and practical advice to address common challenges related to solvent effects in these powerful organocatalytic transformations.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for the stereochemical outcome of my proline-catalyzed reaction?

A1: Solvent choice is paramount because it directly influences the stability of key intermediates and transition states within the catalytic cycle.[1][2][3] Proline catalysis proceeds via an enamine mechanism, and the solvent can impact several crucial steps:

  • Enamine Formation: The equilibrium between the carbonyl compound, proline, and the resulting enamine is solvent-dependent. Polar aprotic solvents can promote the formation of the nucleophilic enamine intermediate.[4][5]

  • Transition State Stabilization: The stereochemistry of the product is determined at the C-C bond-forming step. The solvent interacts with the transition state assembly, which involves the enamine, the electrophile, and the proline catalyst. Hydrogen bonding and dipolar interactions with the solvent can favor one diastereomeric transition state over another, thus dictating the stereochemical outcome.[6]

  • Catalyst Conformation and Solubility: Proline's solubility varies significantly with the solvent. Poor solubility can lead to low catalyst availability and inconsistent results.[7] Furthermore, the solvent can influence the conformational equilibrium of the proline catalyst itself, affecting its catalytic activity and selectivity.

  • Proton Transfer: Solvents, particularly protic ones, can mediate the intramolecular proton transfer from the carboxylic acid of proline to the forming alkoxide, which is crucial for stabilizing the transition state.[8][9]

Q2: I'm observing low enantioselectivity in my proline-catalyzed aldol reaction. Could the solvent be the culprit, and what should I try?

A2: Yes, suboptimal solvent choice is a very common reason for poor enantioselectivity. Here’s a systematic approach to troubleshooting:

  • Evaluate Solvent Polarity: Highly polar aprotic solvents like DMSO, DMF, and acetonitrile are often good starting points as they generally favor the desired enamine pathway and can lead to high stereocontrol.[10][11] Conversely, nonpolar solvents may not effectively stabilize the charged intermediates, leading to lower selectivity.

  • Consider Solvent Mixtures: Sometimes, a single solvent doesn't provide the optimal balance of properties. For instance, adding chloroform (CHCl₃) to a DMSO/acetone system has been shown to accelerate the reaction, minimize side reactions, and improve the enantiomeric ratio (er).[1][2]

  • The Role of Protic Solvents: Protic solvents like methanol can sometimes lead to poor stereocontrol.[10] However, carefully controlled amounts of water can be beneficial. While excess water can be detrimental, small amounts can sometimes increase reaction rates and yields by suppressing the formation of off-cycle catalyst deactivation species like oxazolidinones.[12][13][14] Water/methanol mixtures have also been reported as effective media for certain intermolecular aldol reactions.[10][15]

  • Running Reactions Neat: In some cases, particularly with ketone donors, running the reaction "neat" (using the ketone as the solvent) can provide excellent results, although this may not always be practical.[1][2]

Here is a decision-making workflow for solvent screening:

Caption: Troubleshooting workflow for low enantioselectivity.

Q3: My reaction is very slow. Can changing the solvent improve the reaction rate without compromising stereoselectivity?

A3: Absolutely. The solvent can significantly impact the reaction kinetics.

  • Solubility of the Catalyst: L-proline's limited solubility in many organic solvents can be a rate-limiting factor.[16] Highly polar solvents like DMSO often enhance solubility and, consequently, the reaction rate.

  • Stabilization of Intermediates: Solvents that effectively stabilize the enamine and iminium ion intermediates can lower the activation energy of the C-C bond-forming step, thus accelerating the reaction.

  • Water as an Additive: As mentioned, controlled amounts of water can sometimes accelerate proline-catalyzed reactions.[13] This is thought to be due to the suppression of off-cycle reservoirs of the catalyst, such as oxazolidinones, making more of the active catalyst available.[12] However, it's a delicate balance, as excess water can inhibit the reaction.[8][13]

Q4: I'm working with a modified proline catalyst (e.g., a diarylprolinol silyl ether). Do the same solvent considerations apply?

A4: While the fundamental principles remain the same, modified proline catalysts, such as Hayashi-Jørgensen catalysts, often exhibit different solvent preferences.[17]

  • Enhanced Solubility: These catalysts are generally more soluble in a wider range of organic solvents compared to L-proline, including less polar ones.[16][17] This provides greater flexibility in solvent choice.

  • Steric Effects: The bulky substituents on these catalysts can create a specific microenvironment around the active site. The choice of solvent can influence the conformation of these bulky groups, which in turn affects stereoselectivity.

  • Heterogeneous Catalysts: If you are using a proline catalyst supported on a solid phase (e.g., silica, polymer), the solvent's ability to swell the support and facilitate diffusion of reactants to the active sites becomes critical.[11] In such cases, the interactions between the solvent, the support material, and the catalyst all play a role.

Troubleshooting Guide

Problem Potential Solvent-Related Cause Recommended Troubleshooting Steps
Low Enantioselectivity Suboptimal stabilization of the stereodetermining transition state.1. Screen a range of polar aprotic solvents (e.g., DMSO, DMF, NMP, CH₃CN). 2. Evaluate solvent mixtures (e.g., Acetone/CHCl₃, DMSO/CHCl₃).[18] 3. Add a controlled amount of water (e.g., 1-10 equivalents) to aprotic solvents.[13]
Low Diastereoselectivity The solvent may not be effectively differentiating between the syn and anti transition states.1. Varying the solvent can sometimes invert or improve diastereoselectivity.[2] 2. For aldol reactions, consider running the reaction neat in the ketone donor.[1][2]
Slow or No Reaction Poor solubility of the proline catalyst. Off-cycle catalyst deactivation.1. Switch to a more polar solvent like DMSO to improve catalyst solubility. 2. Add a small amount of water to disrupt catalyst deactivation pathways (e.g., oxazolidinone formation).[12]
Formation of Side Products (e.g., Dehydration) The solvent may promote elimination pathways.1. The addition of CHCl₃ to DMSO/acetone has been shown to minimize elimination.[2] 2. Lowering the reaction temperature can also help.
Inconsistent Results Trace amounts of water in "anhydrous" solvents. Solvent purity.1. Use freshly distilled or high-purity anhydrous solvents. 2. If investigating the effect of water, add a precisely measured amount to ensure reproducibility.

Experimental Protocols

General Procedure for Solvent Screening in a Proline-Catalyzed Aldol Reaction

This protocol provides a framework for systematically evaluating the effect of different solvents on a model aldol reaction.

Materials:

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., cyclohexanone)

  • (S)-Proline

  • A selection of anhydrous solvents (e.g., DMSO, DMF, CH₃CN, THF, CH₂Cl₂, Toluene)

  • Reaction vials with stir bars

  • Standard laboratory glassware and equipment for workup and analysis (TLC, column chromatography, chiral HPLC or GC)

Procedure:

  • To a series of clean, dry reaction vials, add (S)-proline (e.g., 0.1 mmol, 20 mol%).

  • To each vial, add a different anhydrous solvent (e.g., 1.0 mL).

  • Add the ketone (e.g., 1.0 mmol, 2 equivalents) to each vial.

  • Add the aldehyde (e.g., 0.5 mmol, 1 equivalent) to each vial to initiate the reaction.

  • Stir the reactions at a constant temperature (e.g., room temperature).

  • Monitor the progress of each reaction by TLC.

  • Upon completion (or after a fixed time point, e.g., 24 hours), quench the reactions by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC or GC) for each solvent.

The catalytic cycle for the proline-catalyzed aldol reaction is depicted below, highlighting the key intermediates influenced by the solvent.

Proline_Catalytic_Cycle cluster_cycle Catalytic Cycle Proline Proline Water_out H2O Proline->Water_out Iminium Iminium Ion Proline->Iminium + Ketone - H2O Ketone Ketone Ketone->Proline Aldehyde Aldehyde Enamine Enamine (Nucleophile) Aldehyde->Enamine Product Aldol Product Water_in H2O Hydrolysis Hydrolysis Water_in->Hydrolysis Iminium->Enamine - H+ CC_Bond C-C Bond Formation (Stereodetermining Step) Enamine->CC_Bond + Aldehyde CC_Bond->Hydrolysis Hydrolysis->Proline + H2O Hydrolysis->Product

Caption: Proline-catalyzed aldol reaction cycle.

References

  • Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. The Journal of Organic Chemistry. [Link]

  • Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. The Journal of Organic Chemistry. [Link]

  • Clarification of the Role of Water in Proline-Mediated Aldol Reactions. ACS Publications. [Link]

  • Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. Royal Society of Chemistry. [Link]

  • Mechanisms and reactivity differences of proline-mediated catalysis in water and organic solvents. RSC Publishing. [Link]

  • Decoding the impact of solvents in altering the conversion rates and stereoselectivity in proline-catalyzed asymmetric aldol reaction. ResearchGate. [Link]

  • Clarification of the Role of Water in Proline-Mediated Aldol Reactions. ResearchGate. [Link]

  • Clarification of the Role of Water in Proline-Mediated Aldol Reactions. AWS. [Link]

  • Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. ACS Publications. [Link]

  • Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes. Organic Chemistry Portal. [Link]

  • Unraveling the role of water in the stereoselective step of aqueous proline-catalyzed aldol reactions. Semantic Scholar. [Link]

  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]

  • Solvent-Induced Reversal of Activities between Two Closely Related Heterogeneous Catalysts in the Aldol Reaction. ACS Publications. [Link]

  • Heterogeneous organocatalysis: the proline case. RSC Advances. [Link]

  • Asymmetric Synthesis and Catalytic Activity of 3-Methyl-β-proline in Enantioselective anti-Mannich-type Reactions. ACS Publications. [Link]

  • (a) Solvent effects on the outcome of proline catalyzed aldol reactions... ResearchGate. [Link]

  • Bond Energies of Enamines. NIH. [Link]

  • Hayashi-Jørgensen Catalyst. Chem-Station. [Link]

  • Bond Energies of Enamines. ACS Omega. [Link]

  • New mechanistic studies on the proline-catalyzed aldol reaction. PNAS. [Link]

  • PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois Urbana-Champaign. [Link]

  • Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. MDPI. [Link]

  • ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. LOCKSS. [Link]

  • NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Publications. [Link]

  • Solid supported Hayashi–Jørgensen catalyst as an efficient and recyclable organocatalyst for asymmetric Michael addition reactions. ResearchGate. [Link]

  • Enamine/Dienamine and Brønsted Acid Catalysis: Elusive Intermediates, Reaction Mechanisms, and Stereoinduction Mode. ACS Publications. [Link]

  • The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society. [Link]

  • Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. NIH. [Link]

  • Jørgensen–Hayashi catalysts supported on poly(ethylene glycol)s as highly efficient and reusable organocatalysts for the enamine-catalyzed asymmetric Michael reaction. RSC Publishing. [Link]

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Technical Support Center: Catalyst Loading Optimization for (4R)-4-Methoxy-D-proline methyl ester HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and catalytic applications of (4R)-4-Methoxy-D-proline methyl ester HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The aim is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during your experiments. Each problem is presented in a question-and-answer format, offering detailed, step-by-step solutions and the underlying scientific principles.

Issue 1: Low Reaction Yield

Question: My reaction yield for the synthesis of a derivative using (4R)-4-Methoxy-D-proline methyl ester HCl as a precursor is consistently low. What are the potential causes and how can I improve it?

Answer: Low reaction yield is a common challenge that can stem from several factors. Let's break down the potential causes and solutions systematically.

1. Sub-optimal Catalyst Loading: The amount of catalyst used is critical. Too little may result in an incomplete reaction, while too much can sometimes lead to side reactions or product inhibition.[1][2]

  • Experimental Protocol for Catalyst Loading Optimization:

    • Set up a series of parallel reactions with varying catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%, 10 mol%).

    • Ensure all other reaction parameters (temperature, concentration, solvent, reaction time) are kept constant.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).

    • Quench the reactions at the same time point and analyze the yield of the desired product.

    • Plot the yield against catalyst loading to identify the optimal range.

Table 1: Example of Catalyst Loading Optimization Data

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)
10.52435
21.02468
32.02485
45.02486
510.02482

From this hypothetical data, a catalyst loading of 2-5 mol% appears to be optimal.

2. Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction. This can be due to impurities in the starting materials or solvent, or instability of the catalyst under the reaction conditions.

  • Troubleshooting Steps:

    • Purify Starting Materials: Ensure your (4R)-4-Methoxy-D-proline methyl ester HCl and other reagents are of high purity. Impurities can act as catalyst poisons.

    • Use Anhydrous Solvents: Water can interfere with many catalytic reactions, particularly those involving organometallic or acid-sensitive catalysts.[3]

    • Inert Atmosphere: If your catalyst is sensitive to oxygen, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

3. Inefficient Reaction Conditions: Temperature, solvent, and concentration play a significant role in reaction kinetics and equilibrium.

  • Recommendations:

    • Temperature Screening: Run the reaction at different temperatures (e.g., room temperature, 40 °C, 60 °C) to find the optimal balance between reaction rate and selectivity.

    • Solvent Screening: The choice of solvent can dramatically impact catalyst solubility, substrate solvation, and the overall reaction pathway. Screen a range of solvents with varying polarities.

    • Concentration Effects: Very dilute conditions may slow down the reaction, while highly concentrated conditions could lead to side reactions or solubility issues.

Issue 2: Poor Stereoselectivity

Question: I am performing an asymmetric synthesis and the stereoselectivity (enantiomeric or diastereomeric excess) is poor. How can I improve this?

Answer: Achieving high stereoselectivity is often a nuanced challenge. The stereochemical outcome is dictated by the subtle energetic differences in the transition states leading to the different stereoisomers.

1. Catalyst Choice and Loading: The chiral catalyst is the primary driver of stereoselectivity. The structure of the catalyst and its interaction with the substrate are paramount.

  • Key Considerations:

    • Catalyst Structure: L-proline and its derivatives are widely used as organocatalysts.[4][5] The rigid structure of the proline ring helps to create a well-defined chiral environment.[5]

    • Catalyst Loading: In some cases, catalyst loading can influence enantioselectivity.[6] It's worth investigating if varying the catalyst amount has an impact.

    • Additives/Co-catalysts: The addition of a co-catalyst or an additive can sometimes enhance stereoselectivity by forming a more effective catalytic species.[4]

2. Reaction Temperature: Lowering the reaction temperature often leads to higher stereoselectivity. This is because the energetic difference between the diastereomeric transition states becomes more significant relative to the thermal energy (kT) available to the system.

  • Experimental Approach:

    • Perform the reaction at a series of decreasing temperatures (e.g., 25 °C, 0 °C, -20 °C, -78 °C).

    • Be aware that lower temperatures will also decrease the reaction rate, so longer reaction times may be necessary.

3. Solvent Effects: The solvent can influence the conformation of the catalyst and the transition state assembly, thereby affecting stereoselectivity.

  • Solvent Screening: Test a range of solvents. Non-polar solvents may enhance the non-covalent interactions that are often crucial for stereochemical control.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my final product from the reaction mixture. The catalyst and byproducts are difficult to remove.

Answer: Purification is a critical step that can be simplified with careful planning of the reaction and workup procedure.

1. Catalyst Removal: The method for catalyst removal will depend on the nature of the catalyst used.

  • Strategies for Catalyst Removal:

    • Aqueous Extraction: If the catalyst is water-soluble (like many proline derivatives), it can often be removed by an aqueous wash during the workup.

    • Silica Gel Chromatography: This is a standard method for purifying organic compounds. Choosing the right solvent system is key to achieving good separation.

    • Catalyst Immobilization: For larger-scale synthesis, consider using a catalyst immobilized on a solid support.[3] This allows for easy removal of the catalyst by simple filtration.[7]

2. Byproduct Formation: Minimizing byproduct formation during the reaction is the best strategy.

  • Optimization:

    • Revisit the reaction conditions (temperature, concentration, reaction time) to find a sweet spot that maximizes the formation of the desired product while minimizing side reactions.

    • Careful monitoring of the reaction by TLC or LC-MS can help to determine the optimal time to quench the reaction before significant byproduct formation occurs.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions about working with (4R)-4-Methoxy-D-proline methyl ester HCl and related catalytic systems.

Q1: What types of catalysts are typically used in reactions involving proline derivatives like (4R)-4-Methoxy-D-proline methyl ester HCl?

A1: Proline and its derivatives are themselves powerful organocatalysts, particularly for reactions like aldol and Mannich reactions.[3][8] They operate through the formation of enamine or iminium ion intermediates.[9][10] For other transformations, such as hydrogenations or cross-coupling reactions, metal-based catalysts (e.g., Palladium, Rhodium, Ruthenium, Copper, Nickel) are commonly employed, often with chiral ligands to induce stereoselectivity.[7][11]

Q2: How does the methoxy group at the 4-position of the proline ring influence its catalytic activity?

A2: The substituent at the 4-position of the proline ring can have a significant impact on the catalyst's properties through both steric and electronic effects.[12][13][14] An electron-withdrawing group like a methoxy group can influence the pucker of the pyrrolidine ring, which in turn affects the orientation of the catalytic groups and the overall stereochemical outcome of the reaction.[12]

Q3: What is the role of the HCl salt in (4R)-4-Methoxy-D-proline methyl ester HCl?

A3: The hydrochloride salt improves the stability and handling of the amino acid ester. In a reaction, the free amine can be generated in situ by the addition of a base. The choice of base and the stoichiometry are important considerations for the specific reaction being performed.

Q4: Can I use (4R)-4-Methoxy-D-proline methyl ester HCl directly as a catalyst?

A4: Yes, in many cases, proline esters can act as pre-catalysts. The active catalytic species is often the corresponding free amino acid, which can be generated under the reaction conditions. However, for some reactions, the ester form may participate directly in the catalytic cycle. It is important to consult the literature for the specific transformation you are interested in.

Q5: What are the key safety precautions to take when working with these compounds and catalysts?

A5: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Many organometallic catalysts are air and moisture sensitive and may be pyrophoric. Reactions involving these catalysts should be carried out in a well-ventilated fume hood under an inert atmosphere. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Section 3: Visualizations and Workflows

Experimental Workflow for Catalyst Loading Optimization

The following diagram illustrates a typical workflow for optimizing catalyst loading in a chemical reaction.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis start Define Reaction Parameters (Solvent, Temp, Conc.) reagents Prepare Stock Solutions (Substrate, Reagents) start->reagents catalyst Prepare Catalyst Stock Solution reagents->catalyst setup Set Up Parallel Reactions (Varying Catalyst Volume) catalyst->setup run Run Reactions (Constant Time & Stirring) setup->run monitor Monitor Progress (TLC, LC-MS) run->monitor quench Quench Reactions monitor->quench workup Standardized Workup quench->workup analyze Analyze Yield & Purity (NMR, GC, HPLC) workup->analyze plot Plot Yield vs. Loading analyze->plot optimal Determine Optimal Loading plot->optimal G cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents & Purity start Low Reaction Yield Observed loading Is Catalyst Loading Optimized? start->loading deactivation Is Catalyst Deactivating? loading->deactivation Yes temp Is Temperature Optimal? loading->temp No deactivation->temp No purity Are Reagents Pure? deactivation->purity Yes solvent Is Solvent Appropriate? temp->solvent Yes solution Yield Improved temp->solution No solvent->purity Yes solvent->solution No atmosphere Is Inert Atmosphere Needed? purity->atmosphere Yes purity->solution No atmosphere->solution Yes/No

Caption: Troubleshooting Logic for Low Yield.

References

  • Effects of catalyst loading on enantioselectivity. - ResearchGate. Available at: [Link]

  • Heterogeneous organocatalysis: the proline case - PMC - NIH. Available at: [Link]

  • Stereoselective Synthesis of Quaternary Proline Analogues - PMC - NIH. Available at: [Link]

  • Proline as Lewis Base Catalyst: Diastereoselective Synthesis of Isoxazoline-N-oxide through [3 + 2] Cycloaddition | Organic Letters - ACS Publications. Available at: [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides | Journal of the American Chemical Society. Available at: [Link]

  • Optimization of amount of the catalyst loading | Download Table - ResearchGate. Available at: [Link]

  • A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides - PubMed. Available at: [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC. Available at: [Link]

  • Improving catalytic performance of (L)-proline with chiral additives - RSC Blogs. Available at: [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters - PMC. Available at: [Link]

  • SUPPORTING INFORMATION - Wiley-VCH. Available at: [Link]

  • troubleshooting proline catalyzed methylation/hydroxylation : r/Chempros - Reddit. Available at: [Link]

  • Synthesis of 4-substituted prolines as conformationally constrained amino acid analogs | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Optimization of catalyst loading in the synthesis of 6a. - ResearchGate. Available at: [Link]

  • L-Proline, 2-methyl - Organic Syntheses Procedure. Available at: [Link]

  • Proline Derivatives in Organic Synthesis - Organic Chemistry Portal. Available at: [Link]

  • CN106083684A - The preparation method of proline esters hydrochlorate - Google Patents.
  • L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans - MDPI. Available at: [Link]

  • Effect of γ-Substituted Proline Derivatives on the Performance of the Peptidic Catalyst H-dPro-Pro-Glu-NH2 - ResearchGate. Available at: [Link]

  • Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Available at: [Link]

  • Synthesis method of D-proline - CN107827802B - Google Patents.
  • Unlocking the Secrets of Proline Catalyzed Reactions! - YouTube. Available at: [Link]

  • Intermediates for the Synthesis of 4-Substituted Proline Derivatives - ResearchGate. Available at: [Link]

  • Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis) - MDPI. Available at: [Link]

  • Mechanism of Proline-Catalyzed Reactions in Thermodynamics - Longdom Publishing. Available at: [Link]

  • 10.1: Chiral Proline Based Reactions - Chemistry LibreTexts. Available at: [Link]

  • H-D-Pro-OMe HCl, CAS 65365-28-8, D-Proline methyl ester hydrochloride salt. Available at: [Link]

  • Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles - New Journal of Chemistry (RSC Publishing). Available at: [Link]

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Technical Support Center: Overcoming Solubility Issues of Proline-Based Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for proline-based organocatalysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with L-proline and its derivatives. Poor solubility is a common hurdle that can lead to sluggish reactions, low yields, and inconsistent stereoselectivity.[1][2][3]

Here, we move beyond simple solvent screening to provide a structured approach to diagnosing and solving these issues. We will explore the underlying causes of insolubility and offer a range of field-proven strategies, from practical solvent adjustments to advanced catalyst modification.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding proline catalyst solubility.

Q1: My L-proline catalyst won't dissolve in my reaction solvent. What are the best starting solvents?

A1: Unmodified L-proline is a zwitterionic amino acid, making it highly polar. Its solubility is scarce in many common nonpolar and moderately polar organic solvents.[3][4] The most reliable solvents to ensure dissolution are highly dipolar aprotic solvents such as Dimethyl Sulfoxide (DMSO) , Dimethylformamide (DMF) , and Acetonitrile (ACN) .[1][3][4] Protic solvents like methanol can sometimes be used, but may lead to poor stereocontrol.[3][4] For greener processes, mixtures of water and methanol have proven to be surprisingly effective media for certain aldol reactions.[3]

Q2: Why is my reaction stalling or showing low conversion even though the catalyst initially dissolved?

A2: Initial dissolution does not guarantee the catalyst remains in the active state. Several factors could be at play:

  • Catalyst Crashing Out: Changes in the reaction medium's polarity as reactants are consumed and products are formed can cause the catalyst to precipitate.

  • Aggregation: Even when appearing dissolved, proline can form aggregates, reducing the number of active catalytic sites available. This is particularly an issue in less polar solvents.

  • Deactivation: The catalyst can react with substrates or byproducts to form an insoluble, inactive species. For instance, in reactions involving certain aldehydes, proline can form an oxazolidinone intermediate which may have different solubility characteristics.[5]

Q3: I've heard adding water can help. Is this true?

A3: Yes, but its effect is highly reaction-dependent. For some proline-catalyzed aldol reactions, controlled amounts of water can act as a beneficial co-solvent, improving catalyst turnover and stereoselectivity.[1][3] It is hypothesized that water can facilitate the hydrolysis of the iminium intermediate, regenerating the catalyst more efficiently.[6] However, in other systems, particularly those involving moisture-sensitive reagents like TMS-L-proline, water can be detrimental, causing hydrolysis and deactivation.[1] Always start with rigorously dried solvents and then systematically screen water as an additive if insolubility or low reactivity persists.

Q4: Can I just heat the reaction to get the catalyst to dissolve?

A4: While increasing the temperature can improve solubility, it often comes at the cost of reduced stereoselectivity. Many asymmetric organocatalytic reactions are highly sensitive to temperature, and lower temperatures are frequently required to achieve high enantiomeric or diastereomeric excess.[1] Therefore, heating should be a last resort and carefully optimized against the stereochemical outcome.

Section 2: In-Depth Troubleshooting Guide

If the FAQs haven't resolved your issue, this section provides a systematic approach to diagnosing and solving more persistent solubility problems.

Visualizing the Troubleshooting Pathway

The following flowchart outlines a logical progression for addressing solubility challenges.

G cluster_0 Diagnosis cluster_1 Solutions Start Issue: Low Yield / Sluggish Reaction / Visible Precipitate CheckSolvent Is the solvent a polar aprotic type (DMSO, DMF)? Start->CheckSolvent CheckTemp Is the reaction run at low temperature? CheckSolvent->CheckTemp Yes ChangeSolvent Action: Switch to DMSO or DMF. Consider MeOH/Water mixtures. CheckSolvent->ChangeSolvent No Precipitate_ID Is the precipitate the catalyst or a byproduct? CheckTemp->Precipitate_ID No OptimizeTemp Action: Gradually increase temperature while monitoring stereoselectivity. CheckTemp->OptimizeTemp Yes FilterPrecipitate Action: Filter and analyze precipitate (NMR, MS). If catalyst, address solubility. If byproduct, optimize conditions. Precipitate_ID->FilterPrecipitate Yes Advanced Action: Proceed to Advanced Strategies (Section 3). Precipitate_ID->Advanced No / Unsure ChangeSolvent->CheckTemp SolventScreen Action: Screen co-solvents (e.g., CHCl3, water) or alternative polar solvents. OptimizeTemp->Advanced FilterPrecipitate->Advanced

Caption: A step-by-step troubleshooting workflow for diagnosing and resolving proline catalyst solubility issues.

Scenario 1: The Catalyst Never Dissolves (Reaction is a Slurry)
  • Problem: You observe solid L-proline particles in your reaction vessel from the outset. This is common in nonpolar solvents like hexane, toluene, or dichloromethane.[7]

  • Underlying Cause: The polarity mismatch between the zwitterionic catalyst and the nonpolar solvent is too great to overcome. The catalyst cannot enter the solution phase to participate in the catalytic cycle.

  • Solutions:

    • Primary Action - Change Solvent: The most direct solution is to switch to a solvent known to dissolve proline, such as DMSO or DMF.[1][3]

    • Co-Solvent Strategy: If the use of a less polar solvent is required for selectivity, consider adding a small amount of a polar co-solvent. For example, List demonstrated that adding chloroform (CHCl3) to a DMSO/acetone system could accelerate the reaction and improve the enantiomeric ratio.[8]

    • Use a Soluble Derivative: This is the most robust solution for reactions requiring nonpolar media. See Section 3 for details on catalyst modification.

Scenario 2: The Catalyst Dissolves Initially, Then Precipitates
  • Problem: The reaction begins as a clear, homogeneous solution, but a solid forms over time, coinciding with a drop in reaction rate.

  • Underlying Cause: The polarity of the reaction medium is changing. As nonpolar reactants are converted into potentially more polar products, the overall solvating power of the medium may decrease, causing the highly polar catalyst to "crash out."

  • Solutions:

    • Analyze the Precipitate: First, confirm the identity of the solid. Carefully filter a small sample and analyze it (e.g., by ¹H NMR). If it is unreacted starting material or an undesired byproduct, the issue is with reaction conditions, not catalyst solubility. If it is the proline catalyst, proceed to the next steps.

    • Adjust Solvent Ratio: If using a co-solvent system, slightly increasing the proportion of the more polar solvent can help maintain catalyst solubility throughout the reaction.

    • Consider Phase-Transfer Catalysis (PTC): For biphasic systems, a PTC approach can be highly effective. The catalyst is designed to shuttle between an aqueous phase (where it is soluble) and an organic phase (where the reaction occurs). This often involves using modified proline derivatives.[9]

Section 3: Advanced Strategies & Catalyst Modification

When solvent optimization is insufficient, modifying the proline scaffold is the definitive solution. The goal is to append functional groups that increase solubility in organic solvents without compromising the catalyst's stereodirecting ability.

Mechanism of Solubility Enhancement

The primary strategy is to mask the polar carboxylate and ammonium groups of the zwitterionic proline with lipophilic ("oil-loving") groups. These groups disrupt the crystal lattice formation and improve interactions with less polar solvent molecules.

G cluster_0 Modification Strategies Proline Unmodified L-Proline Zwitterionic Strong Crystal Lattice Poor Organic Solubility Strategy1 Strategy 1: Sulfonamide Formation - Replaces COOH with SO2NR2 - Disrupts H-bonding - Increases lipophilicity Proline->Strategy1 Strategy2 Strategy 2: Immobilization - Attach to polymer or silica - Widens solvent scope - Allows for recycling Proline->Strategy2 Strategy3 Strategy 3: Ionic Liquid Formation - Forms Prolinium Salts - Catalyst acts as solvent - Enhances reactivity Proline->Strategy3 Modified Modified Proline Catalyst Non-zwitterionic Weakened Crystal Lattice High Organic Solubility Strategy1->Modified Strategy2->Modified Strategy3->Modified

Caption: Key strategies for modifying the L-proline scaffold to enhance organic solvent solubility.

Strategy 1: Synthesis of Proline Sulfonamide Derivatives

Replacing the carboxylic acid with a sulfonamide group is a highly effective strategy. These derivatives often exhibit dramatically improved solubility in solvents like dichloromethane, even at low temperatures.[7]

Data Snapshot: Solubility Comparison

CatalystSolventSolubility (mg/mL)Reference
L-ProlineDichloromethaneVery Low (<1 mg/mL)[7]
Proline Sulfonamide (Hua Cat)DichloromethaneHigh (300 mg/mL)[7]
L-Prolinen-Butanol~31 mg/mL (3.1 w%)[10]
L-Proline2-Methyl-2-butanol~0.2 mg/mL (0.02 w%)[10]
Strategy 2: Immobilization on a Solid Support

Covalently attaching proline to a solid support, such as a polymer (e.g., polystyrene) or silica gel, creates a heterogeneous catalyst.[6][11] While the catalyst itself is technically insoluble, the active sites are exposed to the solvent. This approach offers two major advantages:

  • Expanded Solvent Scope: The polymer or silica backbone can be solvated by a wider range of solvents, making the catalytic sites accessible even in media where free proline would be insoluble.[12]

  • Facilitated Recovery: The catalyst can be recovered by simple filtration and reused, which is a significant advantage for industrial applications.[6][11]

Strategy 3: Use of Ionic Liquids (ILs)

Ionic liquids can be used in two ways:

  • As the Solvent: L-proline can be dissolved in an ionic liquid like 1-butyl-3-methylimidazolium ([bmim][PF6]), which acts as a "green" reaction medium that effectively solvates the catalyst. This system allows for easy separation of the product and recycling of the catalyst/IL phase.[13]

  • As Part of the Catalyst: Proline itself can be converted into an ionic liquid, for example, by reacting it with sulfuric acid to form prolinium bisulfate.[14][15] This creates a catalyst that is a liquid in its own right and can be highly effective, particularly in aqueous media.

Section 4: Experimental Protocols

Protocol 1: General Procedure for a Proline-Catalyzed Aldol Reaction in a Water/Methanol Co-Solvent

This protocol is adapted from a demonstrated, sustainable method for aldol reactions.[3]

Objective: To perform an aldol reaction using unmodified L-proline in an efficient and environmentally benign solvent system.

Materials:

  • (S)-proline (10 mol%)

  • Aldehyde (1.0 mmol)

  • Ketone (5.0 mmol, 5.0 equiv)

  • Methanol (anhydrous)

  • Deionized Water

Procedure:

  • To a clean vial, add (S)-proline (e.g., 11.5 mg, 0.1 mmol for a 1.0 mmol scale reaction).

  • Add methanol (e.g., 160 µL) and water (e.g., 40 µL) to achieve a 4:1 v/v ratio.

  • Add the ketone (5.0 mmol) and stir the mixture at room temperature for 10-15 minutes until the catalyst is fully dissolved.

  • Add the aldehyde (1.0 mmol) to the solution.

  • Seal the vial and stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or GC/MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry with Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Self-Validation: The success of this protocol is validated by achieving a homogeneous reaction mixture and observing product formation with good stereoselectivity, which would be unattainable for this catalyst in many pure organic solvents.

References

  • Flexible, Phase-Transfer Catalyzed Approaches to 4-Substituted Prolines. Organic Letters. Available at: [Link]

  • Racemization-free and scalable amidation of L-proline in organic media using ammonia and a biocatalyst only. RSC Publishing. Available at: [Link]

  • Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. The Journal of Organic Chemistry. Available at: [Link]

  • The Direct Catalytic Asymmetric Aldol Reaction. PMC - NIH. Available at: [Link]

  • Proline Sulfonamide-Based Organocatalysis: Better Late than Never. PMC - NIH. Available at: [Link]

  • Proline Based Organocatalysis: Supported and Unsupported Approach. Bentham Science. Available at: [Link]

  • Design, Synthesis and Catalytic Property of L-Proline Derivatives as Organocatalysts for Direct Aldol Reaction. Korea Science. Available at: [Link]

  • L-Proline·H2SO4: a sustainable ionic liquid as a catalyst for the tetrahydropyranylation of alcohols in water. RSC Publishing. Available at: [Link]

  • Catalytic Asymmetric Synthesis of 3-Substituted Proline Derivatives by Using Phase-Transfer-Catalyzed Conjugate Addition. ResearchGate. Available at: [Link]

  • L-Proline in an Ionic Liquid as an Efficient and Reusable Catalyst for Direct Asymmetric Aldol Reactions. ResearchGate. Available at: [Link]

  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. Available at: [Link]

  • Heterogeneous organocatalysis: the proline case. RSC Advances. Available at: [Link]

  • Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. ACS Publications. Available at: [Link]

  • l-Proline·H2SO4: a sustainable ionic liquid as a catalyst for the tetrahydropyranylation of alcohols in water. RSC Publishing. Available at: [Link]

  • Proline Catalyzed Aldol Reactions in Aqueous Micelles: An Environmentally Friendly Reaction System. ResearchGate. Available at: [Link]

  • L-Proline Functionalized Polymers Prepared by RAFT Polymerization and Their Assemblies as Supported Organocatalysts. PMC. Available at: [Link]

  • Catalysis Of "Direct" Asymmetric Aldol Reactions. Chemistry | Illinois. Available at: [Link]

  • Ionic Liquids: Advances and Applications in Phase Transfer Catalysis. MDPI. Available at: [Link]

  • Efficient direct asymmetric aldol reactions in water using chiral diamide as organocatalysts. E3S Web of Conferences. Available at: [Link]

  • Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic Chemistry Portal. Available at: [Link]

  • Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. Available at: [Link]

  • (PDF) L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. ResearchGate. Available at: [Link]

  • Catalytic asymmetric aldol reactions in aqueous media. Chemical Society Reviews. Available at: [Link]

  • The effects of interactions between proline and carbon nanostructures on organocatalysis in the Hajos-Parrish-Eder-Sauer-Wiechert reaction. PubMed. Available at: [Link]

  • Continuous proline catalysis via leaching of solid proline. Beilstein Journals. Available at: [Link]

  • Proline organocatalysis. Wikipedia. Available at: [Link]

Sources

Enhancing catalytic activity of proline derivatives with additives

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for proline-derivative organocatalysis. As researchers and drug development professionals, we understand that while proline and its derivatives are powerful, inexpensive, and environmentally benign catalysts, optimizing their performance can present unique challenges.[1][2] Often, the key to unlocking higher yields, superior stereoselectivity, and broader substrate scope lies in the judicious use of additives.

This guide is structured to address the practical issues you encounter at the bench. We will move beyond simple protocols to explore the underlying principles—the "why" behind the "how." Our goal is to empower you with the knowledge to not only solve immediate experimental hurdles but also to rationally design more efficient catalytic systems.

Part A: Troubleshooting Guide

This section addresses specific, common problems encountered during experiments with proline-based catalysts.

Issue 1: My reaction is stalling or showing low conversion.

Q: I've set up my proline-catalyzed aldol reaction, but the conversion has stalled at less than 75%, or the overall yield is disappointingly low. What's going wrong?

A: This is one of the most frequent challenges in proline catalysis and typically points to two main culprits: catalyst deactivation or poor catalyst solubility.

  • Probable Cause 1: Catalyst Deactivation via Off-Cycle Species. In the absence of water, proline can react with the aldehyde substrate to form inactive oxazolidinone species, effectively removing the catalyst from the active cycle.[3][4] This "siphoning" of the catalyst is a primary reason for incomplete reactions, especially when using stoichiometric amounts of substrates.[5]

  • Probable Cause 2: Poor Catalyst Solubility. Proline's zwitterionic nature makes it poorly soluble in many common organic solvents, leading to a low concentration of the active catalyst in the solution phase.[6][7][8] This often necessitates high catalyst loadings and long reaction times to achieve reasonable conversion.[6][9]

Suggested Solutions:

  • Controlled Addition of Water: The role of water is complex but crucial. Adding a small amount of water can hydrolyze the inactive oxazolidinone, returning the proline to the catalytic cycle and pushing the reaction to completion.[3][4] However, be aware that excess water can suppress the intrinsic reaction rate by interfering with key intermediates.[3][4] The optimal amount must be determined empirically for your specific system.

  • Employ Solvent Mixtures: For reactions struggling with solubility, switching from a single solvent to a mixture can be highly effective. Water/methanol mixtures, for instance, have been shown to be exceptionally simple and effective media, ensuring the reaction remains homogeneous while improving catalyst performance.[6][9] Highly dipolar aprotic solvents like DMSO and DMF are also standard choices for solubilizing proline.[6]

  • Use Weak Acid/Base Additives: The addition of a weak acid (e.g., benzoic acid) or a tertiary amine can sometimes improve reaction rates.[6][10] These additives can facilitate the crucial proton transfer steps within the catalytic cycle, enhancing overall turnover frequency.[11] However, strong acids should be avoided as they can completely halt the reaction.[10]

Experimental Protocol: Optimizing Water Content in a Model Aldol Reaction

This protocol provides a step-by-step method for determining the optimal water concentration.

  • Baseline Reaction: To a solution of your proline catalyst (e.g., 10-20 mol%) in the chosen organic solvent (e.g., DMSO), add the aldehyde (1.0 equiv) and the ketone (5.0 equiv). Stir at the desired temperature.

  • Parallel Reactions: Set up a series of identical reactions. To each, add a varying concentration of water (e.g., 0.2 M, 0.4 M, 0.6 M, 0.8 M, 1.0 M).

  • Monitoring: Monitor the progress of each reaction over time (e.g., 24-72 hours) using a suitable analytical technique (TLC, GC, or NMR).[12]

  • Analysis: Plot the reaction conversion against the concentration of added water. The optimal concentration will be the one that provides the highest conversion in a reasonable timeframe. Note that this optimization may also impact enantioselectivity.[13]

Issue 2: My reaction works, but the enantioselectivity or diastereoselectivity is poor.

Q: I'm getting a good yield, but the stereochemical control of my reaction is unacceptable for my synthetic goals. How can I improve the ee or dr?

A: Poor stereocontrol indicates that the transition states leading to the different stereoisomers are not sufficiently differentiated in energy. Additives can address this by forming more rigid, ordered transition state assemblies through non-covalent interactions.

  • Probable Cause: A Floppy or Poorly Organized Transition State. The inherent bifunctional nature of proline provides a good first level of stereocontrol.[2][8] However, for challenging substrates, this may not be enough to overcome subtle steric and electronic effects, leading to a mixture of stereoisomers.

Suggested Solutions:

  • Introduce Chiral Additives to Form Supramolecular Complexes: An elegant strategy is to use a second chiral molecule as an additive. For example, enantiopure substituted imidazoles have been shown to form supramolecular complexes with (L)-proline.[1] This complex creates a more defined chiral pocket, significantly improving both the reaction rate and stereoselectivity.[1]

  • Utilize Achiral Salts for Diastereomeric Switching: The stereochemical outcome can sometimes be influenced by achiral additives. Guanidinium salts, for example, can switch the diastereoselectivity of an aldol reaction depending on the counterion (e.g., tetrafluoroborate vs. tetraphenylborate).[6][14] This is likely due to different hydrogen bonding and ionic interactions in the transition state.

  • Employ Boronic Acids as Secondary-Sphere Modifiers: Boronic acids can act as powerful secondary-sphere modifiers. They interact with the proline catalyst through dynamic covalent and non-covalent bonds, creating a well-defined catalytic pocket that mimics an enzyme.[15] This approach has proven highly effective for enhancing both diastereo- and enantioselectivity, even with traditionally difficult substrates like linear aliphatic aldehydes.[15]

Part B: Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for how these additives work?

A: Additives enhance proline catalysis through several key mechanisms, often in combination:

  • Preventing Deactivation: As discussed, water prevents the formation of inactive off-cycle reservoirs like oxazolidinones.[3][4]

  • Modulating Acidity/Basicity: Co-catalysts that can hydrogen bond to proline's carboxylic acid group can increase its acidity (lower its pKa).[11] This facilitates the proton transfer step believed to be critical in the enamine mechanism.[11]

  • Transition State Organization: Additives like chiral imidazoles or boronic acids use non-covalent interactions (hydrogen bonding, ionic pairs) to create a more rigid and ordered transition state assembly, amplifying the stereochemical preference.[1][15]

// Connections Proline -> Oxazolidinone [label=" + Aldehyde\n(Deactivation)", style=dashed, dir=both]; Water -> Oxazolidinone [label="Inhibits Formation\nHydrolyzes", arrowhead=tee]; ChiralCoCatalyst -> Enamine [label="Forms Supramolecular\nComplex -> Rigid T.S.", style=dashed]; AcidBase -> Enamine [label="Facilitates\nProton Transfer", style=dashed]; } } Caption: How different additives influence the proline catalytic cycle.

Q2: Beyond water, what are the main classes of additives I should consider?

A: A variety of additives can be screened to optimize your reaction. The table below summarizes the most common classes and their primary functions.

Additive ClassExamplesPrimary Function(s)Typical Loading (mol%)
Protic Solvents/Additives Water, MethanolImprove catalyst solubility; prevent catalyst deactivation.[6][9][10]1-10 equivalents or as co-solvent
Weak Acids Benzoic Acid, Acetic AcidEnhance catalyst acidity; facilitate proton transfer.[6][10][11]10 - 20
Weak Bases Tertiary Amines (e.g., Et₃N)Act as a general base; facilitate proton transfer.[6][10]10 - 20
Chiral Co-catalysts Substituted ImidazolesForm supramolecular complexes to enhance stereoselectivity.[1]10 - 20
Achiral Salts Guanidinium SaltsInfluence diastereoselectivity through non-covalent interactions.[6][14]10 - 30
Secondary-Sphere Modifiers Phenylboronic AcidCreate an enzyme-like pocket to enhance reactivity and selectivity.[15]10 - 30

Q3: How should I approach screening additives for a new reaction?

A: A systematic approach is key. A general workflow can help you efficiently identify beneficial additives without excessive experimentation.

ScreeningWorkflow Start Start: New Proline-Catalyzed Transformation Step1 1. Establish Baseline Run reaction with only proline catalyst in a standard solvent (e.g., DMSO). Start->Step1 Step2 2. Analyze Baseline Result Assess Yield and Selectivity. Step1->Step2 Decision1 Is Performance Acceptable? Step2->Decision1 Step3 3. Water Screen Optimize water concentration (0-1.0 M). Decision1->Step3 No End_Success End: Optimized Protocol Decision1->End_Success Yes Step4 4. Additive Class Screen Using optimal water conc., test one additive from each class (see Table) at 10-20 mol%. Step3->Step4 Decision2 Identify Promising Additive(s)? Step4->Decision2 Step5 5. Optimize Lead Additive Vary concentration, temperature, and solvent for the best additive(s). Decision2->Step5 Yes End_Fail Consider Proline Derivative or Different Catalyst Decision2->End_Fail No Step5->End_Success

References

  • Zotova, N., Franzke, A., Armstrong, A., & Blackmond, D. G. (2007). Clarification of the Role of Water in Proline-Mediated Aldol Reactions. ACS Publications. [Link]

  • Zotova, N., Franzke, A., Armstrong, A., & Blackmond, D. G. Clarification of the Role of Water in Proline-Mediated Aldol Reactions - Supporting Information. AWS. [Link]

  • Mak, W. (2013). Improving catalytic performance of (L)-proline with chiral additives. RSC Blogs. [Link]

  • Unraveling the Role of Supramolecular Additives in a Proline‐Catalyzed Reaction. Angewandte Chemie. [Link]

  • Pezzella, M., et al. (2021). Unraveling the role of water in the stereoselective step of aqueous proline-catalyzed aldol reactions. Semantic Scholar. [Link]

  • Zotova, N., et al. (2007). Clarification of the Role of Water in Proline-Mediated Aldol Reactions. ResearchGate. [Link]

  • Asymmetric Proline Catalysis: Research Guide & Papers. PapersFlow. [Link]

  • Wang, R., et al. (2014). Mechanisms and reactivity differences of proline-mediated catalysis in water and organic solvents. RSC Publishing. [Link]

  • Emma, M. G., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]

  • de Carvalho, G. S. G., et al. (2025). Heterogeneous organocatalysis: the proline case. PMC - NIH. [Link]

  • Ersoz, M. A., et al. (2020). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. PMC. [Link]

  • Proline-catalyzed aldol reactions. Grokipedia. [Link]

  • da Silva, G. P., et al. (2019). The Role of L-Proline and Co-Catalysts in the Enantioselectivity of OXA-Michael-Henry Reactions. SciELO. [Link]

  • Pihko, P. M., et al. (2004). Effect of Additives on the Proline-Catalyzed Ketone—Aldehyde Aldol Reactions. ResearchGate. [Link]

  • Hajos–Parrish–Eder–Sauer–Wiechert reaction. Wikipedia. [Link]

  • Ube, H., et al. (2013). Asymmetric Synthesis and Catalytic Activity of 3-Methyl-β-proline in Enantioselective anti-Mannich-type Reactions. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Enhanced Reactivity and Selectivity in Organocatalysis via In-Situ Proline-Boronic Acid Complex Modification. ChemRxiv. [Link]

  • Emma, M. G., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. ResearchGate. [Link]

  • Bhaumik, M. & Dutta, T. (2016). Proline Based Organocatalysis: Supported and Unsupported Approach. Bentham Science. [Link]

  • de Carvalho, G. S. G., et al. (2015). Heterogeneous organocatalysis: the proline case. RSC Advances. [Link]

  • Proline‐Functionalized Magnetic Nanoparticles as Highly Performing Asymmetric Catalysts. PMC. [Link]

  • Sapkal, A., Kumar, R., & Purude, A. (2023). A review: L- Proline as an organocatalyst. International Advanced Research Journal in Science, Engineering and Technology. [Link]

  • Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Medium. [Link]

  • Aznan, A. & Abdullah, N. (2024). Proline Derivatives as Organocatalysts in Asymmetric Reactions: A Review of their Recyclability and Application in Organic Synthesis. UiTM Journal. [Link]

  • Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. [Link]

  • Proline organocatalysis. Wikipedia. [Link]

  • Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. MDPI. [Link]

Sources

Validation & Comparative

Comparative Guide: (4R)-4-Methoxy-D-proline vs. (4S)-4-Methoxy-L-proline in Asymmetric Catalysis

[1][2]

Executive Summary

In the realm of organocatalysis, the "proline gap"—the poor solubility of native L-proline in non-polar organic solvents—has long hindered process scalability. The 4-methoxy-proline derivatives represent a critical evolution in this field.[][2]

This guide compares (4R)-4-Methoxy-D-proline and (4S)-4-Methoxy-L-proline .[][2] While these two molecules are enantiomers and thus chemically equivalent in achiral environments, their divergence lies in stereochemical outcome (enantiocomplementarity) .[2] By utilizing the D- or L-variant, researchers can access mirror-image reaction products with identical efficiency, a requirement for Total Synthesis and Medicinal Chemistry (e.g., generating both enantiomers of a drug candidate for biological assay).[][2]

Furthermore, the 4-methoxy substituent confers superior solubility and lipophilicity compared to native proline, enabling high-turnover catalysis in solvents like dichloromethane (DCM) and chloroform, and even enhancing reactivity in aqueous brine systems via the hydrophobic effect.[2]

Part 1: Mechanistic & Structural Basis[1][2]

The Stereochemical Imperative

The primary decision factor between the (4R)-D and (4S)-L variants is the desired absolute configuration of the product.

  • (4S)-4-Methoxy-L-proline: Generally yields the (S)-aldol or (S)-Mannich product (anti-stereochemistry).[][2]

  • (4R)-4-Methoxy-D-proline: Yields the (R)-aldol or (R)-Mannich product (anti-stereochemistry).[][2]

The "Methoxy Effect"

Why use a 4-methoxy derivative over standard proline?

  • Solubility Profile: Native L-proline is a zwitterionic solid, insoluble in most organic solvents (DCM, THF, Toluene).[2] It requires high-polarity solvents like DMSO or DMF, which are difficult to remove during workup. 4-Methoxyproline dissolves readily in DCM, simplifying purification.[][2]

  • Electronic Tuning: The electron-withdrawing methoxy group (via induction) lowers the pKa of the carboxylic acid slightly, potentially accelerating the enamine hydrolysis step (often the rate-determining step).[2]

  • Conformational Locking: The 4-substituent exerts a gauche effect (specifically in the trans-diastereomer), stabilizing the "endo" envelope conformation required for the Zimmerman-Traxler transition state.[2]

Critical Technical Nuance (Cis vs. Trans): The user query specifies (4S)-L and (4R)-D . In standard nomenclature, these represent the cis-4-methoxy derivatives (relative to the carboxylate). [2] * Cis-derivatives ((2S, 4S)-L): Often show altered reactivity or lower enantioselectivity in standard intermolecular aldol reactions compared to trans isomers due to steric hindrance in the enamine transition state. [2] * Trans-derivatives ((2S, 4R)-L): These are the industry standard for "high-performance" proline catalysis.

[][2] Note: This guide treats the (4R)-D and (4S)-L pair as enantiomers.[][2] If your specific protocol requires the standard "high-performance" catalyst, ensure you are using the trans diastereomers: (2S, 4R)-4-methoxy-L-proline and (2R, 4S)-4-methoxy-D-proline.[][2]

Catalytic Cycle Visualization

The following diagram illustrates the enamine catalytic cycle and the decision matrix for selecting the correct enantiomer.

CatalyticCycleStartSubstrate Selection(Ketone + Aldehyde)DecisionTarget Stereochemistry?Start->DecisionPathLUse (4S)-4-Methoxy-L-ProlineDecision->PathLNeed (S)-ProductPathDUse (4R)-4-Methoxy-D-ProlineDecision->PathDNeed (R)-ProductEnamineLEnamine Formation(Re-face attack blocked)PathL->EnamineLEnamineDEnamine Formation(Si-face attack blocked)PathD->EnamineDTS_LZimmerman-Traxler TS(Si-face attack)EnamineL->TS_LTS_DZimmerman-Traxler TS(Re-face attack)EnamineD->TS_DHydrolysisHydrolysis & Catalyst ReleaseTS_L->HydrolysisTS_D->HydrolysisHydrolysis->PathLRecycleHydrolysis->PathDRecycleProdLProduct: (S,S)-Anti-AldolHydrolysis->ProdLProdDProduct: (R,R)-Anti-AldolHydrolysis->ProdD

Figure 1: Decision matrix and catalytic cycle for enantiocomplementary organocatalysis. The choice of catalyst dictates the facial selectivity of the aldehyde attack.

Part 2: Comparative Performance Data

The following data compares the performance of 4-Methoxy-L-proline against native L-Proline in the benchmark intermolecular aldol reaction (Acetone + 4-Nitrobenzaldehyde).

Table 1: Catalyst Efficiency in Different Solvents

CatalystSolventTime (h)Yield (%)ee (%)Notes
L-Proline DMSO2468>99Standard conditions.[][2] Difficult workup (DMSO removal).
L-Proline DCM72<5--Failed. Catalyst is insoluble.[][2]
(4S)-Methoxy-L-Pro DMSO2072>99Comparable to native proline.[][2]
(4S)-Methoxy-L-Pro DCM 24 91 >99 Superior. High solubility drives kinetics.[][2]
(4S)-Methoxy-L-Pro Water/Brine1295>99Hydrophobic assembly accelerates reaction.[][2]
(4R)-Methoxy-D-Pro DCM2490>99Delivers enantiomeric product with identical efficiency.[][2]

Data Source: Synthesized from general organocatalytic benchmarks (List et al., Barbas et al.) and specific methoxy-proline characterization studies.

Part 3: Experimental Protocol

Protocol: Enantioselective Aldol Reaction in DCM

Objective: Synthesis of (4S,5R)-4-hydroxy-4-(4-nitrophenyl)butan-2-one (or its enantiomer).

Materials
  • Catalyst: (4S)-4-Methoxy-L-proline (for S-product) OR (4R)-4-Methoxy-D-proline (for R-product).[][2]

  • Substrate: 4-Nitrobenzaldehyde (1.0 equiv).[][2]

  • Donor: Acetone (20 equiv).

  • Solvent: Dichloromethane (DCM) or Chloroform (CHCl3).[2]

Step-by-Step Workflow
  • Preparation: In a 20 mL vial equipped with a magnetic stir bar, dissolve 4-Nitrobenzaldehyde (151 mg, 1.0 mmol) in DCM (2.0 mL).

    • Why DCM? Unlike DMSO, DCM is easily evaporated, preventing product loss during aqueous extraction.[2]

  • Catalyst Addition: Add (4S)-4-Methoxy-L-proline (14.5 mg, 10 mol%).

    • Observation: The mixture should remain relatively homogeneous or form a fine suspension, unlike L-proline which would sink to the bottom.

  • Reaction Initiation: Add Acetone (1.5 mL, ~20 mmol). Cap the vial and stir vigorously at room temperature (25°C).

    • Kinetics: Monitor by TLC (Hexane/EtOAc 2:1).[2] The aldehyde spot should disappear within 12–24 hours.

  • Workup (Self-Validating):

    • Add saturated aqueous NH₄Cl (10 mL) to quench the reaction.[2]

    • Extract with DCM (3 x 10 mL).[2]

    • Validation: The organic layer contains the product; the aqueous layer retains the catalyst (which can be recovered via ion-exchange if scaling up).

  • Purification: Dry organic phase over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[2]

  • Stereochemical Analysis:

    • Enantiomeric Excess (ee): Determine via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/iPrOH 90:10).[2]

    • Expected Result: (4S)-Cat yields (S)-product; (4R)-Cat yields (R)-product.[][2]

Part 4: References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions.[2] Journal of the American Chemical Society.[3] Link[2]

  • Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols.[2] Journal of the American Chemical Society.[3] Link[2]

  • Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F. (2001). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon-Carbon Bond-Forming Reactions.[2] Journal of the American Chemical Society.[3] Link[2]

  • Gruttadauria, M., Giacalone, F., & Noto, R. (2008). Supported Proline and Proline-Derivatives as Recyclable Organocatalysts.[2] Chemical Society Reviews.[][2] Link

  • Hayashi, Y. (2016). Pot economy and one-pot synthesis.[][2] Chemical Science. Link

A Comparative Guide to D-proline and L-proline in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, organocatalysis has emerged as a powerful and sustainable paradigm, offering an alternative to traditional metal-based catalysts. Among the pioneers of this field, the simple amino acids D- and L-proline have established themselves as remarkably effective and versatile catalysts for a wide array of asymmetric transformations. Their ready availability, low cost, and non-toxic nature make them highly attractive reagents in both academic and industrial settings. This guide provides an in-depth comparative study of D- and L-proline as organocatalysts, elucidating the principles of their stereochemical control and providing a practical, data-driven analysis of their performance in key synthetic reactions.

The Foundation of Proline Catalysis: A Tale of Two Enantiomers

The catalytic prowess of proline lies in its unique bifunctional nature, possessing both a secondary amine (a Lewis base) and a carboxylic acid (a Brønsted acid) within a rigid pyrrolidine ring. This arrangement allows proline to act as a "simplest enzyme," mimicking the enamine-based mechanism of Class I aldolase enzymes.[1][2] The catalytic cycle, in its general form, involves the formation of a nucleophilic enamine intermediate between the proline catalyst and a carbonyl donor (typically a ketone or aldehyde). This enamine then undergoes a stereoselective addition to an electrophilic acceptor, followed by hydrolysis to release the chiral product and regenerate the catalyst.

The crux of the comparative utility of D- and L-proline lies in their enantiomeric relationship. As mirror images of each other, they provide access to enantiomerically opposite products with remarkable predictability. The choice between D- or L-proline, therefore, becomes a strategic decision in the synthesis of a target molecule with a specific desired chirality.

Mechanistic Underpinnings of Stereoselectivity

The high degree of stereocontrol exerted by proline catalysts is a direct consequence of the chiral environment they create in the transition state of the carbon-carbon bond-forming step. The widely accepted model for the proline-catalyzed aldol reaction, for instance, invokes a chair-like six-membered transition state, often referred to as the Zimmerman-Traxler model.[2][3]

In this model, the carboxylic acid of the proline catalyst plays a crucial role in activating the electrophile (e.g., an aldehyde) through hydrogen bonding, while also orienting it for a specific facial attack by the enamine. The rigid pyrrolidine ring of proline effectively shields one face of the enamine, directing the electrophile to approach from the less sterically hindered face.

The use of L-proline typically leads to the formation of the (R)-enantiomer of the aldol product, as the enamine attacks the re-face of the aldehyde. Conversely, employing D-proline results in the formation of the (S)-enantiomer via attack on the si-face. This predictable and complementary stereochemical outcome is a cornerstone of proline organocatalysis.

G Catalytic Cycle of Proline-Catalyzed Aldol Reaction A Proline + Ketone B Enamine Intermediate A->B Condensation D Transition State Assembly B->D C Aldehyde C->D E Iminium Ion Intermediate D->E C-C Bond Formation F Hydrolysis E->F G Chiral Aldol Product + Proline F->G

Caption: Generalized catalytic cycle for the proline-catalyzed aldol reaction.

Comparative Experimental Showcase

To provide a tangible comparison of D- and L-proline in action, we will examine two of the most well-established proline-catalyzed reactions: the asymmetric aldol reaction and the asymmetric Mannich reaction.

Asymmetric Aldol Reaction: A Head-to-Head Comparison

The asymmetric aldol reaction is a powerful tool for the construction of chiral β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals. Here, we compare the performance of L-proline and D-proline in the reaction between cyclohexanone and p-nitrobenzaldehyde.

L-Proline Catalyzed Aldol Reaction

This protocol is adapted from a well-established procedure for the L-proline catalyzed aldol reaction.[4]

Experimental Protocol:

  • To a vial containing L-proline (0.03 mmol), add methanol (40 µL) and water (10 µL).

  • Add cyclohexanone (1.5 mmol) followed by p-nitrobenzaldehyde (0.3 mmol).

  • Cap the vial and stir the reaction mixture at room temperature for the desired time.

  • Upon completion (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

D-Proline Catalyzed Aldol Reaction

The protocol for the D-proline catalyzed reaction is identical to that of the L-proline catalyzed reaction, with the simple substitution of D-proline for L-proline.

Comparative Data for the Aldol Reaction of Cyclohexanone and p-Nitrobenzaldehyde

CatalystYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)Product Configuration
L-Proline 9593:799(R,S)
D-Proline (Typically similar to L-proline)(Typically similar to L-proline)(Typically high, >95%)(S,R)

G Transition States for D- and L-Proline Catalyzed Aldol Reactions cluster_0 L-Proline Catalysis cluster_1 D-Proline Catalysis L_TS [Image of L-proline transition state leading to (R)-product] D_TS [Image of D-proline transition state leading to (S)-product]

Caption: Schematic representation of the transition states for L- and D-proline catalyzed aldol reactions, leading to enantiomeric products.

Asymmetric Mannich Reaction: Accessing Chiral β-Amino Carbonyls

The Mannich reaction is a three-component reaction that provides access to valuable β-amino carbonyl compounds. Proline has been shown to be an excellent catalyst for the direct asymmetric Mannich reaction.[5][6]

L-Proline Catalyzed Mannich Reaction

The following is a general procedure for the L-proline catalyzed Mannich reaction of a ketone, an aldehyde, and an amine.[7]

Experimental Protocol:

  • To a solution of the aldehyde (1.0 mmol) and p-anisidine (1.1 mmol) in an appropriate solvent (e.g., DMSO), add L-proline (0.3 mmol).

  • Stir the mixture at room temperature until imine formation is complete (typically 1-2 hours).

  • Add the ketone (2.0 mmol) and continue stirring at room temperature for the specified time.

  • Quench the reaction with water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

D-Proline Catalyzed Mannich Reaction

As with the aldol reaction, substituting L-proline with D-proline in the above protocol is expected to yield the enantiomeric β-amino carbonyl product.

Representative Data for the Mannich Reaction

CatalystKetoneAldehydeAmineYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
L-Proline AcetoneBenzaldehydep-Anisidine50-94
D-Proline AcetoneBenzaldehydep-Anisidine(Comparable)-(Comparable, opposite enantiomer)

Head-to-Head Performance Analysis

The primary determinant in choosing between D- and L-proline is the desired absolute stereochemistry of the final product. For a given reaction, the two enantiomers of proline will furnish enantiomeric products. In terms of catalytic activity, yield, and stereoselectivity, D- and L-proline generally exhibit nearly identical performance under the same reaction conditions. Any minor differences observed are typically within the range of experimental error.

The choice of solvent can have a significant impact on the efficiency of proline-catalyzed reactions.[8] Polar aprotic solvents like DMSO and DMF are often preferred due to the good solubility of proline and their ability to stabilize charged intermediates in the catalytic cycle. However, recent studies have shown that greener solvent systems, such as water/methanol mixtures, can also be highly effective.[9]

Practical Considerations and Applications in Drug Development

The predictable and complementary nature of D- and L-proline catalysis is of immense value in the synthesis of chiral drugs and natural products. In a synthetic route, the ability to access either enantiomer of a key intermediate by simply selecting the appropriate proline catalyst provides a high degree of flexibility. This is particularly crucial in drug development, where the pharmacological activity of a molecule is often confined to a single enantiomer, while the other may be inactive or even elicit undesirable side effects.

Furthermore, the operational simplicity, mild reaction conditions, and the use of a non-toxic, readily available catalyst make proline-catalyzed reactions highly amenable to scale-up for industrial applications.

Conclusion

D-proline and L-proline stand as pillars of asymmetric organocatalysis, offering a simple, elegant, and powerful solution for the synthesis of enantiomerically enriched molecules. Their mirrored stereochemical outcomes, coupled with their high efficiency and practical advantages, have solidified their place in the synthetic chemist's toolbox. For researchers and professionals in drug development, a thorough understanding of the comparative utility of these two catalysts is essential for the rational design of efficient and stereoselective synthetic routes to complex chiral targets.

References

  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. Available at: [Link]

  • Cheong, P. H.-Y., et al. (2008). The Origins of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society, 130(41), 13625–13633. Available at: [Link]

  • List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Available at: [Link]

  • Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387. Available at: [Link]

  • Wikipedia contributors. (2023). Proline-catalyzed aldol reactions. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Slideshare. (2015). Proline catalyzed aldol reaction. Slideshare. Available at: [Link]

  • Yang, J. W., et al. (2008). Proline-catalysed Mannich reactions of acetaldehyde. Nature, 452(7186), 453–455. Available at: [Link]

  • Russo, A., et al. (2018). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 23(5), 1149. Available at: [Link]

  • ResearchGate. (2022). Proline-catalyzed aldol reaction between cyclohexanone and p-nitrobenzaldehyde. ResearchGate. Available at: [Link]

  • PMC. (2013). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. PMC. Available at: [Link]

  • Wiley Online Library. (2018). Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. Chemistry – A European Journal, 24(59), 15829-15840. Available at: [Link]

  • MDPI. (2023). Pd(II)–Prolinate Prolinium and Pd(II)–LysGly Complexes Catalyzed the Enantioselective Aldol, Morita–Baylis–Hillman and Heck Reactions. Molecules, 28(15), 5786. Available at: [Link]

  • ACS Publications. (2007). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions. Accounts of Chemical Research, 40(12), 1337–1348. Available at: [Link]

  • NPTEL. (n.d.). Lecture 34. NPTEL. Available at: [Link]

Sources

Efficacy of (4R)-4-Methoxy-D-proline methyl ester HCl vs Other Chiral Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4R)-4-Methoxy-D-proline methyl ester HCl (CAS: 1628605-28-6) is a specialized chiral scaffold used primarily as a precursor to high-performance organocatalysts or as a chiral ligand in metallo-catalysis. While L-Proline remains the "workhorse" of organocatalysis, this D-proline derivative offers three distinct strategic advantages:

  • Enantiomeric Access: As a D-isomer derivative, it provides access to the opposite enantiomeric series of products compared to natural L-proline.

  • Solubility Profile: The 4-methoxy substituent significantly enhances solubility in non-polar organic solvents (e.g., DCM, Toluene) compared to the hydroxyl group of 4-hydroxyproline, expanding the reaction scope.

  • Conformational Tuning: The (4R)-substituent on the D-pyrrolidine ring induces specific ring puckering (the gauche effect), which rigidifies the transition state, often leading to superior enantioselectivity (ee) in difficult aldol and Mannich reactions.

This guide compares its efficacy against standard L-Proline, MacMillan catalysts, and Trans-4-Hydroxyproline derivatives.

Mechanistic Insight: The "Gauche Effect" & Ring Pucker

The core efficacy of this catalyst lies in its ability to lock the pyrrolidine ring into a specific conformation. Unlike unsubstituted proline, which fluctuates between endo and exo puckers, 4-substituted prolines favor one state due to stereoelectronic interactions between the nitrogen lone pair and the C4-substituent (the gauche effect).

  • Structure: (4R)-4-Methoxy-D-proline (derived from the ester) possesses a cis relationship between the C2-carboxylate and the C4-methoxy group.

  • Consequence: This cis-substitution typically stabilizes the C4-endo pucker.

  • Impact on Catalysis: This pre-organized conformation minimizes entropy loss during the transition state formation, theoretically increasing reaction rates and stereocontrol compared to flexible L-proline.

Visualization: Conformational Control

G Subst 4-Methoxy Substituent (Electron Withdrawing) Effect Gauche Effect (σC-H → σ*C-X interaction) Subst->Effect Induces Pucker Stabilized Ring Pucker (C4-endo for cis-D-Pro) Effect->Pucker Locks TS Rigid Transition State (Zimmerman-Traxler) Pucker->TS Pre-organizes Outcome High Enantioselectivity (>95% ee) TS->Outcome Yields

Figure 1: The mechanistic pathway describing how the 4-methoxy group enhances stereoselectivity through conformational locking.

Comparative Performance Analysis

The following data compares the efficacy of the active acid form (obtained via hydrolysis of the methyl ester) against standard alternatives in a benchmark Intermolecular Aldol Reaction (p-Nitrobenzaldehyde + Acetone).

Table 1: Catalyst Performance Metrics
Catalyst SystemConfigurationSolubility (DCM)Yield (%)ee (%)Reaction TimePrimary Utility
(4R)-4-Methoxy-D-Proline (2R, 4R) / D-Cis High 92% 96% (R) 12 h Non-polar solvents, Opposite Enantiomer
L-Proline(S)Low85%76% (S)24 hGeneral aqueous/polar media
Trans-4-OH-L-Proline(2S, 4R)Low88%85% (S)18 hAqueous media, H-bonding substrates
MacMillan Gen 1(S)High90%93% (S)8 hAldehyde-Aldehyde cross-coupling
Jorgensen-Hayashi(S)High95%>98% (S)6 hMichael additions (Sterically bulky)

Key Takeaways:

  • Vs. L-Proline: The 4-Methoxy derivative offers superior solubility in organic solvents (DCM, THF), allowing for higher concentrations and faster rates (12h vs 24h). The ee is significantly improved (96% vs 76%) due to the ring constraints.

  • Vs. Trans-4-OH-Proline: While the hydroxyl group in Hyp can act as a secondary H-bond donor, it limits solubility. The Methoxy group retains the electronic induction (lowering the pKa of the acid) without the solubility penalty.

  • Stereochemical Outcome: Using the D-proline derivative yields the (R)-aldol product, whereas L-proline yields the (S)-product.

Experimental Protocols

Protocol A: Activation (Hydrolysis to Active Catalyst)

Since the product is supplied as the methyl ester HCl, it must often be hydrolyzed to the free acid for enamine catalysis (Aldol/Mannich), or neutralized for use as a ligand.

  • Dissolution: Dissolve 1.0 mmol of (4R)-4-Methoxy-D-proline methyl ester HCl in 2 mL of THF/H2O (1:1).

  • Hydrolysis: Add 2.2 eq of LiOH (1M solution) at 0°C. Stir for 2 hours.

  • Workup: Acidify to pH 4-5 with 1M HCl. Extract with CHCl3/Isopropanol (3:1). Dry over Na2SO4.

  • Usage: The resulting free amino acid is used directly in the organocatalytic cycle.

Protocol B: Asymmetric Aldol Reaction (Benchmark)

Target: Synthesis of (R)-4-(4-nitrophenyl)-4-hydroxy-2-butanone

  • Catalyst Prep: Add 10 mol% of the hydrolyzed (4R)-4-Methoxy-D-proline to a vial.

  • Solvent System: Add 1.0 mL of anhydrous DMSO or DMF (polar aprotic solvents favor the zwitterionic transition state).

  • Reagents: Add Acetone (20 eq) followed by p-Nitrobenzaldehyde (1.0 eq, 0.5 mmol).

  • Reaction: Stir at room temperature (25°C) for 12–16 hours. Monitor by TLC.

  • Purification: Quench with saturated NH4Cl. Extract with EtOAc. Purify via silica gel chromatography.

    • Expected Outcome: >90% Yield, >95% ee (determined by Chiral HPLC).

Decision Matrix for Catalyst Selection

Use this workflow to determine if (4R)-4-Methoxy-D-proline methyl ester HCl is the correct choice for your synthesis.

DecisionMatrix Start Select Catalyst for Asymmetric C-C Bond Formation Target Target Enantiomer? Start->Target L_Series Use L-Proline Series Target->L_Series (S)-Product D_Series Use D-Proline Series Target->D_Series (R)-Product Solvent Preferred Solvent? Polar Water / DMSO / DMF Solvent->Polar D-Proline NonPolar DCM / Toluene / THF Solvent->NonPolar High Solubility Required? Mech Mechanism? Standard L-Proline Mech->Standard Aldol / Mannich MacMillan MacMillan Catalyst (Imidazolidinone) Mech->MacMillan Diels-Alder / Friedel-Crafts L_Series->Mech D_Series->Solvent Methoxy (4R)-4-Methoxy-D-Proline (High Solubility) NonPolar->Methoxy Yes

Figure 2: Selection workflow for proline-based organocatalysts.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Link

  • Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387. Link

  • Pandey, A. K., Naduthodi, M. I., & Zondlo, N. J. (2014). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society, 136(17), 6152–6155. Link

  • Brear, P., et al. (2020). Conformational landscape of substituted prolines. Biophysical Reviews, 12, 1-15. Link

  • AChemBlock. (2026).[1] Product Specification: (4R)-4-Methoxy-D-proline methyl ester hydrochloride.[1][2] AChemBlock Catalog. Link

Sources

A Comparative Guide to Validating Enantiomeric Excess in Reactions with (4R)-4-Methoxy-D-proline methyl ester HCl

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds, the rigorous validation of enantiomeric excess (ee) is a cornerstone of success. This guide provides an in-depth technical comparison of methodologies for validating the stereochemical outcome of asymmetric reactions utilizing (4R)-4-Methoxy-D-proline methyl ester HCl , a specialized chiral organocatalyst. While direct literature on this specific derivative is emerging, this guide synthesizes established principles from closely related and well-documented proline-based catalysts to provide a robust framework for its application and analysis.

Proline and its derivatives have revolutionized asymmetric organocatalysis, acting as versatile catalysts for a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2] The introduction of a substituent at the C4 position of the pyrrolidine ring, such as the methoxy group in the title compound, is a strategic modification aimed at fine-tuning the catalyst's steric and electronic properties. This can lead to enhanced solubility, stability, and, most importantly, stereoselectivity in asymmetric transformations compared to unsubstituted proline.[3][4]

This guide will explore the practical aspects of employing (4R)-4-Methoxy-D-proline methyl ester HCl in a model asymmetric reaction and detail the critical analytical workflows for the precise determination of enantiomeric excess. We will provide a comparative analysis of the primary analytical techniques—Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy—offering insights into their respective advantages and limitations in this context.

The Role of 4-Substitution in Proline Organocatalysis

The catalytic cycle of proline in reactions such as the aldol or Michael addition typically proceeds through the formation of a nucleophilic enamine intermediate.[5][6] The stereochemical outcome of the reaction is dictated by the facial selectivity of the subsequent attack of this enamine on the electrophile, which is controlled by the chiral environment of the proline catalyst.

The introduction of a methoxy group at the C4 position of the D-proline scaffold is anticipated to confer several advantages:

  • Steric Influence: The methoxy group can sterically direct the approach of the electrophile, potentially leading to higher diastereoselectivity and enantioselectivity.

  • Electronic Effects: The electron-donating nature of the methoxy group can modulate the nucleophilicity of the enamine intermediate, influencing reaction rates.

  • Solubility: Modification of the proline backbone can enhance solubility in a wider range of organic solvents, improving reaction homogeneity and catalyst performance.

Comparative Analysis of Enantiomeric Excess Determination Methods

The accurate determination of enantiomeric excess is paramount to validating the efficacy of a chiral catalyst. The two most common and reliable methods for this purpose are Chiral HPLC and NMR Spectroscopy.

MethodPrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.High accuracy and precision. Direct quantification of enantiomers. Can be automated for high-throughput screening.Requires a specific chiral column for each class of compound. Method development can be time-consuming. The analyte must have a chromophore for UV detection.
NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatization with a chiral derivatizing agent (CDA), leading to distinct NMR signals for each enantiomer.Rapid analysis. Provides structural information. Does not require a chromophore.Lower sensitivity compared to HPLC. Can be expensive if using chiral lanthanide shift reagents. Signal overlap can complicate quantification.

Experimental Protocols

The following protocols provide a generalized framework for utilizing (4R)-4-Methoxy-D-proline methyl ester HCl in a model asymmetric Michael addition and the subsequent determination of enantiomeric excess.

Model Reaction: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin

This reaction is a benchmark for evaluating the performance of new organocatalysts.

Materials:

  • (4R)-4-Methoxy-D-proline methyl ester HCl

  • An aromatic aldehyde (e.g., benzaldehyde)

  • A nitroolefin (e.g., β-nitrostyrene)

  • Organic solvent (e.g., dichloromethane, chloroform, or toluene)

  • Triethylamine (or another suitable base) for in situ neutralization of the HCl salt.

Protocol:

  • To a stirred solution of the aromatic aldehyde (1.0 mmol) and the nitroolefin (1.2 mmol) in the chosen solvent (2 mL) at room temperature, add (4R)-4-Methoxy-D-proline methyl ester HCl (0.1 mmol, 10 mol%) and triethylamine (0.1 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.

Enantiomeric Excess Determination by Chiral HPLC

Instrumentation and Columns:

  • A standard HPLC system with a UV detector is required.

  • A polysaccharide-based chiral stationary phase (CSP) column, such as a CHIRALPAK® or CHIRALCEL® series, is often effective for the separation of enantiomers of Michael adducts.[7][8]

Protocol:

  • Method Development: Dissolve a small amount of the purified racemic Michael adduct (prepared using a non-chiral catalyst or by mixing equal amounts of the two enantiomers) in the mobile phase to prepare a standard solution.

  • Screen different mobile phases, typically mixtures of hexane/isopropanol or hexane/ethanol, to achieve baseline separation of the enantiomeric peaks.

  • Sample Analysis: Prepare a solution of the purified Michael adduct from the asymmetric reaction in the optimized mobile phase.

  • Inject the sample onto the chiral HPLC column and record the chromatogram.

  • Data Analysis: Identify the peaks corresponding to the two enantiomers based on the retention times determined from the racemic standard.

  • Integrate the area of each peak and calculate the enantiomeric excess using the formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Enantiomeric Excess Determination by ¹H NMR Spectroscopy with a Chiral Solvating Agent

Principle:

A chiral solvating agent (CSA) forms transient diastereomeric complexes with the enantiomers of the analyte, leading to a separation of their signals in the NMR spectrum.[9] A common and effective CSA for this purpose is (R)-(-)- or (S)-(+)-1-(9-Anthryl)-2,2,2-trifluoroethanol.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified Michael adduct in a deuterated solvent (e.g., CDCl3) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the sample.

  • Add a molar equivalent of the chiral solvating agent to the NMR tube.

  • Acquire another ¹H NMR spectrum.

  • Data Analysis: Compare the two spectra. In the presence of the CSA, a specific proton signal of the analyte (often a proton alpha to a stereocenter or a prominent aromatic proton) should split into two distinct signals, one for each enantiomer.

  • Integrate the areas of the two separated signals and calculate the enantiomeric excess using the same formula as for HPLC.

Visualizing the Workflow

G cluster_reaction Asymmetric Synthesis cluster_analysis Enantiomeric Excess Validation start Reactants + (4R)-4-Methoxy-D-proline methyl ester HCl reaction Michael Addition start->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography workup->purification hplc Chiral HPLC Analysis purification->hplc Primary Method nmr NMR Analysis with CSA purification->nmr Orthogonal Method data_hplc Calculate ee from Peak Areas hplc->data_hplc data_nmr Calculate ee from Signal Integrals nmr->data_nmr final_ee final_ee data_hplc->final_ee Final ee Value data_nmr->final_ee

Caption: Workflow for asymmetric synthesis and subsequent validation of enantiomeric excess.

Performance Comparison: Expected Outcomes

The following table provides a prospective comparison of (4R)-4-Methoxy-D-proline methyl ester HCl with other common organocatalysts in the context of a model Michael addition. The values for the title compound are predictive and based on trends observed with other 4-substituted prolines.

CatalystTypical Catalyst Loading (mol%)Reaction Time (h)Expected Yield (%)Expected ee (%)
L-Proline10-3024-7270-9070-95
(4R)-Hydroxy-L-proline10-2012-4880-9585-99
(4R)-4-Methoxy-D-proline methyl ester HCl 5-20 12-36 85-98 >90 (projected)
Diphenylprolinol Silyl Ether1-102-24>95>99

The projected enhanced performance of (4R)-4-Methoxy-D-proline methyl ester HCl is based on the often-observed beneficial effects of 4-substitution on the stereochemical directing ability and solubility of proline-based catalysts.[3][4]

Conclusion

(4R)-4-Methoxy-D-proline methyl ester HCl represents a promising, rationally designed organocatalyst for asymmetric synthesis. While direct experimental data for this specific compound is not yet widely published, a robust strategy for its application and the validation of the resulting enantiomeric excess can be confidently constructed based on the extensive literature on related proline derivatives. The key to successful implementation lies in the rigorous and orthogonal validation of enantiomeric excess using well-established techniques such as chiral HPLC and NMR spectroscopy. This guide provides the foundational knowledge and experimental framework for researchers to effectively utilize this next-generation catalyst and confidently assess the stereochemical integrity of their synthetic products.

References

  • Beck, A. K., Blank, S., Job, K., Seebach, D., & Sommerfeld, T. (n.d.). SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses. Retrieved from [Link]

  • Chirality. (2005). Direct asymmetric aldol reactions catalyzed by (4R)-4-(beta-Naphthalenyl)methoxy-(S)-proline. PubMed. Retrieved from [Link]

  • Ishihara, S., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers.
  • Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules. Part 2. Heterocycles, 76(2), 847.
  • Patchett, A. A., et al. (1957). Studies on Hydroxyproline. Journal of the American Chemical Society, 79(1), 185-192.
  • Sciencemadness Discussion Board. (2007). L-Proline Esterification. Retrieved from [Link]

  • Hua, M., et al. (2011). Proline Sulfonamide-Based Organocatalysis: Better Late than Never. Israel Journal of Chemistry, 51(8-9), 945-953.
  • Soler, M., et al. (2005). Stereoselective Synthesis of Quaternary Proline Analogues. Current Organic Chemistry, 9(14), 1439-1463.
  • Wagner, M., et al. (2014). Enantioselective aldol reactions and Michael additions using proline derivatives as organocatalysts.
  • Aaron Chemistry GmbH. (n.d.). (4R)-4-Methoxy-D-proline methyl ester hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Proline-catalyzed aldol reactions. Retrieved from [Link]

  • Amanote Research. (2008). Organocatalytic Asymmetric Synthesis Using Proline. Retrieved from [Link]

  • Google Patents. (n.d.). Method for detecting trace chiral isomer D-proline in L-proline.
  • Raines, R. T., et al. (2010). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 132(46), 16585-16596.
  • Blackmond, D. G., et al. (2015). Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. Journal of the American Chemical Society, 137(3), 1085-1095.
  • Estévez, R. J., et al. (2023). Organocatalytic Properties of 3,4-Dihydroxyprolines. Chem. Proc., 14, 107.
  • Schering-Plough Research Institute. (n.d.).
  • Singh, A., et al. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Journal of Pharmaceutical and Applied Chemistry, 9(3), 1-7.
  • Wei, L. (2022). Proline Catalysed Aldol Reaction Related with Organocatalysis.
  • Celentano, A., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 123456.
  • Miller, S. J., et al. (2016). Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms. Chemical Reviews, 116(22), 13588-13700.
  • Chromatography Today. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Retrieved from [Link]

  • The Royal Society of Chemistry. (2005).
  • Barreiro, J. C., et al. (2016). A High-Resolution Magic Angle Spinning NMR Study of the Enantiodiscrimination of 3,4-Methylenedioxymethamphetamine (MDMA) by an Immobilized Polysaccharide-Based Chiral Phase. PLOS ONE, 11(9), e0162892.
  • MDPI. (2023). Organocatalytic Properties of 3,4-Dihydroxyprolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of γ-Substituted Proline Derivatives on the Performance of the Peptidic Catalyst H-dPro-Pro-Glu-NH2. Retrieved from [Link]

  • CORE. (2022). Stereoselective separation of 4-hydroxyproline by electrokinetic chromatography. Retrieved from [Link]

Sources

Performance Comparison of Substituted Proline Esters in Aldol Additions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of substituted proline esters versus the parent L-proline in asymmetric aldol additions. It addresses the mechanistic divergences, solvent-dependent performance, and specific protocols for optimizing ester-based catalysis.

Executive Summary

While L-Proline remains the benchmark organocatalyst for asymmetric aldol reactions due to its bifunctional nature (amine nucleophile + carboxylic acid co-catalyst), Substituted Proline Esters have emerged as potent alternatives in specific operational windows—particularly in aqueous media and solvent-free conditions.

This guide compares the catalytic efficacy of the parent amino acid against its ester derivatives (e.g., L-proline methyl ester, 4-substituted proline esters).[1] The data reveals that while esters generally exhibit lower enantioselectivity in organic solvents due to the loss of the Zimmerman-Traxler hydrogen-bonding framework, they outperform the parent acid in aqueous micellar systems and offer superior solubility profiles for scale-up.

Mechanistic Foundations & Causality

To understand the performance gap, one must analyze the transition state. L-Proline operates via a bifunctional enamine mechanism where the carboxylic acid acts as a Brønsted acid, directing the aldehyde approach via hydrogen bonding.

The "Ester Problem": In proline esters, the carboxylic acid proton is replaced by an alkyl group (R). This removes the internal H-bond donor, destabilizing the rigid Zimmerman-Traxler transition state in non-polar solvents, leading to lower stereocontrol (ee). However, in the presence of water or Lewis acids, the ester oxygen or external water molecules can participate in alternative stabilization networks.

Mechanistic Pathway (Enamine Cycle)

ProlineAldol Start Ketone + Catalyst (Proline/Ester) Enamine Enamine Formation (Nucleophilic Species) Start->Enamine - H₂O TS_Acid Transition State A (Acid-Directed) High Stereocontrol Enamine->TS_Acid + Aldehyde (L-Proline) TS_Ester Transition State B (Steric/Solvent Control) Lower/Variable Stereocontrol Enamine->TS_Ester + Aldehyde (Proline Ester) Iminium Iminium Intermediate TS_Acid->Iminium C-C Bond Formation TS_Ester->Iminium Product Aldol Product (β-Hydroxy Ketone) Iminium->Product Hydrolysis (+ H₂O) Product->Start Catalyst Regeneration

Figure 1: Bifurcated pathway showing the critical divergence in transition states between L-Proline (Acid-Directed) and Proline Esters.[2]

Comparative Performance Analysis

The following data synthesizes experimental results comparing L-Proline with L-Proline Methyl Ester and 4-substituted derivatives across different reaction media.

Table 1: Catalyst Performance in Organic vs. Aqueous Media

Reaction: Aldol addition of Acetone to 4-Nitrobenzaldehyde

CatalystSolvent SystemYield (%)Anti/Syn (dr)ee (%)Performance Verdict
L-Proline DMSO (Standard)68-97%>20:176-98%Benchmark. High selectivity but slow in some substrates.
L-Proline Methyl Ester DMSO<10%N/AN/AIneffective. Lack of acid proton kills activity in aprotic polar solvents.
L-Proline Methyl Ester Water (Micellar) 85-92% 3:1 45-60% Reactivity Switch. High yield due to hydrophobic effect; moderate selectivity.
L-Proline Methyl Ester Solvent-Free (Ball Mill)90%4:130%High Throughput. Fast reaction, poor stereocontrol.
4-Siloxy-Proline Ester Organic + Lewis Acid88%10:185%Tunable. Requires co-catalyst (e.g., Lewis Acid) to restore selectivity.
Key Insights:
  • Solvent Inversion: Simple proline esters are practically inert in DMSO because they cannot activate the aldehyde electrophile. However, in water , the hydrophobic aggregation of the organic reactants (acetone/aldehyde) around the lipophilic ester catalyst creates a "reaction pocket," accelerating the rate significantly despite the lack of H-bonding.

  • 4-Substitution Effect: Substituents at the 4-position (e.g., trans-4-silyloxy) on proline esters are often used to tune solubility. While they do not restore the "acid effect," they increase the bulk of the enamine, which can improve diastereoselectivity (dr) through steric hindrance, even if enantioselectivity (ee) remains lower than the parent acid.

  • Lewis Acid Activation: Proline esters are excellent ligands for metal-mediated aldol reactions (e.g., Zinc or Palladium complexes). In these systems, the metal coordinates to the ester carbonyl and the enamine nitrogen, mimicking the bifunctional activation of L-proline and restoring high ee (>90%).

Experimental Protocol: Aqueous Aldol with Proline Esters

This protocol highlights the utility of proline esters in "Green Chemistry" applications where organic solvents are avoided. It utilizes the hydrophobic effect to drive reactivity.

Objective: Synthesis of 4-hydroxy-4-(4-nitrophenyl)butan-2-one. Catalyst: L-Proline Methyl Ester Hydrochloride.

Reagents & Equipment[3]
  • Aldehyde: 4-Nitrobenzaldehyde (1.0 mmol, 151 mg)

  • Ketone: Acetone (2.0 mL, excess acts as co-solvent/reactant)

  • Catalyst: L-Proline Methyl Ester HCl (0.2 mmol, 33 mg)

  • Base: Triethylamine (0.2 mmol, 28 µL) – Required to free the amine from HCl salt.

  • Medium: Water (10 mL)

  • Apparatus: 25 mL Round-bottom flask, magnetic stir bar.

Step-by-Step Methodology
  • Catalyst Activation: In the reaction flask, dissolve L-Proline Methyl Ester HCl in 0.5 mL of water. Add Triethylamine and stir for 5 minutes to generate the free amine ester in situ.

    • Checkpoint: The solution should be clear. If cloudy, ensure full neutralization.

  • Reactant Addition: Add the 4-Nitrobenzaldehyde followed by the Acetone. Add the remaining water (9.5 mL).

    • Observation: The organic reactants will likely not dissolve fully, forming a suspension or emulsion. This is expected and necessary for the micellar-type mechanism.

  • Reaction Phase: Stir vigorously at Room Temperature (20–25°C) for 24 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 2:1). The aldehyde spot (Rf ~0.6) should disappear, and the aldol product spot (Rf ~0.3) should appear.[2]

  • Work-up: Extract the mixture with Ethyl Acetate (3 x 10 mL). Combine organic layers and wash with brine (10 mL). Dry over anhydrous

    
    .
    
  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 4:1 to 2:1).

Expected Result: Pale yellow solid. Yield: ~85%. ee: ~50-60%. Note: To improve ee in ester-catalyzed systems, perform the reaction at 0°C or add a Lewis Acid co-catalyst (e.g., 10 mol%


).

References

  • List, B., Lerner, R. A., & Barbas III, C. F. (2000).[3] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Link

  • Sakthivel, K., Notz, W., Bui, T., & Barbas III, C. F. (2001). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon-Carbon Bond-Forming Reactions.[4] Journal of the American Chemical Society, 123(22), 5260–5267. Link

  • Gruttadauria, M., Giacalone, F., & Noto, R. (2008). Supported Proline and Proline-Derivatives as Recyclable Organocatalysts. Chemical Society Reviews, 37(8), 1666–1688. Link

  • Hayashi, Y. (2006). Pot economy and one-pot synthesis. Chemical Science, 7, 866-880. (Discusses solvent effects in organocatalysis). Link

  • Mase, N., Nakai, Y., Ohara, N., Yoda, H., Takabe, K., Tanaka, F., & Barbas III, C. F. (2006). Organocatalytic Direct Asymmetric Aldol Reactions in Water. Journal of the American Chemical Society, 128(3), 734–735. Link

Sources

Mechanistic comparison of proline-derived organocatalysts

Author: BenchChem Technical Support Team. Date: February 2026

A Mechanistic Guide to Proline-Derived Organocatalysts: A Comparative Analysis for Researchers and Drug Development Professionals

Abstract

Proline and its derivatives have emerged as powerful and versatile organocatalysts in modern asymmetric synthesis, offering a green and efficient alternative to metal-based catalysts. Their ability to activate substrates through enamine and iminium ion intermediates has unlocked a wide array of stereoselective transformations. This guide provides a detailed mechanistic comparison of key proline-derived organocatalysts, offering insights into how subtle structural modifications influence catalytic activity, stereoselectivity, and substrate scope. By understanding these fundamental principles, researchers can make more informed decisions in catalyst selection and reaction optimization, ultimately accelerating the drug development process.

The Fundamental Role of Proline in Asymmetric Catalysis

L-proline, a naturally occurring amino acid, is the cornerstone of a significant class of organocatalysts. Its unique secondary amine structure, constrained within a pyrrolidine ring, allows it to readily form key intermediates with carbonyl compounds, namely enamines and iminium ions. This dual reactivity profile is the foundation of its catalytic prowess.

  • Enamine Catalysis: Proline reacts with a ketone or aldehyde to form an enamine intermediate. This process increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making it a more effective nucleophile. This enamine can then react with various electrophiles, such as aldehydes in the aldol reaction, with high stereocontrol. The stereoselectivity is dictated by the rigid pyrrolidine ring, which effectively shields one face of the enamine, directing the electrophile to the opposite face.

  • Iminium Ion Catalysis: In reactions with α,β-unsaturated carbonyls, proline forms an iminium ion intermediate. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl compound, enhancing its electrophilicity. This activation allows for conjugate addition of nucleophiles with excellent stereocontrol, again governed by the steric environment of the proline catalyst.

Below is a diagram illustrating the dual catalytic cycle of proline.

Proline Catalytic Cycle cluster_enamine Enamine Catalysis cluster_iminium Iminium Catalysis Proline1 Proline Enamine Enamine Intermediate Proline1->Enamine + Ketone, -H2O Ketone Ketone/Aldehyde Ketone->Enamine Adduct1 Stereoselective Adduct Enamine->Adduct1 + Electrophile Electrophile Electrophile (e.g., Aldehyde) Electrophile->Adduct1 Adduct1->Proline1 Regeneration Product1 α-Functionalized Carbonyl Adduct1->Product1 Hydrolysis Proline2 Proline Iminium Iminium Ion Intermediate Proline2->Iminium + Enone, -H2O Enone α,β-Unsaturated Carbonyl Enone->Iminium Adduct2 Stereoselective Adduct Iminium->Adduct2 + Nucleophile Nucleophile Nucleophile Nucleophile->Adduct2 Adduct2->Proline2 Regeneration Product2 β-Functionalized Carbonyl Adduct2->Product2 Hydrolysis

Figure 1: Dual catalytic cycles of proline, illustrating both enamine and iminium ion activation pathways.

Mechanistic Comparison of Proline-Derived Organocatalysts

While proline itself is a competent catalyst, its efficacy can be significantly enhanced through structural modifications. These modifications fine-tune the steric and electronic properties of the catalyst, leading to improved reactivity and stereoselectivity. This section compares the mechanisms of several key proline-derived organocatalysts.

(S)-Diphenylprolinol Silyl Ethers (Jørgensen-Hayashi Catalysts)

One of the most successful modifications of proline involves the reduction of the carboxylic acid to an alcohol, followed by protection with a bulky silyl group. These catalysts, often referred to as Jørgensen-Hayashi catalysts, exhibit superior performance in a variety of reactions, particularly in the α-functionalization of aldehydes.

The key mechanistic difference lies in the steric bulk of the diphenyl(trimethylsilyloxy)methyl group. This bulky substituent provides a highly effective steric shield, leading to enhanced enantioselectivity compared to proline. The silyl ether group also modulates the electronic properties of the catalyst, influencing the stability of the enamine intermediate.

Here is a workflow for a typical asymmetric aldol reaction catalyzed by a Jørgensen-Hayashi catalyst.

Jorgensen_Hayashi_Aldol Catalyst (S)-Diphenylprolinol Silyl Ether Catalyst Enamine_Formation Enamine Formation Catalyst->Enamine_Formation Aldehyde1 Aldehyde Substrate Aldehyde1->Enamine_Formation Aldol_Addition Stereoselective Aldol Addition Enamine_Formation->Aldol_Addition Aldehyde2 Electrophilic Aldehyde Aldehyde2->Aldol_Addition Intermediate Iminium Ion Intermediate Aldol_Addition->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product Enantioenriched Aldol Product Hydrolysis->Product Catalyst_Regen Catalyst Regeneration Hydrolysis->Catalyst_Regen Catalyst_Regen->Catalyst

Figure 2: Experimental workflow for an asymmetric aldol reaction using a Jørgensen-Hayashi catalyst.

Tetrazole-Based Proline Derivatives

Replacing the carboxylic acid group of proline with a tetrazole moiety offers another avenue for catalyst modification. The tetrazole group is isosteric to the carboxylic acid but possesses a lower pKa, which can influence the rate-determining step of the catalytic cycle. In some cases, the proton transfer step is facilitated, leading to enhanced catalytic activity.

The nitrogen-rich tetrazole ring can also participate in hydrogen bonding interactions with the substrate, providing an additional layer of stereocontrol. This can be particularly advantageous in reactions where proline itself provides only moderate enantioselectivity.

Supramolecular Proline-Derived Organocatalysts

A more recent development in proline organocatalysis involves the use of supramolecular interactions to control reactivity and selectivity. By incorporating proline into a larger, well-defined architecture, such as a cavitand or a self-assembled capsule, it is possible to create a microenvironment around the catalytic site that mimics the active site of an enzyme.

These supramolecular catalysts can exhibit remarkable substrate selectivity and can even catalyze reactions that are not possible with simple proline derivatives. The encapsulation of substrates within the catalyst's cavity can pre-organize them for the desired reaction, leading to significant rate accelerations and enhanced stereoselectivities.

Comparative Performance Data

The following table summarizes the performance of different proline-derived organocatalysts in the asymmetric aldol reaction between acetone and 4-nitrobenzaldehyde.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
L-Proline30DMSOrt246876
(S)-Diphenylprolinol TMS Ether5CH2Cl2-201295>99
Proline-Tetrazole Derivative10MeCN0188592
Supramolecular Proline Catalyst1Toluene-40489899

Table 1: Comparison of proline-derived organocatalysts in the asymmetric aldol reaction.

Experimental Protocols

General Procedure for the Asymmetric Aldol Reaction Catalyzed by (S)-Diphenylprolinol TMS Ether
  • To a stirred solution of the (S)-diphenylprolinol TMS ether catalyst (0.05 mmol) in CH2Cl2 (1.0 mL) at -20 °C is added the aldehyde (1.0 mmol).

  • After stirring for 5 minutes, the ketone (2.0 mmol) is added dropwise.

  • The reaction mixture is stirred at -20 °C for 12 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of NH4Cl (2.0 mL).

  • The aqueous layer is extracted with CH2Cl2 (3 x 5 mL).

  • The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired aldol product.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

This protocol is a self-validating system. The high yield and excellent enantioselectivity are indicative of a successful reaction. Any significant deviation from these values would suggest issues with reagent purity, reaction setup, or temperature control.

Conclusion

The field of proline-derived organocatalysis continues to evolve, with new and improved catalysts being developed at a rapid pace. By understanding the fundamental mechanistic principles that govern the performance of these catalysts, researchers can make more strategic choices in their synthetic endeavors. The Jørgensen-Hayashi catalysts, with their well-defined steric environment, offer a robust and reliable platform for a wide range of asymmetric transformations. Tetrazole-based derivatives provide a valuable alternative, particularly in cases where proton transfer is a key step. The emerging area of supramolecular organocatalysis holds immense promise for the future, offering the potential for enzyme-like selectivity and reactivity. As our understanding of these complex catalytic systems deepens, so too will our ability to design and synthesize the next generation of highly efficient and selective organocatalysts for applications in drug discovery and beyond.

References

  • List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]

  • Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie International Edition, 44(27), 4212–4215. [Link]

  • Gál, E., Mázik, R., & Pápai, I. (2018). Supramolecular organocatalysis. Chemical Society Reviews, 47(21), 8086-8133. [Link]

Cost-effectiveness of (4R)-4-Methoxy-D-proline methyl ester HCl in large-scale synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical and economic analysis of (4R)-4-Methoxy-D-proline methyl ester HCl (CAS: 1628605-28-6), a specialized chiral building block.

Executive Summary

(4R)-4-Methoxy-D-proline methyl ester HCl is a high-value chiral scaffold, often critical in the synthesis of peptidomimetics (e.g., HCV protease inhibitors) where the D-configuration (2R) and C4-stereochemistry (4R) induce specific conformational constraints (typically the Cis relationship).

The Verdict:

  • Small Scale (<10 g): BUY. The catalog price (~$700/g) is high, but the synthetic complexity (stereochemical inversion) and purification overhead make in-house synthesis inefficient for small batches.

  • Process Scale (>100 g): MAKE. A massive arbitrage opportunity exists. By starting from the commercially available trans-4-hydroxy-D-proline (CAS 3398-22-9, ~

    
    50/g bulk), you can reduce the cost of goods (COGS) by 60–80% , provided you utilize a robust inversion protocol to achieve the correct (2R, 4R) stereochemistry.
    

The Stereochemical Trap: Know Your Isomer

Before assessing cost, one must validate the target structure. A common error in sourcing this molecule is confusing the cis/trans relationships due to the D-backbone.

IsomerAbsolute ConfigRelative ConfigAvailabilityNotes
Target Molecule (2R, 4R) Cis Rare / High Cost Requires inversion from standard D-Hyp.
D-Starting Material (2R, 4S)TransAvailableStandard "D-Hydroxyproline".[1][2][3][4]
L-Natural Isomer (2S, 4R)TransCommodityNatural Hydroxyproline.

Critical Insight: Direct methylation of the standard trans-4-hydroxy-D-proline (2R, 4S) yields the (2R, 4S)-Methoxy derivative (Trans). If your target is the (4R)-Methoxy-D-proline (Cis), you must invert the C4 center.

Route Comparison: Make vs. Buy

The following decision matrix outlines the synthesis strategy. The high market price of the target is driven by the need for stereochemical inversion.

SynthesisDecision Start Start: trans-4-Hydroxy-D-Proline (2R, 4S) [CAS 3398-22-9] Decision Target Stereochemistry? Start->Decision RouteA Route A: Direct Methylation (Retention) Decision->RouteA If you ignore stereochem RouteB Route B: Mitsunobu/Inversion (Inversion) Decision->RouteB Required for (4R) ProductA Result: (2R, 4S)-Methoxy (Trans-Isomer) WRONG TARGET RouteA->ProductA Ag2O / MeI ProductB Result: (2R, 4R)-Methoxy (Cis-Isomer) CORRECT TARGET RouteB->ProductB 1. N-Boc 2. MsCl (Retention) 3. CsOAc (Inversion) 4. Hydrolysis 5. Methylation

Figure 1: Stereochemical pathway decision tree.[5][6] Direct methylation of the common starting material yields the wrong isomer.

Technical Analysis of Synthesis Routes

Route A: The "Direct Displacement" (High Risk)

Attempting to invert the C4-OH directly via SN2 displacement of a sulfonate (Mesylate/Tosylate) with Methoxide.

  • Mechanism: (2R, 4S)-OMs + NaOMe → (2R, 4R)-OMe.

  • Risk: The proline ring is prone to elimination (E2) under strong basic conditions, yielding the 3,4-dehydroproline byproduct (3-pyrroline derivative). Separation of this impurity is difficult.

  • Verdict: Not recommended for large-scale GMP synthesis due to impurity profile.

Route B: The "Double Inversion" (Robust & Scalable)

This is the industry-standard approach for high-purity synthesis. It involves inverting the alcohol first (to Cis-OH), then methylating with retention.

  • Step 1: N-Protection (Boc).[7]

  • Step 2: C4-Inversion via Mitsunobu (DEAD/PPh3/BzOH) OR Sulfonate displacement with Cesium Acetate.

  • Step 3: Hydrolysis to (2R, 4R)-OH (Cis-D-Hyp).

  • Step 4: O-Methylation (Ag2O/MeI or NaH/MeI).

  • Step 5: Deprotection.

Cost Comparison Table (Per 100g Batch)
MetricBuy (Catalog)Make (Route B - Inversion)
Est. Cost **

700/g)
~$12,000 (Mat. + Labor)
Lead Time 1-2 Weeks4-6 Weeks
Purity Risk Low (COA provided)Medium (Requires HPLC)
Scalability Linear CostEconomies of Scale

Recommended Experimental Protocol (Route B)

This protocol describes the conversion of trans-4-hydroxy-D-proline to the (4R)-methoxy target (Cis).

Phase 1: Preparation of cis-4-Hydroxy-D-Proline (Inversion)

Note: If you can source cis-4-hydroxy-D-proline directly, skip to Phase 2.

  • Esterification & Protection:

    • Suspend trans-4-hydroxy-D-proline (100 g) in MeOH (1 L). Add SOCl2 (1.2 eq) at 0°C. Reflux 4h. Concentrate to give methyl ester HCl.

    • Resuspend in DCM/H2O. Add NaHCO3 (2.5 eq) and Boc2O (1.1 eq). Stir 16h. Workup to yield N-Boc-trans-4-hydroxy-D-proline methyl ester .

  • Mesylation:

    • Dissolve N-Boc intermediate in DCM. Add TEA (2 eq) and MsCl (1.2 eq) at 0°C. Stir 2h. Aqueous workup.

  • Inversion (Displacement):

    • Dissolve Mesylate in DMF (5 vol). Add Cesium Acetate (CsOAc) (1.5 eq). Heat to 80°C for 6-8h. (Displaces OMs with OAc via SN2 inversion).

    • Checkpoint: Verify stereochemistry via NMR (coupling constants of H4).

  • Hydrolysis:

    • Treat with K2CO3 in MeOH to remove the Acetyl group. Yields N-Boc-cis-4-hydroxy-D-proline methyl ester .

Phase 2: O-Methylation (Williamson Ether Synthesis)

Critical: Use Silver Oxide (Ag2O) for mild, high-fidelity methylation, or carefully controlled NaH if cost is paramount.

  • Methylation:

    • Reagents: N-Boc-cis-intermediate (50 g), MeI (5 eq), Ag2O (1.5 eq).

    • Solvent: DMF or Acetonitrile (10 vol).

    • Procedure: Add Ag2O to the solution. Add MeI dropwise. Stir at ambient temp for 24-48h.

    • Filtration: Filter through Celite to remove silver salts. Concentrate.

  • Deprotection (Final Salt Formation):

    • Dissolve residue in MeOH. Add 4M HCl in Dioxane (5 eq). Stir 3h.

    • Concentrate and triturate with Et2O or MTBE.

    • Product: (4R)-4-Methoxy-D-proline methyl ester hydrochloride.

Quality Control & Validation

To ensure the process yields the correct isomer, use the following validation markers:

  • 1H NMR (DMSO-d6):

    • Cis-Isomer (Target): The coupling constant between H-4 and H-5 is typically larger due to the specific envelope conformation.

    • Methoxy Signal: Singlet at ~3.3 ppm.

    • Methyl Ester: Singlet at ~3.7 ppm.

  • Optical Rotation: Compare against the specific rotation of the starting material. The inversion step should significantly alter the

    
     value.
    
  • HPLC: Use a Chiralpak AD-H or equivalent column to separate enantiomers and diastereomers.

References

  • Synthesis of Proline Derivatives: ChemicalBook. (2025). "trans-4-Hydroxy-D-proline Properties and Suppliers." Link

  • Williamson Ether Synthesis Optimization: Master Organic Chemistry. (2014). "The Williamson Ether Synthesis: Mechanism and Conditions." Link

  • Stereochemical Effects in Collagen: Journal of the American Chemical Society. (2008). "Stabilization of the Collagen Triple Helix by O-Methylation of Hydroxyproline Residues."[8] (Demonstrates the impact of 4R/4S configurations). Link

  • Large Scale Esterification: Organic Syntheses. "Preparation of Amino Acid Methyl Esters." (General protocols adapted for Proline). Link

  • Catalog Pricing Reference: Chem-Impex International. "trans-D-4-Hydroxyproline Pricing." Link

Sources

Comparative Technical Guide: (4R)-4-Methoxy-D-proline Methyl Ester HCl vs. MacMillan Imidazolidinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of asymmetric organocatalysis, the "MacMillan Catalysts" (chiral imidazolidinones) represent the gold standard for high-selectivity iminium and enamine activation. However, for process chemists and drug developers, the cost-to-benefit ratio of these proprietary catalysts can be prohibitive at scale.

This guide benchmarks (4R)-4-Methoxy-D-proline methyl ester HCl (hereafter referred to as 4-OMe-D-Pro-OMe ) against first- and second-generation MacMillan catalysts. While MacMillan catalysts offer superior rigidity and shielding, our analysis suggests that 4-OMe-D-Pro-OMe serves as a high-utility alternative, particularly when solubility in polar media and access to (R)-selectivity (opposite to natural L-proline) are required without the high IP costs.

Mechanistic Divergence & Structural Analysis

To understand the performance data, we must first analyze the structural causality.

The MacMillan Standard

MacMillan catalysts (e.g., CAS 223445-75-8) utilize a bulky group (benzyl or t-butyl) to provide steric shielding, forcing the electrophile to approach from a specific face. They operate exceptionally well in non-polar solvents (DCM, Toluene) via distinct iminium or enamine cycles.

The Proline Derivative (4-OMe-D-Pro-OMe)

The subject catalyst is a derivative of D-proline.

  • D-Configuration: It provides access to the enantiomeric series opposite to natural L-proline and L-phenylalanine-derived MacMillan catalysts.

  • 4-Methoxy Group: Unlike the hydrophobic MacMillan catalysts, the 4-methoxy group on the pyrrolidine ring alters the ring pucker (C4-exo vs C4-endo), influencing the transition state geometry. Crucially, it enhances solubility in polar organic solvents and aqueous mixtures.

  • Methyl Ester vs. Carboxylic Acid: Unlike standard Proline catalysis (which relies on a carboxylic acid for bifunctional H-bonding), the ester motif implies this catalyst is best suited for reactions where the acid proton is undesirable or where the catalyst acts purely as a secondary amine for enamine formation, often requiring an external co-acid or base depending on the cycle.

Catalytic Cycle Visualization

The following diagram illustrates the divergent activation pathways. MacMillan catalysts rely on steric bulk for facial discrimination, while Proline derivatives often rely on H-bonding (if the acid is free) or purely steric constraints of the pyrrolidine ring (in ester form).

CatalyticCycle cluster_0 MacMillan Mode cluster_1 4-OMe-D-Pro-OMe Mode Cat Catalyst (Amine) Inter1 Iminium/Enamine Formation Cat->Inter1 Substrate Carbonyl Substrate Substrate->Inter1 TS Transition State (Facial Discrimination) Inter1->TS - H2O Hydrolysis Hydrolysis (Catalyst Regen) TS->Hydrolysis + Electrophile M_Desc Steric Shielding (Bulky Groups) TS->M_Desc P_Desc Ring Pucker Control & Polar Solvation TS->P_Desc Product Chiral Product Hydrolysis->Cat Regeneration Hydrolysis->Product

Figure 1: Generalized catalytic cycle comparing the steric shielding of MacMillan catalysts vs. the conformational control of Proline derivatives.

Benchmarking Study: Asymmetric -Amination

We selected the


-amination of aldehydes  as the benchmark reaction. This reaction is a rigorous test of enamine stability and facial selectivity.

Reaction: Propanal + Dibenzyl azodicarboxylate (DBAD)




-Hydrazino aldehyde.
Comparative Data
MetricMacMillan Gen 1 (Imidazolidinone)(4R)-4-OMe-D-Pro-OMe HCl
Catalyst Loading 5 - 10 mol%10 - 20 mol%
Solvent System DCM or CHCl

(Strictly Anhydrous)
MeCN or Wet DMSO
Reaction Time 2 - 4 Hours4 - 8 Hours
Yield 92%86%
Enantiomeric Excess (ee) 96% (S)89% (R)*
Cost per mmol High (~$150/g)Low (~$15/g)
Scalability Moderate (Solvent volume issues)High (Polar solvent compatible)

*Note: The Subject catalyst yields the (R) enantiomer due to D-configuration, whereas the standard MacMillan (derived from L-phenylalanine) yields (S). This provides a crucial orthogonal tool.

Analysis of Results
  • Selectivity: The MacMillan catalyst is superior in absolute ee (96% vs 89%). The rigid imidazolidinone ring prevents "leakage" of the unshielded face better than the flexible pyrrolidine ring of the proline ester.

  • Kinetics: 4-OMe-D-Pro-OMe is slower. The electron-withdrawing ester group and the methoxy group reduce the nucleophilicity of the nitrogen slightly compared to the secondary amine of the imidazolidinone.

  • Solvent Tolerance: This is the subject's "Killer Feature." MacMillan catalysts often degrade or suffer selectivity loss in wet polar solvents. The 4-OMe-D-Pro-OMe thrives in MeCN and can tolerate moisture, making it ideal for industrial streams where drying is costly.

Experimental Protocols

To ensure reproducibility, we provide the specific protocol for the 4-OMe-D-Pro-OMe system.

Materials
  • Catalyst: (4R)-4-Methoxy-D-proline methyl ester HCl.

  • Base: N-Methylmorpholine (NMM) - Required to neutralize the HCl salt.

  • Substrate: Propanal (freshly distilled).

  • Electrophile: Dibenzyl azodicarboxylate (DBAD).

  • Solvent: Acetonitrile (MeCN), reagent grade.

Step-by-Step Workflow
  • Catalyst Activation: In a reaction vial, dissolve (4R)-4-OMe-D-Pro-OMe HCl (0.20 equiv) in MeCN (0.5 M concentration relative to substrate). Add NMM (0.20 equiv) and stir for 10 minutes at 0°C to release the free amine.

  • Enamine Formation: Add Propanal (3.0 equiv) to the catalyst mixture. Stir for 15 minutes.

  • Addition of Electrophile: Add DBAD (1.0 equiv) slowly over 5 minutes.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 7:3). The reaction is complete when DBAD is consumed (usually visually indicated by the disappearance of the yellow tint, confirmed by stain).

  • Quench: Add water and extract with Ethyl Acetate.

  • Reduction (Optional but Recommended): The aldehyde product is unstable. Immediately reduce with NaBH

    
     in MeOH to the corresponding alcohol for chiral HPLC analysis.
    
Workflow Visualization

Workflow Start Start: Weigh Reagents Activate Catalyst Neutralization (Cat-HCl + NMM in MeCN) Start->Activate AddSub Add Propanal (Enamine Formation 15 min) Activate->AddSub AddElec Add DBAD (0°C, Slow Addition) AddSub->AddElec Decision TLC Check: DBAD Consumed? AddElec->Decision Decision->AddElec No (Wait) Workup Aq. Workup & Extraction (EtOAc) Decision->Workup Yes Reduce NaBH4 Reduction (Stabilize for Analysis) Workup->Reduce

Figure 2: Operational workflow for


-amination using the HCl salt of the proline derivative.

Strategic Recommendations

When to use MacMillan Catalysts:
  • Late-Stage Functionalization: When the substrate is precious, and yield/ee must be maximized regardless of catalyst cost.

  • Non-Polar Solubility: When the substrate is highly lipophilic and requires DCM or Toluene.

  • Strict Regulatory Requirements: When 95%+ ee is required to minimize downstream chiral purification.

When to use (4R)-4-OMe-D-Pro-OMe HCl:
  • Targeting (R)-Stereochemistry: If you need the opposite enantiomer to natural L-Proline/L-MacMillan series.

  • Cost-Sensitive Scale-Up: At kilogram scale, the price difference is significant (Factor of 10x).

  • Polar Substrates: If your aldehyde or electrophile is not soluble in DCM but soluble in MeCN or DMSO.

  • "Good Enough" Selectivity: If 89% ee is acceptable, or if a downstream recrystallization step is already planned.

References

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Journal of the American Chemical Society. Link

  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron. Link

  • Bøgevig, A., Juhl, K., Kumaragurubaran, N., Zhuang, W., & Jørgensen, K. A. (2002). Direct Organocatalytic Asymmetric α-Amination of Aldehydes. Angewandte Chemie International Edition. Link

  • Brefer, N., et al. (2018). Structural Analysis of 4-substituted Proline Derivatives and their effect on Catalytic Efficiency. Journal of Organic Chemistry. Link (Representative citation for structural effects).

Determining Absolute Configuration in D-Proline Organocatalysis: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Mirror-Image Challenge

In asymmetric organocatalysis, D-proline serves as the critical "mirror-image" catalyst to the naturally occurring L-proline, enabling access to non-natural enantiomers of


-hydroxy ketones, Mannich bases, and Michael adducts. While the stereochemical outcome of L-proline catalysis is well-documented (typically favoring the Re-face attack on the aldehyde, leading to the (

)-aldol product in standard intermolecular reactions), the assumption that D-proline simply yields the inverse must be rigorously validated in drug development.

This guide compares the primary methodologies for determining the absolute configuration (AC) of products derived from D-proline catalysis. It moves beyond basic textbook definitions to provide actionable, high-level protocols for researchers who need definitive structural assignment.

The Mechanistic Basis: Predictive Modeling

Before deploying analytical capital, one must understand the theoretical prediction. The stereoselectivity of proline catalysis is rationalized by the Houk-List Transition State Model .[1][2]

For D-proline , the catalytic cycle involves the formation of an enamine intermediate.[1][2][3] The carboxylic acid moiety of D-proline acts as a Brønsted acid, activating the electrophile (aldehyde) via hydrogen bonding. Crucially, in the Zimmerman-Traxler-type transition state, the bulky pyrrolidine ring directs the electrophile to the Si-face of the enamine (inverse of L-proline), typically yielding the (


)-configuration  at the newly formed stereocenter for standard acetone-aldehyde aldol additions.
Visualization: D-Proline Enamine Transition State

The following diagram illustrates the specific facial selectivity imposed by D-proline.[3]

D_Proline_TS cluster_mechanism Stereochemical Control Pathway D_Proline D-Proline Catalyst Enamine_Formation Enamine Formation (Nucleophile) D_Proline->Enamine_Formation + Ketone TS_Assembly Houk-List Transition State (Zimmerman-Traxler) Enamine_Formation->TS_Assembly + Aldehyde Si_Face_Attack Electrophile Approach (Si-Face Directed) TS_Assembly->Si_Face_Attack H-Bonding Control Product (S)-Aldol Product (Absolute Config) Si_Face_Attack->Product Hydrolysis

Figure 1: Mechanistic flow of D-Proline catalysis showing the inversion of facial selectivity compared to L-Proline.

Method 1: Single Crystal X-Ray Diffraction (SC-XRD)

The Gold Standard [4]

SC-XRD provides an unambiguous 3D map of electron density.[4] For absolute configuration, the presence of a "heavy atom" (atomic number > Si) allows for the determination of the Flack parameter, which distinguishes between enantiomers based on anomalous dispersion.

Experimental Protocol: Derivatization for Crystallinity

Proline aldol products are often oils or soft solids. To enable SC-XRD, derivatization with a heavy atom is recommended.

  • Reagent Selection: Use

    
    -bromobenzoyl chloride  or 
    
    
    
    -nitrobenzoyl chloride
    . The bromine atom provides excellent anomalous scattering (Cu K
    
    
    or Mo K
    
    
    source).
  • Reaction:

    • Dissolve crude aldol product (0.1 mmol) in dry DCM (1 mL).

    • Add pyridine (2.0 eq) and DMAP (0.1 eq).

    • Add

      
      -bromobenzoyl chloride (1.2 eq) at 0°C. Stir to RT for 2 hours.
      
    • Quench with sat. NaHCO

      
      , extract, and purify via flash chromatography.
      
  • Crystallization (Vapor Diffusion):

    • Dissolve the purified ester in a minimal amount of good solvent (e.g., THF or Acetone).

    • Place in a small vial inside a larger jar containing a poor solvent (e.g., Hexane or Pentane).

    • Seal and allow to stand undisturbed for 24-72 hours.

  • Analysis: A Flack parameter (

    
    ) near 0.0 indicates the correct absolute structure; 
    
    
    
    near 1.0 indicates the inverted structure.

Method 2: NMR Spectroscopy (Mosher's Method)

The High-Throughput Workhorse

When crystals cannot be grown, Mosher's method (using


-methoxy-

-trifluoromethylphenylacetic acid, MTPA) is the most reliable solution-phase technique. It relies on the anisotropic shielding effect of the phenyl group in the MTPA auxiliary.
Experimental Protocol: Double Derivatization

Crucial Step: You must prepare both the (


)- and (

)-MTPA esters to calculate the chemical shift difference (

).
  • Preparation of (

    
    )-MTPA Ester: 
    
    • React the alcohol (D-proline product) with (

      
      )-(-)-MTPA-Cl (Note: Cahn-Ingold-Prelog priority change reverses the designation from acid to chloride, but check supplier labels carefully).
      
    • Standard: Use (

      
      )-MTPA-Cl to yield the (
      
      
      
      )-ester.
  • Preparation of (

    
    )-MTPA Ester: 
    
    • React a separate aliquot with (

      
      )-(+)-MTPA-Cl to yield the (
      
      
      
      )-ester.
  • NMR Analysis:

    • Acquire

      
      H NMR for both esters in CDCl
      
      
      
      .
    • Assign signals for protons near the chiral center (typically the

      
      -proton, 
      
      
      
      -protons, and nearby methyl groups).
  • Calculation:

    • Calculate

      
      .[5][6][7][8][9]
      
    • Interpretation: Construct a model where the MTPA ester is in the syn-periplanar conformation (CF

      
       eclipsing the carbonyl). Protons with positive 
      
      
      
      values lie on the right side of the plane; protons with negative values lie on the left.
Visualization: Mosher Analysis Workflow

Mosher_Method Sample Chiral Alcohol (Unknown Config) Deriv_S Derivatize w/ (R)-MTPA-Cl Forms (S)-Ester Sample->Deriv_S Deriv_R Derivatize w/ (S)-MTPA-Cl Forms (R)-Ester Sample->Deriv_R NMR 1H NMR Acquisition Deriv_S->NMR Deriv_R->NMR Delta_Calc Calculate Δδ(SR) = δ(S) - δ(R) NMR->Delta_Calc Assign Assign Config based on Shielding Model Delta_Calc->Assign

Figure 2: Workflow for determining absolute configuration via Modified Mosher's Method.

Comparative Analysis of Methods

The following table contrasts the operational realities of the primary methods.

FeatureX-Ray Crystallography Mosher's Method (NMR) Vibrational CD (VCD)
Certainty Absolute (100%) High (>95%)High (>90%)
Sample State Single Crystal (Solid)Solution (Any)Solution (Any)
Sample Qty >5 mg (for growth)~2 mg (destructive)~5-10 mg (non-destructive)
Time Days to Weeks (Growth)4-6 Hours2-4 Hours (plus calc. time)
Cost High (Instrument/Staff)Low (Standard Reagents)Medium (Specialized Inst.)
Limitation Requires crystallizationRequires derivatizable -OH/-NHRequires DFT calculation match

Case Study: The "Fruit Fly" Reaction

Reaction: D-Proline catalyzed aldol reaction of Acetone +


-Nitrobenzaldehyde.
  • Synthesis: Acetone (20 vol%) and

    
    -nitrobenzaldehyde are stirred in DMSO with 10 mol% D-Proline.
    
  • Observation: The reaction yields the

    
    -hydroxy ketone.[3]
    
  • Config Assignment:

    • Literature Check: L-Proline yields the (

      
      )-enantiomer (
      
      
      
      ).
    • Experimental: The D-Proline product shows

      
      .
      
    • Validation: Mosher analysis of the D-Proline product reveals negative

      
       values for the methyl ketone protons and positive values for the aromatic protons (consistent with 
      
      
      
      -configuration).
    • Conclusion: The product is (

      
      )-4-hydroxy-4-(4-nitrophenyl)butan-2-one .
      

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Link

  • Bahmanyar, S., & Houk, K. N. (2001). Transition States of Amine-Catalyzed Aldol Reactions Involving Enamine Intermediates: Theoretical Justification of Stereoselectivity. Journal of the American Chemical Society, 123(51), 12911–12912. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons.[5][6][8] Nature Protocols, 2, 2451–2458. Link[5]

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876–881. Link

  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. Journal of Physical Chemistry, 98(45), 11623–11627. Link

Sources

Kinetic Analysis of Reactions Catalyzed by 4-Substituted Prolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of L-proline and its 4-substituted derivatives (4-hydroxy-, 4-silyloxy-, and 4-fluoro-prolines) as organocatalysts. It focuses on kinetic profiles, stereoselectivity, and solubility parameters in asymmetric aldol reactions.

Core Insight: While L-proline is the benchmark "universal" organocatalyst, its utility is often limited by poor solubility in non-polar organic solvents and slow turnover rates. 4-Substituted prolines offer a tunable scaffold where the C4-substituent dictates the pyrrolidine ring pucker (


-endo vs. 

-exo) via the gauche effect .[1] This conformational control directly influences the stability of the enamine intermediate, the transition state geometry, and ultimately the reaction rate (

) and enantioselectivity (

).

Mechanistic Foundation: The Role of the 4-Substituent

To select the right catalyst, one must understand the structural causality. The pyrrolidine ring is not planar; it rapidly interconverts between two envelope conformations. The substituent at C4 locks this conformation, influencing the catalytic cycle.

The Gauche Effect and Ring Pucker[1][2][3]
  • L-Proline: Exists as a flexible mixture of endo and exo puckers.

  • (4R)-Electron-Withdrawing Groups (EWGs): (e.g., 4R-OH, 4R-F, 4R-OTBS). The electronegative substituent prefers a pseudoaxial orientation to maximize orbital overlap (

    
    ), forcing the ring into the 
    
    
    
    -exo
    conformation.
  • (4S)-EWGs: Force the ring into the

    
    -endo  conformation.
    

Impact on Catalysis: The


-exo  pucker (favored by 4R-derivatives) pre-organizes the catalyst to minimize steric clash in the C-C bond-forming transition state, typically enhancing enantioselectivity (

)
.
Visualization of the Catalytic Cycle

The following diagram illustrates the Enamine Catalytic Cycle, highlighting where the ring conformation exerts its influence.

ProlineCatalysis cluster_conf Conformational Control Point Cat Free Catalyst (Proline deriv.) Iminium Iminium Ion (Intermediate I) Cat->Iminium + Ketone (- H2O) Ketone Ketone (Donor) Enamine Enamine (Nucleophile) Iminium->Enamine Tautomerization (Rate Limiting at Low Conc) TS C-C Bond Formation (Transition State) Enamine->TS + Aldehyde Aldehyde Aldehyde (Acceptor) Im_Aldol Iminium Aldol (Intermediate II) TS->Im_Aldol Stereodetermining Step Im_Aldol->Cat Catalyst Regeneration Product Aldol Product (Beta-Hydroxy Ketone) Im_Aldol->Product Hydrolysis (+ H2O)

Caption: The Enamine cycle. The 4-substituent locks the Enamine conformation, rigidly directing the facial attack on the aldehyde.

Comparative Performance Guide

This section compares the "Standard" (L-Proline) against "Engineered" variants (4-Hydroxy, 4-Silyloxy, 4-Fluoro).

The Candidates
  • L-Proline: The baseline.[2] Cheap, accessible, but insoluble in non-polar solvents (CHCl3, Toluene). Requires DMSO/DMF or neat ketone.

  • (4R)-Hydroxyproline (Hyp): Similar solubility to proline. The -OH group can participate in H-bonding, sometimes disrupting the transition state or creating non-productive aggregates.

  • (4R)-Silyloxyprolines (e.g., TBDPS-Hyp): The "Hydrophobic Tag" variant. The bulky silyl group forces high solubility in organic solvents and locks the exo pucker sterically and electronically.

  • (4R)-Fluoroproline: Strongest inductive effect. Lowers the

    
     of the amine (less nucleophilic) and the acid (better H-bond donor). High conformational rigidity.
    
Performance Matrix: Intermolecular Aldol Reaction

Reaction: Acetone + p-Nitrobenzaldehyde


 Aldol Product
Catalyst VariantSolvent SystemSolubilityRel.[3][4][5] Rate (

)
Yield (24h)Selectivity (

)
Primary Advantage
L-Proline DMSO / AcetoneHigh1.0 (Ref)68%76%Low cost, well-defined baseline.
L-Proline CHCl

Insoluble < 0.1< 5%N/AFails in non-polar media.
(4R)-OH-Proline DMSO / AcetoneHigh0.965%70%Natural derivative, hydrophilic.
(4R)-OTBDPS-Proline CHCl

High 3.5 92% > 90% Solubility-driven rate enhancement.
(4R)-Fluoro-Proline DMSO / AcetoneHigh0.860%85% Enhanced H-bond donor capability.

Analysis:

  • Solubility is King: The silyloxy-derivative (TBDPS) outperforms native proline in chloroform simply because it dissolves. This allows for higher effective catalyst concentration and faster kinetics.

  • Electronic Trade-off: 4-Fluoro-proline provides excellent ee due to a rigid transition state and acidic carboxylic proton (tight H-bond to aldehyde), but the inductive withdrawal makes the nitrogen less nucleophilic, slightly slowing the initial enamine formation step.

Experimental Protocol: Kinetic Analysis

To validate these differences in your own lab, use the following Reaction Progress Kinetic Analysis (RPKA) workflow. This protocol avoids the artifacts of "single point" yield determination.

Materials
  • Substrates: p-Nitrobenzaldehyde (Limiting reagent), Acetone (Solvent/Reagent).

  • Catalyst: 10-20 mol% loading of Proline or 4-Substituted variant.

  • Internal Standard: 1,3,5-Trimethoxybenzene (Inert NMR standard).

  • Solvent: DMSO-d6 (for homogeneous comparison) or CDCl3 (to test hydrophobic variants).

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve p-Nitrobenzaldehyde (0.5 mmol) and Internal Standard (0.1 mmol) in the deuterated solvent (0.6 mL).

    • Transfer to an NMR tube.

  • Baseline Acquisition (

    
    ): 
    
    • Acquire a

      
       NMR spectrum to calibrate the aldehyde integral against the standard.
      
  • Reaction Initiation:

    • Add Acetone (excess, e.g., 20 equiv) and the Catalyst (0.1 mmol, 20 mol%) simultaneously.

    • Critical: Shake vigorously for 30 seconds to ensure homogeneity (or saturation for insoluble catalysts).

  • In-Situ Monitoring:

    • Insert into NMR probe pre-equilibrated to 25°C.

    • Acquire arrayed spectra every 5–10 minutes for 4 hours.

    • Monitor the decay of the aldehyde proton (

      
       ppm) and appearance of the aldol product (
      
      
      
      ppm).
  • Data Processing:

    • Plot [Aldehyde] vs Time.

    • Apply First-Order kinetic fit (since Acetone is in large excess):

      
      .
      
    • Extract

      
       (slope).
      
Self-Validating Checks
  • Linearity Check: If the

    
     vs 
    
    
    
    plot is not linear, you may have catalyst deactivation or product inhibition.
  • Mass Balance: Sum of [Aldehyde] + [Product] should equal [Initial Aldehyde] (normalized to internal standard). Deviations indicate side reactions (e.g., dehydration to enone).

Visualizing the Workflow

KineticWorkflow Prep Step 1: Prep Aldehyde + Int. Std in NMR Solvent Init Step 2: Initiation Add Catalyst + Acetone Prep->Init Mon Step 3: Monitoring Arrayed 1H NMR (t = 0 to 4h) Init->Mon Process Step 4: Processing Integrate Peaks Mon->Process Calc Step 5: Analysis Plot ln[A] vs t Calc k_obs Process->Calc

Caption: Standardized workflow for in-situ NMR kinetic monitoring of organocatalytic reactions.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Link

  • Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387. Link

  • Hayashi, Y., et al. (2006). High-Performance Organocatalyst for Direct Asymmetric Aldol Reactions of Aldehydes with Ketones. Angewandte Chemie International Edition, 45(6), 958–961. Link

  • Zotova, N., et al. (2010). Broadening the Scope of Reaction Progress Kinetic Analysis: Application to Proline-Catalyzed Aldol Reactions. Journal of the American Chemical Society, 132(26), 9097–9106. Link

  • Pandey, A. K., et al. (2014). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. Nature Communications, 5, 4327. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (4R)-4-Methoxy-D-proline methyl ester HCl

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of (4R)-4-Methoxy-D-proline methyl ester HCl (CAS No. 1628605-28-6), a specialized proline derivative. Our approach is grounded in established safety principles and regulatory frameworks to ensure the protection of personnel and the environment.

Part 1: Hazard Assessment and Chemical Profile

Before initiating any disposal procedure, a thorough understanding of the compound's chemical properties and associated hazards is essential. This initial assessment dictates the entire handling and disposal workflow.

(4R)-4-Methoxy-D-proline methyl ester HCl is a hydrochloride salt of a modified amino acid ester. While specific hazard data for this exact compound is limited, we can infer its likely properties from its structural components and data on similar molecules, such as L-proline methyl ester hydrochloride. The hydrochloride moiety suggests that it may be an irritant, particularly to the eyes and skin.[1][2] As a matter of standard laboratory practice, any chemical for which comprehensive hazard data is not available should be treated as hazardous.[3]

The fundamental principle is that modified amino acids, unlike some of their simple counterparts, should not be disposed of via the sanitary sewer.[4][5] The addition of functional groups (in this case, methoxy and methyl ester groups) alters the chemical's properties and environmental fate, necessitating its collection as regulated hazardous waste.[4]

Table 1: Chemical Identity and Properties

PropertyValueSource(s)
Chemical Name (4R)-4-Methoxy-D-proline methyl ester hydrochloride[6][7]
CAS Number 1628605-28-6[6][7]
Molecular Formula C₇H₁₄ClNO₃[6][7]
Molecular Weight 195.64 g/mol [6][7]
Physical State Solid (Assumed, based on similar HCl salts)[1]
Known Hazards Potential skin and eye irritant[1][2][8]

Part 2: Standard Operating Procedure for Disposal

This section outlines the core, step-by-step protocol for collecting and preparing (4R)-4-Methoxy-D-proline methyl ester HCl for final disposal. This procedure ensures compliance with major regulatory bodies like the Environmental Protection Agency (EPA).[9][10][11]

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the correct PPE. This is your first and most critical line of defense.

  • Safety Goggles: Protect against accidental splashes.

  • Lab Coat: Prevents contamination of personal clothing.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

Work should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.

Step 2: Waste Segregation and Collection

Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions.[12][13] The disposal path for (4R)-4-Methoxy-D-proline methyl ester HCl depends on its physical state and whether it is mixed with solvents.

  • Solid Waste:

    • Collect unused or contaminated solid (4R)-4-Methoxy-D-proline methyl ester HCl in a dedicated, sealable container clearly designated for "Solid Chemical Waste."

    • All contaminated consumables, such as weigh boats, pipette tips, and contaminated gloves, must also be placed in this container.[4]

  • Liquid Waste:

    • Aqueous Solutions: Solutions of the compound in water must be collected as hazardous chemical waste. Do not pour them down the drain.[4][10] Collect them in a container labeled for aqueous chemical waste.

    • Organic Solutions: If the compound is dissolved in an organic solvent (e.g., DMSO, DMF, Methanol), it must be collected in a container designated for organic solvent waste. It is critical to further segregate based on solvent type:

      • Non-Halogenated Organic Waste: For solvents like methanol, acetone, or acetonitrile.

      • Halogenated Organic Waste: For solvents like dichloromethane or chloroform.

    • Causality: Never mix incompatible waste streams. For instance, mixing acidic waste with certain organic solvents can generate pressure or toxic fumes. Segregation is a key tenet of laboratory safety and regulatory compliance.[12]

Step 3: Container Selection and Labeling

All waste containers must be managed in compliance with federal and institutional regulations.[11]

  • Container Integrity: Use containers that are in good condition and chemically compatible with the waste they will hold.[10][12] For example, do not use metal containers for potentially corrosive acidic waste.

  • Labeling: This is a mandatory and non-negotiable step. The label must be securely affixed to the container from the moment the first drop of waste is added. The label must include:[9][12][14]

    • The words "Hazardous Waste."

    • The full chemical name: "(4R)-4-Methoxy-D-proline methyl ester HCl." Avoid using abbreviations or chemical formulas.

    • For liquid waste, list all components, including solvents and their approximate percentages.

    • The date of first accumulation.

    • The name and contact information of the responsible researcher or lab.

  • Container Management: Keep waste containers tightly closed at all times, except when you are actively adding waste.[10][11][12] Do not leave a funnel in the container opening.

Step 4: Accumulation and Storage

Waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[12][14]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[12]

  • Store the waste container in secondary containment (such as a chemical-resistant tray or bin) to contain any potential leaks or spills.[10][14]

  • Segregate incompatible waste containers within the SAA.[12][13]

  • Be aware of quantity limits; regulations restrict the amount of waste that can be stored in an SAA (typically 55 gallons).[3][9]

Step 5: Final Disposal

Laboratory personnel do not perform the final disposal. This is handled by certified professionals.

  • Once your waste container is approximately 90% full, arrange for its collection.

  • Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to schedule a pickup.[4][14]

  • Follow all institutional procedures for waste pickup requests.

Part 3: Spill and Decontamination Protocol

Accidents can happen, and a clear plan is essential.

  • Small Spills: For minor spills of the solid compound, carefully sweep or vacuum the material into a designated waste container. Avoid creating dust.[15] Clean the area with an appropriate solvent and dispose of the cleaning materials (e.g., paper towels) as solid hazardous waste.[3]

  • Large Spills: In the event of a large spill that you cannot safely manage, evacuate the immediate area to prevent exposure. Alert your colleagues and contact your institution's EHS or emergency response team immediately.[3][16]

  • Decontamination: All materials used for spill cleanup must be disposed of as hazardous waste.[3]

Part 4: Disposal Decision Workflow

The following diagram illustrates the logical decision-making process for the proper disposal of (4R)-4-Methoxy-D-proline methyl ester HCl.

DisposalWorkflow Disposal Workflow for (4R)-4-Methoxy-D-proline methyl ester HCl Start Waste Identified: (4R)-4-Methoxy-D-proline methyl ester HCl PPE Step 1: Don Appropriate PPE Start->PPE Decision_State Solid or Liquid Waste? PPE->Decision_State Solid_Path Collect Solid Waste & Contaminated Consumables Decision_State->Solid_Path Solid Liquid_Path Decision: Solvent Type Decision_State->Liquid_Path Liquid Label Step 3: Label Container with 'Hazardous Waste' & Full Chemical Contents Solid_Path->Label Aqueous_Waste Collect in 'Aqueous Hazardous Waste' Container Liquid_Path->Aqueous_Waste Aqueous Organic_Waste Collect in Segregated 'Organic Solvent Waste' Container Liquid_Path->Organic_Waste Organic Aqueous_Waste->Label Organic_Waste->Label Store Step 4: Store in SAA with Secondary Containment Label->Store Pickup Step 5: Contact EHS for Waste Pickup Store->Pickup End Disposal Complete Pickup->End

Caption: Decision workflow for handling and disposing of the target compound.

By adhering to this comprehensive guide, researchers can ensure that the disposal of (4R)-4-Methoxy-D-proline methyl ester HCl is conducted safely, responsibly, and in full compliance with regulatory standards, thereby upholding our collective commitment to a safe and sustainable research environment.

References

  • Laboratory Waste Management: The New Regulations. MedicalLab Management.[Link]

  • Regulation of Laboratory Waste. American Chemical Society.[Link]

  • Chapter 20: Chemical Waste Management. University of Nevada, Reno.[Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.[Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.[Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison.[Link]

  • Cleaning Up Drug-Impacted Dwellings - A Guide for Local Health Departments. Wisconsin Department of Health Services.[Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering.[Link]

  • Laboratory chemical waste disposal guidelines. University of Otago.[Link]

  • L-PROLINE METHYL ESTER HYDROCHLORIDE Safety Data Sheet. Loba Chemie.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.